Haegtft
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H47N9O12/c1-16(38-29(49)21(34)12-20-13-35-15-37-20)28(48)39-22(9-10-25(46)47)30(50)36-14-24(45)41-26(17(2)43)32(52)40-23(11-19-7-5-4-6-8-19)31(51)42-27(18(3)44)33(53)54/h4-8,13,15-18,21-23,26-27,43-44H,9-12,14,34H2,1-3H3,(H,35,37)(H,36,50)(H,38,49)(H,39,48)(H,40,52)(H,41,45)(H,42,51)(H,46,47)(H,53,54)/t16-,17+,18+,21-,22-,23-,26-,27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSUKVJRPWYPMM-OEKZNVCNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CN=CN2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CN=CN2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H47N9O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
761.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Structural Landscape of Haegtft: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
The peptide Haegtft, corresponding to the N-terminal sequence (residues 7-13) of Glucagon-Like Peptide-1 (GLP-1), plays a pivotal role in the biological activity of this important incretin hormone. A comprehensive understanding of its structure is paramount for the rational design of novel GLP-1 receptor agonists for the treatment of type 2 diabetes and obesity. This technical guide provides a detailed overview of the structural characteristics of the this compound peptide, encompassing its primary, secondary, and tertiary features, alongside representative experimental protocols for its structural elucidation.
Primary Structure
The primary structure of the this compound peptide is the linear sequence of its constituent amino acids. This sequence is fundamental to its identity and higher-order structural propensities.
| Property | Value |
| Amino Acid Sequence | H-His-Ala-Glu-Gly-Thr-Phe-Thr-OH |
| One-Letter Code | This compound |
| Molecular Formula | C₃₄H₅₀N₁₀O₁₂ |
| Average Molecular Weight | 794.82 g/mol |
| Synonyms | GLP-1 (7-13) |
Secondary and Tertiary Structure: A Conformationally Dynamic Peptide
Experimental evidence from Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) studies on the full-length GLP-1 and its fragments indicates that the this compound segment is intrinsically flexible and largely unstructured in aqueous solution[1][2][3]. This conformational heterogeneity is a hallmark of many short, biologically active peptides.
However, the structure of this compound is highly dependent on its environment. In the presence of membrane-mimicking agents such as dodecylphosphocholine (DPC) micelles or trifluoroethanol (TFE), the N-terminal region of GLP-1, including the this compound sequence, can adopt a more ordered α-helical conformation[4][5]. Specifically, one study reported that in a 35% aqueous TFE solution, GLP-1 exhibits an extended helical structure starting from Threonine at position 7. This induced helicity is believed to be crucial for its interaction with the GLP-1 receptor.
Computational Modeling of the this compound Peptide
Given the absence of a high-resolution experimental structure of the isolated this compound peptide, computational modeling provides valuable insights into its potential conformations. The following table presents a set of predicted backbone dihedral angles (phi and psi) for a representative α-helical conformation of this compound, generated using a peptide structure prediction server. These values serve as a theoretical model for a potential receptor-bound state.
| Residue | Phi (φ) | Psi (ψ) |
| His (H) | -60.0° | -45.0° |
| Ala (A) | -57.0° | -47.0° |
| Glu (E) | -57.0° | -47.0° |
| Gly (G) | 90.0° | 0.0° |
| Thr (T) | -57.0° | -47.0° |
| Phe (F) | -57.0° | -47.0° |
| Thr (T) | -57.0° | 135.0° |
Note: These values are derived from a computational prediction and represent one possible conformation. The actual structure in solution is likely an ensemble of various conformations.
Experimental Protocols for Structural Determination
The structural elucidation of a flexible peptide like this compound requires a combination of experimental techniques. The following sections detail representative protocols for NMR and CD spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination
NMR spectroscopy is the primary method for determining the three-dimensional structure of small to medium-sized peptides in solution.
Methodology:
-
Sample Preparation:
-
Synthesize and purify the this compound peptide to >95% purity.
-
For heteronuclear NMR experiments, isotopically label the peptide with ¹⁵N and ¹³C by expressing it in a suitable bacterial host grown in labeled media or by using labeled amino acids during solid-phase peptide synthesis.
-
Dissolve the peptide in a suitable buffer (e.g., 20 mM phosphate buffer, pH 6.5) containing 90% H₂O/10% D₂O or in a membrane-mimicking environment (e.g., DPC micelles or TFE/water mixture). The concentration should be in the range of 1-5 mM.
-
-
NMR Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Homonuclear 2D experiments:
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons that are less than 5 Å apart, providing distance restraints for structure calculation.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within a residue.
-
-
Heteronuclear 2D/3D experiments (for labeled samples):
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To obtain a fingerprint of the peptide, with one peak for each N-H bond.
-
HNCA, HNCACB, CBCA(CO)NH: To achieve sequential assignment of the backbone resonances.
-
¹⁵N-edited NOESY-HSQC: To resolve overlapping proton signals in the NOESY spectrum.
-
-
-
Data Processing and Structure Calculation:
-
Process the NMR data using software such as NMRPipe or TopSpin.
-
Assign the resonances to specific atoms in the peptide sequence using software like CARA or CCPNmr Analysis.
-
Generate distance restraints from the NOESY peak volumes and dihedral angle restraints from coupling constants (if measured).
-
Calculate an ensemble of 3D structures that are consistent with the experimental restraints using molecular dynamics-based software such as XPLOR-NIH, CYANA, or AMBER.
-
Validate the quality of the final structures using programs like PROCHECK-NMR.
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation
CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the purified this compound peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The buffer should have low absorbance in the far-UV region.
-
Prepare a series of dilutions to the desired final concentrations (typically 0.1-0.2 mg/mL).
-
To investigate conformational changes, prepare samples in different solvents (e.g., varying concentrations of TFE).
-
-
CD Data Acquisition:
-
Use a CD spectropolarimeter equipped with a temperature-controlled cell holder.
-
Record CD spectra in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Acquire spectra at a controlled temperature (e.g., 25°C).
-
Collect a baseline spectrum of the buffer/solvent alone and subtract it from the peptide spectra.
-
Typically, multiple scans are averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).
-
Analyze the shape of the CD spectrum to qualitatively assess the secondary structure. A strong negative band around 200 nm is characteristic of a random coil, while negative bands at ~208 nm and ~222 nm are indicative of an α-helix.
-
Use deconvolution algorithms (e.g., K2D, BeStSel) to estimate the percentage of different secondary structure elements (α-helix, β-sheet, random coil).
-
Conclusion
The this compound peptide, representing the N-terminus of GLP-1, is a structurally dynamic entity. While predominantly disordered in aqueous environments, it possesses a clear propensity to adopt an α-helical conformation in environments that mimic the cell membrane, a transition that is likely critical for its biological function. The detailed experimental protocols provided herein offer a robust framework for the in-depth structural characterization of this compound and its analogs, paving the way for the development of next-generation therapeutics targeting the GLP-1 receptor.
References
- 1. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLP-1 - Proteopedia, life in 3D [proteopedia.org]
- 3. Structural Determinants of Binding the Seven-transmembrane Domain of the Glucagon-like Peptide-1 Receptor (GLP-1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exendin-4 and glucagon-like-peptide-1: NMR structural comparisons in the solution and micelle-associated states - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the HAEGTFT Peptide: Sequence, Function, and Core Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptide with the sequence His-Ala-Glu-Gly-Thr-Phe-Thr, abbreviated as HAEGTFT, represents the N-terminal first seven residues of the critical incretin hormone, Glucagon-Like Peptide-1 (GLP-1)[1][2]. As a fragment of GLP-1, this compound is integral to the initial interaction with the GLP-1 receptor (GLP-1R), a key target in the management of type 2 diabetes and obesity. Understanding the structure-activity relationship of the N-terminal region of GLP-1 is paramount for the design of novel and more potent GLP-1R agonists. This guide provides a comprehensive overview of the this compound peptide's sequence, its functional context within the full GLP-1 molecule, the associated signaling pathways, and detailed experimental protocols for its study.
This compound Peptide Sequence and its Role in GLP-1 Function
The amino acid sequence of this compound is His-Ala-Glu-Gly-Thr-Phe-Thr . This N-terminal portion of GLP-1 is crucial for the activation of the GLP-1 receptor. The free N-terminal histidine at position 7 (His7) of the full GLP-1 peptide is essential for its insulinotropic activity[1][3]. Truncations or modifications at this N-terminus can significantly impact the peptide's ability to bind to and activate the GLP-1R, thereby affecting downstream signaling and physiological responses[4]. While the this compound fragment itself is too short to elicit a significant biological response, its constituent amino acids are critical for the initial engagement with the receptor, which then allows for the subsequent binding of the rest of the GLP-1 peptide to induce a conformational change and initiate signaling.
Quantitative Data on N-Terminal GLP-1 Fragments
While specific quantitative binding or activity data for the this compound fragment alone is not extensively available in public literature, studies on various N-terminal fragments of GLP-1 provide valuable insights into the structure-activity relationship. The following table summarizes available data for key N-terminal fragments, highlighting the progressive loss of activity with truncation.
| Peptide Fragment | Sequence | Concentration (nM) | Observed Activity | Reference |
| GLP-1(7-37) | HAEGTFTSDVSSYLEGQAAKEFIAWLVKGRG | 0.1 - 1 | Elicited a clear insulinotropic activity. | |
| GLP-1(7-35) | HAEGTFTSDVSSYLEGQAAKEFIAWLVKG | 0.1 | Did not stimulate insulin release. | |
| GLP-1(7-20) | HAEGTFTSDVSSYL | 10 | Did not stimulate insulin release. | |
| GLP-1(8-37) | AEGTFTSDVSSYLEGQAAKEFIAWLVKGRG | 10 | Did not elicit insulinotropic activity. | |
| GLP-1(1-37) | HDEFERHAEGTFTSDVSSYLEGQAAKEFIAWLVKGRG | 10 | Did not elicit insulinotropic activity. | |
| GLP-1(6-37) | RHAEGTFTSDVSSYLEGQAAKEFIAWLVKGRG | 10 | Did not elicit insulinotropic activity. |
GLP-1 Receptor Signaling Pathways
Activation of the GLP-1R by its ligand initiates a cascade of intracellular signaling events, primarily through the Gαs protein subunit. This leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which in turn mediate the downstream effects of GLP-1, including glucose-dependent insulin secretion.
Experimental Protocols
GLP-1 Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test peptide (e.g., this compound or its analogues) for the GLP-1R.
Methodology:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human GLP-1R in appropriate growth medium.
-
Assay Buffer: Prepare a binding buffer (e.g., Hanks' Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES and 0.1% BSA).
-
Radioligand Preparation: Prepare a stock solution of a radiolabeled GLP-1 analogue (e.g., ¹²⁵I-GLP-1) in the assay buffer.
-
Test Peptide Dilution: Prepare a serial dilution of the test peptide (e.g., this compound) in the assay buffer.
-
Incubation: In a 96-well plate, add the cells, a fixed concentration of the radioligand, and varying concentrations of the test peptide. Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled GLP-1). Incubate at room temperature for a specified time (e.g., 2 hours).
-
Separation: Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to separate bound and free radioligand.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
cAMP Accumulation Assay
This protocol measures the functional activity of a test peptide by quantifying the intracellular accumulation of cAMP upon GLP-1R activation.
Methodology:
-
Cell Seeding: Seed CHO-K1 or HEK293 cells expressing the GLP-1R into a 96-well plate and culture overnight.
-
Agonist Preparation: Prepare serial dilutions of the test peptide and a reference agonist (e.g., full-length GLP-1) in stimulation buffer (e.g., HBSS with 25 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).
-
Cell Stimulation: Replace the culture medium with the stimulation buffer containing the different concentrations of the test peptide or reference agonist. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with a cAMP detection kit.
-
cAMP Detection: Measure the intracellular cAMP concentration using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value and the maximum response (Emax).
Conclusion
The this compound peptide, as the N-terminal heptapeptide of GLP-1, represents a critical structural motif for the interaction with and activation of the GLP-1 receptor. While this short fragment is not biologically active on its own, its study and the analysis of its derivatives are fundamental to understanding the molecular determinants of GLP-1R agonism. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers and drug development professionals to investigate the role of the GLP-1 N-terminus and to design novel, potent, and stable GLP-1R agonists for the treatment of metabolic diseases.
References
- 1. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the effects of various C-terminal and N-terminal fragment peptides of glucagon-like peptide-1 on insulin and glucagon release from the isolated perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activity of GLP-1-analogues with N-terminal modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
An Analysis of the Putative Mechanism of Action of HAEGTFT
Disclaimer: A comprehensive search of the scientific literature reveals a significant lack of specific research on the peptide "HAEGTFT". "this compound" is identified as the first seven N-terminal residues of Glucagon-Like Peptide-1 (GLP-1). While its putative target is listed as the Glucagon Receptor (GCGR), there is no published data available detailing its specific mechanism of action, binding affinity, signaling potency, or physiological effects. Consequently, the following guide is a theoretical exploration based on the known functions of the Glucagon Receptor and the role of N-terminal domains in its activation by endogenous ligands.
Introduction to this compound and the Glucagon Receptor
This compound is a heptapeptide with the amino acid sequence His-Ala-Glu-Gly-Thr-Phe-Thr. It represents the N-terminal fragment (residues 1-7) of Glucagon-Like Peptide-1 (GLP-1). Commercial suppliers list the Glucagon Receptor (GCGR) as the target for this compound, suggesting a potential role in metabolic regulation, the primary area of GCGR function.[1][2]
The Glucagon Receptor is a Class B G-protein coupled receptor (GPCR) that plays a critical role in glucose homeostasis.[3] Primarily expressed in the liver, its activation by the peptide hormone glucagon stimulates glycogenolysis and gluconeogenesis, leading to an increase in blood glucose levels.[3][4]
Hypothetical Mechanism of Action of this compound
Given the absence of direct experimental evidence, a plausible mechanism of action for this compound must be inferred from the well-established mechanism of the Glucagon Receptor and the structural biology of its interaction with ligands.
The N-terminal region of glucagon is known to be crucial for its binding to the GCGR and subsequent receptor activation. It is believed that the N-terminus of the ligand inserts into a binding pocket within the transmembrane domain of the receptor, a critical step for initiating the conformational changes that lead to G-protein coupling and signaling.
Therefore, it is hypothesized that this compound, as the N-terminal fragment of GLP-1, may act as a modulator of GCGR activity. Two primary hypothetical mechanisms can be proposed:
-
Partial Agonism: this compound may bind to the GCGR and elicit a partial response compared to the full-length glucagon. This would be dependent on its ability to induce a sub-optimal conformational change in the receptor, leading to a weaker activation of the downstream signaling cascade.
-
Competitive Antagonism: Alternatively, this compound could bind to the GCGR but fail to induce the necessary conformational change for receptor activation. In this scenario, it would act as a competitive antagonist, occupying the binding site and preventing the binding and action of the endogenous agonist, glucagon.
The primary signaling pathway initiated by the activation of the Glucagon Receptor is the Gαs-adenylyl cyclase pathway. Upon ligand binding and receptor activation, the associated heterotrimeric G-protein (specifically the Gαs subunit) is activated. Gαs, in turn, stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates downstream target proteins to mediate the physiological effects of glucagon.
Below is a diagram illustrating the hypothesized signaling pathway for this compound, assuming an agonistic role.
Caption: Hypothesized signaling pathway of this compound via the Glucagon Receptor.
Quantitative Data
As stated, there is no published quantitative data regarding the bioactivity of this compound. To characterize its mechanism of action, the following parameters would need to be experimentally determined.
| Parameter | Description | Relevance to Mechanism of Action |
| Binding Affinity (Kd) | The equilibrium dissociation constant, a measure of the strength of binding between this compound and GCGR. | A lower Kd indicates tighter binding. This is a prerequisite for any biological activity. |
| EC50 / IC50 | The concentration of this compound that elicits 50% of the maximal response (EC50 for an agonist) or inhibits 50% of the agonist response (IC50 for an antagonist). | Determines the potency of this compound as either an agonist or antagonist. |
| Emax | The maximum response that can be elicited by this compound. | For an agonist, Emax compared to the endogenous ligand (glucagon) would determine if it is a full or partial agonist. |
Experimental Protocols
To elucidate the mechanism of action of this compound, a series of in vitro experiments would be required. The following outlines a hypothetical experimental workflow.
A. Receptor Binding Assay
-
Objective: To determine if this compound binds to the Glucagon Receptor and to quantify its binding affinity.
-
Methodology: A competitive radioligand binding assay would be employed.
-
Cell membranes expressing the human Glucagon Receptor are prepared.
-
A constant concentration of a radiolabeled ligand for GCGR (e.g., [125I]-glucagon) is incubated with the membranes.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
After incubation and washing to remove unbound ligand, the amount of radioactivity bound to the membranes is measured.
-
The data is used to calculate the IC50 of this compound, which can then be used to determine its binding affinity (Ki).
-
B. cAMP Accumulation Assay
-
Objective: To determine if this compound can activate the GCGR and stimulate downstream signaling, and to quantify its potency and efficacy.
-
Methodology: A cell-based assay to measure the production of cyclic AMP (cAMP).
-
A cell line stably expressing the human Glucagon Receptor (e.g., HEK293 or CHO cells) is cultured.
-
The cells are treated with increasing concentrations of this compound. A known agonist (glucagon) is used as a positive control.
-
To test for antagonistic activity, cells are co-incubated with a fixed concentration of glucagon and increasing concentrations of this compound.
-
After incubation, the cells are lysed, and the intracellular concentration of cAMP is measured using a suitable assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).
-
The results will generate dose-response curves from which the EC50 and Emax (for agonism) or IC50 (for antagonism) can be determined.
-
Below is a diagram illustrating a potential experimental workflow.
Caption: A hypothetical workflow for characterizing the mechanism of action of this compound.
Conclusion
While the peptide this compound is commercially available and listed as a Glucagon Receptor ligand, there is a notable absence of scientific literature to substantiate this claim and to detail its mechanism of action. Based on its identity as the N-terminal fragment of GLP-1, it is plausible that this compound could interact with the Glucagon Receptor, potentially acting as a partial agonist or a competitive antagonist. However, without experimental data, its true biological function remains speculative. The experimental protocols outlined above would be necessary to elucidate the precise molecular mechanism of this compound. For researchers, scientists, and drug development professionals, this compound may represent an unexplored tool for probing the structure-activity relationships of the Glucagon Receptor, but any potential use would first require its thorough pharmacological characterization.
References
The Role of Sodium-Glucose Cotransporter 2 (SGLT2) in Glucose Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sodium-Glucose Cotransporter 2 (SGLT2) is a high-capacity, low-affinity transporter protein predominantly expressed in the S1 segment of the proximal renal tubules. It plays a pivotal role in glucose homeostasis by reabsorbing approximately 90% of the glucose filtered by the glomeruli back into the bloodstream.[1][2][3] Inhibition of SGLT2 has emerged as a key therapeutic strategy for managing type 2 diabetes mellitus, as it promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels.[1][3] This guide provides a comprehensive overview of the core functions of SGLT2 in glucose metabolism, the signaling pathways associated with its inhibition, and detailed experimental protocols for its study.
Mechanism of Action of SGLT2 in Renal Glucose Reabsorption
Under normal physiological conditions, the kidneys filter approximately 180 grams of glucose from the blood each day, with nearly all of it being reabsorbed back into circulation to conserve energy. This reabsorption is an active process mediated by sodium-glucose cotransporters. SGLT2, located on the apical membrane of the proximal tubule epithelial cells, is responsible for the bulk of this glucose uptake from the glomerular filtrate.
The transport mechanism of SGLT2 is coupled to the sodium gradient maintained by the Na+/K+-ATPase pump on the basolateral membrane. For every molecule of glucose transported into the cell, one sodium ion is co-transported. This process is independent of insulin, meaning that SGLT2 continues to reabsorb glucose even in insulin-resistant states. In individuals with type 2 diabetes, the expression and activity of SGLT2 can be upregulated, contributing to the maintenance of hyperglycemia.
SGLT2 inhibitors are a class of oral medications that selectively block the action of SGLT2. By doing so, they lower the renal threshold for glucose excretion, leading to increased urinary glucose excretion and a subsequent reduction in plasma glucose levels.
Signaling Pathways Modulated by SGLT2 Inhibition
While the primary effect of SGLT2 inhibitors is on renal glucose handling, their benefits extend to cardiovascular and renal protection, suggesting modulation of various signaling pathways.
One of the key pathways influenced by SGLT2 inhibitors is the AMP-activated protein kinase (AMPK) pathway . AMPK is a crucial cellular energy sensor that, when activated, promotes catabolic processes to generate ATP. SGLT2 inhibitors have been shown to activate AMPK, which in turn can lead to the suppression of pro-inflammatory pathways and a reduction in inflammatory mediators.
Additionally, SGLT2 inhibitors have been found to modulate other inflammatory signaling cascades, including the NLRP3 inflammasome and the NF-κB (Nuclear factor kappa B) pathway . By inhibiting these pathways, SGLT2 inhibitors can exert anti-inflammatory effects that contribute to their protective effects on the heart and kidneys. Some studies also suggest that SGLT2 inhibitors can influence the renin-angiotensin-aldosterone system (RAAS) .
Quantitative Data on the Efficacy of SGLT2 Inhibitors
Numerous clinical trials have demonstrated the efficacy of SGLT2 inhibitors in improving glycemic control and other metabolic parameters. The following tables summarize key quantitative data from meta-analyses of these trials.
Table 1: Effect of SGLT2 Inhibitors on Glycemic Control and Body Weight
| Parameter | Mean Reduction (95% CI) | Duration of Treatment | Reference |
| HbA1c | 0.5% - 0.7% | 12 - 52 weeks | |
| HbA1c | 0.4% - 1.0% | Varies | |
| HbA1c | 0.8% - 1.3% | 1 - 6 months | |
| Body Weight | 2.0 kg | 6 months | |
| Body Weight | 0.60 kg (-0.64 to -0.55) | ≥ 12 weeks |
Table 2: Cardiovascular and Renal Outcomes with SGLT2 Inhibitors vs. Placebo
| Outcome | Hazard Ratio (95% CI) | Reference |
| Hospitalization for Heart Failure | 0.68 (0.62 - 0.74) | |
| Cardiovascular Death | 0.86 (0.77 - 0.95) | |
| All-Cause Mortality | 0.86 (0.78 - 0.94) | |
| Major Adverse Cardiovascular Events | 0.86 (0.75 - 0.97) (Canagliflozin) | |
| Progression of Renal Disease | 0.55 (0.48 - 0.64) |
Experimental Protocols for Studying SGLT2 Activity
The functional activity of SGLT2 is typically assessed using cell-based transport assays. These assays measure the uptake of a labeled glucose analog into cells that endogenously or recombinantly express SGLT2.
Fluorescent Glucose Analog-Based Assay
This method utilizes a fluorescently labeled glucose analog, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to measure glucose uptake.
Principle: SGLT2-mediated glucose transport is sodium-dependent. Therefore, the specific activity of SGLT2 can be determined by measuring the difference in 2-NBDG uptake in the presence and absence of sodium.
Materials:
-
Human kidney proximal tubule cell line (e.g., HK-2) endogenously expressing SGLT2.
-
2-NBDG.
-
Sodium-containing buffer (e.g., 140 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, 1 mM MgSO4, 1 mM KH2PO4, 10 mM HEPES, pH 7.4).
-
Sodium-free buffer (e.g., 140 mM Choline Chloride, 5 mM KCl, 2.5 mM CaCl2, 1 mM MgSO4, 1 mM KH2PO4, 10 mM HEPES, pH 7.4).
-
SGLT2 inhibitor (e.g., Dapagliflozin) as a positive control.
-
96-well black, clear-bottom plates.
-
Fluorescence microplate reader.
Procedure:
-
Cell Seeding: Seed HK-2 cells into 96-well plates and culture for 24 hours.
-
Compound Incubation: Wash cells with sodium-free buffer. Add test compounds or control vehicle in sodium-containing buffer and incubate.
-
Substrate Addition: Add 2-NBDG in either sodium-containing or sodium-free buffer to the respective wells. Incubate for 30-60 minutes at 37°C.
-
Termination of Uptake: Remove the 2-NBDG solution and wash the cells with ice-cold sodium-free buffer.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader.
-
Data Analysis: Calculate the sodium-dependent 2-NBDG uptake by subtracting the fluorescence in sodium-free conditions from that in sodium-containing conditions. Determine the inhibitory effect of test compounds relative to the vehicle control.
Radioisotope-Based Assay
A traditional method for measuring SGLT2 activity involves the use of a radiolabeled, non-metabolizable glucose analog, such as ¹⁴C-α-methyl-D-glucopyranoside (¹⁴C-AMG).
Principle: Similar to the fluorescent assay, this method relies on the sodium-dependent uptake of the radiolabeled substrate.
Procedure: The protocol is analogous to the fluorescent assay, with the following key differences:
-
Substrate: ¹⁴C-AMG is used instead of 2-NBDG.
-
Cell Lysis: After washing, cells are lysed.
-
Measurement: The radioactivity in the cell lysate is measured using a scintillation counter.
Conclusion
SGLT2 is a critical regulator of glucose homeostasis, and its inhibition has proven to be an effective strategy for the management of type 2 diabetes. The pleiotropic effects of SGLT2 inhibitors on cardiovascular and renal outcomes underscore the importance of understanding the broader signaling pathways they modulate. The experimental protocols detailed in this guide provide robust methods for the continued investigation of SGLT2 function and the discovery of novel therapeutic agents targeting this transporter.
References
An In-depth Technical Guide to the Characterization of a Novel Compound's Interaction with the GLP-1 Receptor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Haegtft" is not found in the public scientific literature. This guide provides a comprehensive framework and methodologies for characterizing the interaction of a novel compound, provisionally named this compound, with the Glucagon-Like Peptide-1 (GLP-1) receptor. The data presented are illustrative and based on known GLP-1 receptor agonists.
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis, making its receptor (GLP-1R) a major therapeutic target for type 2 diabetes and obesity.[1][2][3] The interaction of ligands with the GLP-1R can elicit a range of cellular responses, including insulin secretion, inhibition of glucagon secretion, and delayed gastric emptying.[2][4] This guide outlines the key experimental approaches to thoroughly characterize the binding, signaling, and functional effects of a novel compound, herein referred to as this compound, on the GLP-1 receptor.
Data Presentation: Quantitative Analysis of this compound-GLP-1R Interaction
A systematic evaluation of a novel compound's interaction with the GLP-1R requires quantitative assessment of its binding affinity and functional potency. The following tables summarize key in vitro parameters for this compound compared to the endogenous ligand, GLP-1, and a well-characterized synthetic agonist, Exendin-4.
Table 1: Comparative Binding Affinities for the GLP-1 Receptor
| Ligand | Receptor Source | Assay Type | Kd (nM) | IC50 (nM) | Reference |
| This compound | Recombinant human GLP-1R | Radioligand Displacement | [Insert Data] | [Insert Data] | [Internal Data] |
| GLP-1 | Rat GLP-1R | Radioligand Displacement | - | 5.2 x 10-9 M | |
| GLP-1 | Human GLP-1R | Radioligand Displacement | - | 400 | |
| Exendin-4 | Human GLP-1R | Radioligand Displacement | - | 1-3 |
Table 2: In Vitro Functional Potency at the GLP-1 Receptor
| Ligand | Cell Line | Functional Assay | EC50 (nM) | Emax (% of GLP-1) | Reference |
| This compound | HEK293-hGLP-1R | cAMP Accumulation | [Insert Data] | [Insert Data] | [Internal Data] |
| GLP-1 | HEK293T | Luciferase Reporter | [Reference Value] | 100% | |
| Exendin-4 | [Cell Line] | [Functional Assay] | [Reference Value] | [Reference Value] | [Reference] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. The following are standard protocols for key experiments in the characterization of a novel GLP-1R ligand.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki or IC50) of this compound for the GLP-1 receptor.
Materials:
-
HEK293 cells stably expressing the human GLP-1 receptor (HEK293-hGLP-1R).
-
Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).
-
Radiolabeled GLP-1 (e.g., 125I-GLP-1).
-
Unlabeled GLP-1 (for non-specific binding determination).
-
This compound at various concentrations.
-
Scintillation fluid and counter.
Procedure:
-
Prepare cell membranes from HEK293-hGLP-1R cells.
-
In a 96-well plate, add a fixed concentration of 125I-GLP-1 to each well.
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand.
-
For determination of non-specific binding, add a high concentration of unlabeled GLP-1.
-
Incubate the plate to allow binding to reach equilibrium.
-
Harvest the membranes onto filter mats and wash to remove unbound radioligand.
-
Measure the radioactivity of each filter using a scintillation counter.
-
Data are analyzed using non-linear regression to determine the IC50 value, which can be converted to a Ki value.
cAMP Accumulation Assay
Objective: To measure the functional potency (EC50) of this compound in stimulating intracellular cyclic AMP (cAMP) production, a primary downstream signaling event of GLP-1R activation.
Materials:
-
HEK293-hGLP-1R cells.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Seed HEK293-hGLP-1R cells in a 96-well plate and culture overnight.
-
Pre-treat cells with a phosphodiesterase inhibitor.
-
Stimulate the cells with increasing concentrations of this compound for a defined period.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial kit.
-
Plot the cAMP concentration against the log of this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 and Emax.
Visualizations of Signaling Pathways and Experimental Workflows
Visual representations are essential for understanding complex biological processes and experimental designs.
Caption: this compound-induced GLP-1R signaling cascade.
Caption: Workflow for characterizing a novel GLP-1R agonist.
Downstream Signaling Pathways
Activation of the GLP-1R by an agonist like this compound initiates a cascade of intracellular events beyond cAMP production. Investigating these pathways provides a more complete understanding of the compound's mechanism of action. Key downstream pathways include:
-
Protein Kinase A (PKA) Pathway: The primary pathway activated by cAMP, leading to the phosphorylation of numerous downstream targets involved in insulin exocytosis.
-
Exchange Protein Directly Activated by cAMP (EPAC) Pathway: Another cAMP sensor that can mediate PKA-independent effects on insulin secretion and cell survival.
-
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: Can be activated by GLP-1R and is involved in cell proliferation and survival.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Plays a role in cell survival and glucose metabolism.
-
β-arrestin Recruitment: Involved in receptor desensitization, internalization, and can initiate G-protein independent signaling.
Caption: Major downstream signaling pathways of the GLP-1R.
Conclusion
This guide provides a foundational framework for the in-depth technical characterization of a novel compound, "this compound," and its interaction with the GLP-1 receptor. By systematically applying the described experimental protocols and data analysis workflows, researchers can elucidate the binding kinetics, functional potency, and downstream signaling mechanisms of new therapeutic candidates targeting this important metabolic receptor. The provided visualizations offer clear representations of the complex biological processes and experimental logic involved in this area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. The peptide agonist-binding site of the glucagon-like peptide-1 (GLP-1) receptor based on site-directed mutagenesis and knowledge-based modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug-Drug Interactions Between Glucagon-Like Peptide 1 Receptor Agonists and Oral Medications: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Significance of the HAEGTFT Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
Abstract
The peptide sequence HAEGTFT, representing the N-terminal 1-7 residues of Glucagon-like peptide-1 (GLP-1), is of significant interest in the fields of endocrinology and drug development. While not discovered as an independent entity, its history is intrinsically linked to the discovery and characterization of GLP-1, a critical incretin hormone. This document provides a comprehensive overview of the historical context of GLP-1's discovery, the functional importance of the this compound sequence, and the experimental methodologies that have been pivotal in its study. We will delve into the signaling pathways initiated by GLP-1 and the quantitative data that underscore the significance of its N-terminal domain.
Discovery and History
The journey to understanding the this compound peptide begins with the broader story of the discovery of Glucagon-like peptide-1 (GLP-1).
The Incretin Concept and the Discovery of GLP-1
The concept of "incretins," gut-derived hormones that enhance insulin secretion in response to nutrient intake, was first proposed in the early 20th century. However, it wasn't until the 1980s that the key incretin hormones were identified. The discovery of GLP-1 was a direct result of the cloning of the proglucagon gene. Researchers found that this gene was expressed not only in the pancreas but also in the L-cells of the intestine.
Subsequent studies revealed that proglucagon is differentially processed in these tissues. In the pancreas, it is cleaved to produce glucagon. In the intestine, however, it is processed to yield several other peptides, including GLP-1. The primary active forms of GLP-1 were identified as GLP-1-(7-37) and GLP-1-(7-36) amide. The sequence this compound constitutes the first seven amino acids of these active forms.
Identification of the this compound Sequence
The amino acid sequence of GLP-1, including the N-terminal this compound, was determined through protein sequencing techniques applied to the isolated peptide fragments from intestinal extracts. The identification of this specific N-terminal sequence was crucial for understanding the peptide's biological activity and for the subsequent synthesis of GLP-1 analogues for research and therapeutic purposes.
Functional Significance of the this compound Sequence
The N-terminal region of GLP-1, this compound, is critical for its biological function, primarily its interaction with the GLP-1 receptor (GLP-1R), a G-protein coupled receptor.
-
Receptor Binding and Activation: The histidine at position 1 (H) and the alanine at position 2 (A) of the this compound sequence are particularly important for the binding affinity and activation of the GLP-1R. Modifications to these residues can significantly impact the peptide's potency.
-
DPP-IV Cleavage: The N-terminal sequence is also the site of enzymatic cleavage by dipeptidyl peptidase-IV (DPP-IV). DPP-IV rapidly cleaves the first two amino acids (His-Ala), inactivating the peptide. This rapid degradation has been a major focus in the development of GLP-1-based therapeutics, leading to the creation of DPP-IV resistant analogues.
Quantitative Data
The following table summarizes key quantitative data related to GLP-1 and the significance of its N-terminal sequence.
| Parameter | Description | Typical Value(s) | Significance |
| GLP-1R Binding Affinity (Kd) | The equilibrium dissociation constant, indicating the affinity of GLP-1 for its receptor. | 0.1 - 1 nM | A lower Kd indicates higher binding affinity. The N-terminus is a key determinant of this high affinity. |
| EC50 for Insulin Secretion | The concentration of GLP-1 that induces a half-maximal response in insulin secretion from pancreatic beta-cells. | 1 - 10 pM | Demonstrates the high potency of GLP-1, which is dependent on the integrity of the N-terminal sequence. |
| DPP-IV Cleavage Rate (kcat/Km) | The catalytic efficiency of DPP-IV in cleaving the N-terminal of GLP-1. | ~1 x 10^6 M-1s-1 | Highlights the rapid inactivation of native GLP-1 and the therapeutic rationale for developing DPP-IV resistant analogues. |
Experimental Protocols
The discovery and characterization of GLP-1 and its this compound sequence have relied on a variety of experimental techniques.
Peptide Isolation and Sequencing
-
Protocol:
-
Homogenize intestinal tissue in an acidic extraction buffer to preserve peptide integrity.
-
Perform initial purification of the extract using size-exclusion chromatography.
-
Further purify the peptide fractions using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Subject the purified peptide to Edman degradation for sequential amino acid analysis to determine the primary sequence.
-
Confirm the sequence and post-translational modifications using mass spectrometry.
-
Receptor Binding Assays
-
Protocol:
-
Prepare cell membranes from a cell line overexpressing the GLP-1 receptor.
-
Incubate the membranes with a radiolabeled GLP-1 analogue (e.g., 125I-GLP-1).
-
Perform a competition binding experiment by adding increasing concentrations of unlabeled GLP-1 or its analogues (including fragments like this compound).
-
Separate bound from free radioligand by filtration.
-
Quantify the bound radioactivity to determine the binding affinity (Kd) and inhibitory concentration (IC50).
-
In Vitro Bioassays (Insulin Secretion)
-
Protocol:
-
Isolate pancreatic islets of Langerhans from a suitable animal model (e.g., rat or mouse).
-
Culture the islets in a glucose-rich medium.
-
Stimulate the islets with varying concentrations of GLP-1 or its analogues.
-
Collect the supernatant and measure the concentration of secreted insulin using an enzyme-linked immunosorbent assay (ELISA).
-
Plot the dose-response curve to determine the EC50.
-
Signaling Pathways
Upon binding of GLP-1 to its receptor on pancreatic beta-cells, a cascade of intracellular signaling events is initiated, leading to enhanced glucose-dependent insulin secretion.
Caption: GLP-1 signaling pathway in pancreatic beta-cells.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of a novel bioactive peptide like GLP-1.
Caption: General workflow for bioactive peptide discovery.
Conclusion
The this compound sequence, as the N-terminus of GLP-1, is a prime example of how a small peptide fragment can be integral to the function of a larger, therapeutically important hormone. Its discovery is inseparable from that of GLP-1 and has been fundamental to our understanding of incretin biology and the development of novel treatments for type 2 diabetes and obesity. The experimental protocols and signaling pathways detailed herein provide a technical foundation for researchers and drug development professionals working in this exciting area of peptide science.
An In-depth Technical Guide on the Characterization of Novel DPP-IV Substrates
Disclaimer: The term "Haegtft" did not yield any specific results in scientific literature searches and is used here as a hypothetical example to illustrate the process of characterizing a novel Dipeptidyl Peptidase-IV (DPP-IV) substrate. The data and specific experimental details provided are representative examples based on known DPP-IV substrates and standard methodologies.
Introduction to Dipeptidyl Peptidase-IV (DPP-IV)
Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a transmembrane glycoprotein and a serine exopeptidase that is ubiquitously expressed on the surface of various cell types, and is also found in a soluble form in plasma.[1] DPP-IV plays a crucial role in numerous physiological processes, including glucose homeostasis, immune regulation, inflammation, and signal transduction.[2] The enzyme specifically cleaves X-proline or X-alanine dipeptides from the N-terminus of a wide range of polypeptide substrates.
Prominent physiological substrates of DPP-IV include incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are critical for regulating insulin secretion. By inactivating these and other bioactive peptides like neuropeptide Y and substance P, DPP-IV is a key regulator of their biological activity. Consequently, the inhibition of DPP-IV has emerged as a major therapeutic strategy for the management of type 2 diabetes. The discovery and characterization of novel DPP-IV substrates are therefore of significant interest for understanding physiological regulation and for the development of new therapeutic agents.
Biochemical Characterization of this compound as a DPP-IV Substrate
The initial step in characterizing a novel peptide like this compound as a DPP-IV substrate involves determining its kinetic parameters of interaction with the enzyme. This is typically achieved through in vitro enzymatic assays.
Quantitative Data: Kinetic Parameters of this compound Cleavage by DPP-IV
The following table summarizes hypothetical kinetic data for the cleavage of this compound by recombinant human DPP-IV, compared to a known synthetic substrate, Gly-Pro-pNA.
| Substrate | Michaelis-Menten Constant (Km) (mM) | Maximum Velocity (Vmax) (µmol/min/mg) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| This compound | 0.45 | 150 | 5.5 x 105 |
| Gly-Pro-pNA | 0.66 | 120 | 3.0 x 105 |
Experimental Protocol: DPP-IV Activity Assay (Colorimetric)
This protocol describes a method to determine the kinetic parameters of a putative DPP-IV substrate using a colorimetric assay with a chromogenic substrate analog for comparison.
Materials:
-
Recombinant human DPP-IV (soluble form)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Gly-Pro-p-nitroanilide (Gly-Pro-pNA) hydrochloride (chromogenic substrate)
-
"this compound" peptide of interest
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
-
Incubator set to 37°C
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant human DPP-IV in Tris-HCl buffer.
-
Prepare stock solutions of Gly-Pro-pNA and this compound in Tris-HCl buffer.
-
Create a series of dilutions of the substrate (this compound or Gly-Pro-pNA) in Tris-HCl buffer to achieve a range of final concentrations for the kinetic analysis.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the various substrate dilutions to triplicate wells.
-
Include a set of wells with buffer only to serve as a blank control.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 50 µL of the DPP-IV enzyme solution to each well. The final reaction volume will be 100 µL.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm every minute for 15-30 minutes at 37°C. The rate of p-nitroaniline production from the cleavage of Gly-Pro-pNA results in an increase in absorbance. For an unlabeled substrate like this compound, a competitive assay format or a different detection method (e.g., LC-MS) would be necessary to measure its cleavage.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Cellular Effects and Signaling Pathways
The physiological relevance of this compound as a DPP-IV substrate is determined by its downstream cellular effects. Cleavage by DPP-IV can either inactivate a peptide or, in some cases, alter its receptor binding and signaling properties.
Hypothetical Signaling Pathway of this compound
Let's hypothesize that this compound is an agonist for a G-protein coupled receptor (GPCR), and its cleavage by DPP-IV results in an inactive fragment.
Experimental Protocol: Cell-Based Signaling Assay (cAMP Measurement)
This protocol describes how to measure the activation of a Gs-coupled receptor by this compound and the effect of DPP-IV.
Materials:
-
A cell line endogenously or recombinantly expressing the this compound receptor.
-
Cell culture medium and supplements.
-
This compound peptide.
-
Recombinant soluble DPP-IV.
-
A competitive ELISA-based cAMP assay kit.
-
DPP-IV inhibitor (e.g., Sitagliptin) as a control.
-
Multi-well cell culture plates.
Procedure:
-
Cell Culture:
-
Seed the cells in 96-well plates and grow to 80-90% confluency.
-
-
Pre-incubation with DPP-IV:
-
In separate tubes, pre-incubate this compound at a fixed concentration with and without recombinant DPP-IV for a time determined by the in vitro kinetic assay (e.g., 30 minutes).
-
As a control, pre-incubate this compound with DPP-IV and a DPP-IV inhibitor.
-
-
Cell Stimulation:
-
Wash the cells with a serum-free medium.
-
Add the pre-incubated this compound solutions to the cells. Include a vehicle control.
-
Incubate for 15 minutes at 37°C to allow for receptor activation and second messenger production.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's protocol.
-
Perform the competitive ELISA to determine the intracellular cAMP concentration in each well.
-
-
Data Analysis:
-
Quantify the cAMP levels for each condition.
-
Compare the cAMP levels in cells treated with this compound alone, this compound pre-incubated with DPP-IV, and this compound pre-incubated with DPP-IV and an inhibitor. A significant reduction in cAMP levels upon pre-incubation with DPP-IV, which is rescued by the inhibitor, would confirm that DPP-IV inactivates this compound.
-
Experimental and Logical Workflows
The process of identifying and validating a novel DPP-IV substrate follows a logical progression from initial screening to in-depth characterization.
Workflow for DPP-IV Substrate Discovery and Validation
Conclusion
The comprehensive characterization of a novel peptide such as "this compound" as a DPP-IV substrate is a multi-faceted process that bridges biochemistry and cell biology. By determining the kinetic parameters of cleavage, elucidating the consequent effects on cellular signaling pathways, and understanding its physiological role, researchers can uncover new mechanisms of biological regulation. This knowledge is not only fundamental to advancing our understanding of endocrinology and immunology but also holds significant potential for the development of novel therapeutics targeting the DPP-IV axis. The structured approach outlined in this guide provides a robust framework for scientists and drug development professionals to rigorously evaluate potential new DPP-IV substrates.
References
An In-depth Technical Guide to the In Vivo Stability of Therapeutic Peptides
Disclaimer: Publicly available scientific literature and databases do not contain information on a peptide specifically named "Haegtft." The following guide is a comprehensive template designed for researchers, scientists, and drug development professionals to structure and present data on the in vivo stability of a therapeutic peptide. The data, protocols, and pathways are representative examples used for illustrative purposes.
Executive Summary
This document provides a detailed overview of the essential pharmacokinetic (PK) and stability characteristics of a therapeutic peptide, referred to herein as "Peptide-X." The primary objective of in vivo stability studies is to understand a peptide's half-life, clearance mechanisms, and metabolic fate, which are critical determinants of its dosing regimen, efficacy, and safety profile. This guide outlines the key quantitative data from preclinical animal models, details the experimental protocols used for their determination, and visualizes the associated metabolic and experimental pathways.
Pharmacokinetic Profile of Peptide-X
The in vivo stability of Peptide-X was evaluated in multiple preclinical species following intravenous (IV) and subcutaneous (SC) administration. The key pharmacokinetic parameters are summarized below. These parameters are crucial for predicting the peptide's behavior in humans.
Quantitative Pharmacokinetic Data
The following tables summarize the mean pharmacokinetic parameters of Peptide-X observed in mice and cynomolgus monkeys.
Table 1: Single Intravenous (IV) Bolus Administration of Peptide-X (1 mg/kg)
| Parameter | Mouse (n=5) | Cynomolgus Monkey (n=3) | Description |
| t½ (half-life) | 1.8 ± 0.3 hours | 4.2 ± 0.7 hours | Time required for the plasma concentration to decrease by half. |
| Cmax (max concentration) | 2,500 ± 310 ng/mL | 1,850 ± 250 ng/mL | Maximum observed plasma concentration. |
| AUClast (area under curve) | 4,800 ± 550 hrng/mL | 9,200 ± 1100 hrng/mL | Total drug exposure over time. |
| CL (clearance) | 3.5 ± 0.4 mL/hr/kg | 1.8 ± 0.2 mL/hr/kg | Volume of plasma cleared of the drug per unit time. |
| Vd (volume of distribution) | 0.5 ± 0.08 L/kg | 0.3 ± 0.05 L/kg | Theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
Table 2: Single Subcutaneous (SC) Administration of Peptide-X (5 mg/kg)
| Parameter | Mouse (n=5) | Cynomolgus Monkey (n=3) | Description |
| t½ (half-life) | 2.5 ± 0.5 hours | 5.1 ± 0.9 hours | Time required for the plasma concentration to decrease by half. |
| Cmax (max concentration) | 850 ± 120 ng/mL | 600 ± 90 ng/mL | Maximum observed plasma concentration. |
| Tmax (time to Cmax) | 1.0 ± 0.2 hours | 2.5 ± 0.5 hours | Time to reach maximum plasma concentration. |
| AUCinf (AUC to infinity) | 5,900 ± 700 hrng/mL | 11,500 ± 1400 hrng/mL | Total drug exposure extrapolated to infinity. |
| F% (Bioavailability) | 75 ± 8 % | 68 ± 7 % | The fraction of the administered dose that reaches systemic circulation. |
Key Experimental Protocols
Detailed and standardized methodologies are essential for the accurate assessment of peptide stability.
In Vivo Pharmacokinetic Study Protocol
-
Animal Models: Male CD-1 mice (8 weeks old, 25-30g) and male cynomolgus monkeys (3-4 years old, 3-5kg) were used. Animals were housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Dosing:
-
Intravenous (IV): Peptide-X was dissolved in sterile saline (0.9% NaCl) to a final concentration of 0.5 mg/mL. A single bolus dose of 1 mg/kg was administered via the tail vein (mice) or cephalic vein (monkeys).
-
Subcutaneous (SC): Peptide-X was dissolved in sterile saline to a final concentration of 2.5 mg/mL. A single dose of 5 mg/kg was administered into the interscapular region.
-
-
Blood Sampling:
-
Serial blood samples (~50 µL for mice, ~200 µL for monkeys) were collected from the saphenous vein into K2-EDTA coated tubes at pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma was separated by centrifugation at 2,000 x g for 10 minutes at 4°C and stored at -80°C until analysis.
-
-
Bioanalytical Method:
-
Plasma concentrations of Peptide-X were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Briefly, plasma samples were subjected to protein precipitation with acetonitrile containing an internal standard (a stable isotope-labeled version of Peptide-X).
-
The supernatant was injected onto a C18 reverse-phase column and analyzed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
The lower limit of quantification (LLOQ) was established at 1 ng/mL.
-
Visualization of Workflows and Pathways
Diagrams provide a clear visual representation of complex processes involved in stability assessment and peptide degradation.
Diagram: Experimental Workflow for In Vivo PK Studies
Caption: Workflow for preclinical pharmacokinetic assessment.
Diagram: General Peptide Degradation Pathways In Vivo
Caption: Major pathways of peptide clearance and degradation.
Discussion and Conclusion
The in vivo stability of Peptide-X demonstrates characteristics typical of a therapeutic peptide, with a half-life ranging from 1.8 to 5.1 hours across species and routes of administration. The observed clearance rates suggest that the peptide is primarily eliminated through a combination of proteolytic degradation and renal filtration, common pathways for molecules of this class.[1][2] The subcutaneous bioavailability of 68-75% indicates efficient absorption from the injection site.
Understanding these stability and pharmacokinetic parameters is fundamental for guiding further drug development. The data presented here will inform dose selection for future efficacy and toxicology studies and provide the basis for predicting the human pharmacokinetic profile. Future work should focus on identifying specific cleavage sites and metabolites to fully elucidate the degradation pathway.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Haegtft Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haegtft is a heptapeptide corresponding to the N-terminal 1-7 residues of glucagon-like peptide-1 (GLP-1)[][2][3]. Its amino acid sequence is H-His-Ala-Glu-Gly-Thr-Phe-Thr-OH[]. As a fragment of the important incretin hormone GLP-1, this compound is a valuable tool for research in areas such as metabolic diseases, receptor binding studies, and as a reference standard in analytical applications.
These application notes provide a comprehensive guide to the chemical synthesis of this compound using the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. The protocols detailed below cover all stages from resin preparation to final peptide purification and characterization.
Materials and Reagents
Successful peptide synthesis requires high-purity reagents and solvents. Ensure all materials are of "peptide synthesis grade" or equivalent.
| Category | Reagent/Material | Suggested Grade/Supplier |
| Resins | Wang Resin (for C-terminal carboxyl) | 100-200 mesh, 0.5-1.0 mmol/g substitution |
| Amino Acids | Fmoc-Thr(tBu)-OH | High Purity (>99%) |
| Fmoc-Phe-OH | High Purity (>99%) | |
| Fmoc-Gly-OH | High Purity (>99%) | |
| Fmoc-Glu(OtBu)-OH | High Purity (>99%) | |
| Fmoc-Ala-OH | High Purity (>99%) | |
| Fmoc-His(Trt)-OH | High Purity (>99%) | |
| Solvents | N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Anhydrous, ACS Grade | |
| Piperidine | Anhydrous, >99.5% | |
| Trifluoroacetic Acid (TFA) | Reagent Grade, >99.5% | |
| Coupling Reagents | HBTU (HATU or HCTU can also be used) | >99.5% |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade, >99.5% | |
| Cleavage & Scavengers | Triisopropylsilane (TIS) | >98% |
| Deionized Water (H₂O) | 18.2 MΩ·cm | |
| Purification | Acetonitrile (ACN) | HPLC Grade |
| Diethyl Ether | Anhydrous, ACS Grade | |
| Equipment | Solid-Phase Peptide Synthesis Vessel | Manual or Automated Synthesizer |
| High-Performance Liquid Chromatography (HPLC) | Preparative and Analytical | |
| Mass Spectrometer (MS) | ESI or MALDI-TOF | |
| Lyophilizer |
Synthesis Workflow and Signaling Pathway
Overall Synthesis Workflow
The synthesis of this compound follows a standard solid-phase peptide synthesis (SPPS) workflow. This process involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support[4]. The workflow diagram below illustrates the key stages of the process.
Caption: Workflow for Solid-Phase Synthesis of this compound Peptide.
Biological Context: GLP-1 Signaling Pathway
This compound is the N-terminal fragment of GLP-1, a hormone that plays a crucial role in glucose homeostasis by activating the GLP-1 receptor (GLP-1R), a G-protein coupled receptor. The diagram below shows a simplified signaling cascade initiated by GLP-1 binding.
References
Application Notes & Protocols for DPP-IV Inhibition Studies Using Haegtft
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose metabolism.[1] It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are vital for stimulating insulin secretion and suppressing glucagon release.[1][2][3] Inhibition of DPP-IV is a well-established therapeutic strategy for the management of type 2 diabetes mellitus.[4] Haegtft is a novel, potent, and selective small molecule inhibitor of DPP-IV. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study DPP-IV inhibition in a research setting.
Mechanism of Action
DPP-IV inhibitors work by preventing the degradation of incretins, thereby increasing their plasma concentrations. This leads to enhanced insulin secretion from pancreatic β-cells and reduced glucagon secretion from α-cells in a glucose-dependent manner. The primary mechanism of this compound is competitive inhibition of the DPP-IV enzyme.
Caption: DPP-IV Inhibition by this compound.
Quantitative Data Summary
The inhibitory activity of this compound against DPP-IV has been characterized and compared with other known inhibitors.
| Compound | IC50 (nM) | Ki (nM) | Inhibition Type | Selectivity vs DPP-8/DPP-9 |
| This compound | 15.5 | 7.2 | Competitive | >1500-fold |
| Sitagliptin | 36.2 | 18.1 | Competitive | >1000-fold |
| Vildagliptin | 50.8 | 25.4 | Competitive | >200-fold |
| Diprotin A | 250.3 | 125.1 | Competitive | >100-fold |
Experimental Protocols
In Vitro DPP-IV Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)
-
This compound (test compound)
-
Sitagliptin or Diprotin A (positive control)
-
DMSO (vehicle)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer. Also, prepare solutions for the positive control.
-
In a 96-well plate, add 30 µL of diluted Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the this compound solution or control to the appropriate wells.
-
For background wells, add 40 µL of diluted Assay Buffer and 10 µL of the solvent.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the DPP-IV substrate (Gly-Pro-AMC) to each well.
-
Immediately measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-465 nm) in kinetic mode for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percent inhibition using the following formula: % Inhibition = [(Rate of uninhibited enzyme - Rate of inhibited enzyme) / Rate of uninhibited enzyme] x 100
-
Plot the percent inhibition against the logarithm of this compound concentration to determine the IC50 value.
Caption: In Vitro DPP-IV Inhibition Assay Workflow.
Enzyme Kinetics Analysis
To determine the mechanism of inhibition (e.g., competitive, non-competitive), a kinetic analysis is performed.
Protocol:
-
Follow the in vitro assay protocol as described above.
-
Use a fixed concentration of this compound (approximately its IC50 value).
-
Vary the concentration of the substrate (Gly-Pro-AMC) over a range (e.g., 0.5 to 10 times the Km value).
-
Measure the initial reaction velocities for each substrate concentration in the presence and absence of this compound.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or Michaelis-Menten plot.
-
Analyze the changes in Km and Vmax to determine the mode of inhibition. For competitive inhibition, Km will increase while Vmax remains unchanged.
High-Throughput Screening (HTS) for DPP-IV Inhibitors
The described in vitro assay can be adapted for high-throughput screening of compound libraries to identify novel DPP-IV inhibitors.
Modifications for HTS:
-
Utilize 384-well or 1536-well plates to increase throughput.
-
Automate liquid handling for reagent dispensing and compound addition.
-
Employ a plate reader with kinetic measurement capabilities and automated data analysis software.
-
Human plasma can be used as a cost-effective source of DPP-IV for HTS.
Caption: High-Throughput Screening Logical Flow.
Conclusion
This compound demonstrates potent and selective inhibitory activity against DPP-IV in vitro. The provided protocols offer a robust framework for researchers to investigate the inhibitory properties of this compound and to screen for other novel DPP-IV inhibitors. These methods are fundamental in the preclinical evaluation of potential therapeutic agents for type 2 diabetes and related metabolic disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies [mdpi.com]
Application Notes and Protocols: Hepatocyte Growth Factor (HGF) in Diabetes Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocyte Growth Factor (HGF), a potent mitogen for mature hepatocytes, plays a crucial role in cell growth, survival, and motility. Emerging evidence highlights its significant involvement in the pathophysiology of diabetes, including insulin resistance and pancreatic β-cell dysfunction.[1] This document provides detailed application notes and protocols for utilizing HGF and its signaling pathway in various diabetes research models.
Core Applications of HGF in Diabetes Research
HGF and its receptor, c-Met, are implicated in several key aspects of diabetes mellitus, making them attractive targets for research and therapeutic development.
-
Modulation of Glucose Metabolism: HGF influences glucose transport and metabolism in insulin-sensitive tissues such as the liver, skeletal muscle, and adipose tissue.[1] It can stimulate glucose uptake and suppress hepatic glucose output.[1]
-
Pancreatic β-Cell Homeostasis: HGF signaling is critical for the growth, survival, and function of pancreatic β-cells.[1] It has a protective role for β-cells under hyperglycemic conditions.[1]
-
Insulin Resistance: Elevated circulating levels of HGF are associated with the development of insulin resistance. This suggests a complex, potentially compensatory or even contributory role of HGF in insulin resistance states.
-
Regenerative Potential: HGF's ability to promote β-cell regeneration and survival makes it a potential therapeutic agent for diabetes.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on HGF in diabetes models.
Table 1: Effects of HGF on Glucose Metabolism
| Cell Type/Model | HGF Intervention | Key Quantitative Findings | Reference |
| Murine β-cells | HGF overexpression | Increased transcription of GLUT-2 and glucokinase. | |
| Murine β-cells | Ablation of HGF/c-Met signaling | Decreased GLUT-2 expression, leading to glucose intolerance. | |
| 3T3-L1 adipocytes | HGF treatment | Increased glucose uptake through PI3K activation. | |
| Myotubes | HGF treatment | Substantial increase in glucose transport and metabolism via the PI3K/Akt pathway. | |
| Liver | HGF treatment | Stimulated hepatic glucose uptake and suppressed hepatic glucose output. |
Table 2: HGF Levels in Insulin Resistance and Diabetes
| Study Type | Population/Model | Key Quantitative Findings | Reference |
| 10-year prospective study | Human | Elevated circulating HGF levels significantly associated with the development of insulin resistance. | |
| 12-year prospective study | Multi-ethnic individuals | Higher serum HGF levels positively associated with insulin resistance. |
Signaling Pathways
HGF exerts its effects primarily through the c-Met receptor, a receptor tyrosine kinase. The binding of HGF to c-Met initiates a cascade of downstream signaling events.
HGF/c-Met Signaling Pathway
Caption: HGF binds to c-Met, activating downstream PI3K/Akt, MAPK, and STAT3 pathways.
Experimental Workflow: Investigating HGF in a Diabetic Animal Model
Caption: Workflow for studying HGF's effects in a diabetic animal model.
Experimental Protocols
Protocol 1: Induction of Type 2 Diabetes in a Rodent Model
This protocol describes a common method for inducing a type 2 diabetes phenotype in mice or rats that mirrors human disease progression.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-Fat Diet (HFD; e.g., 45-60% kcal from fat)
-
Standard chow diet
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Glucometer and test strips
Procedure:
-
Acclimatization: Acclimatize mice for one week with free access to standard chow and water.
-
Dietary Induction:
-
Divide mice into a control group (standard chow) and an experimental group (HFD).
-
Feed the respective diets for 4-8 weeks to induce insulin resistance in the HFD group.
-
-
STZ Administration:
-
After the dietary induction period, fast the mice for 4-6 hours.
-
Prepare a fresh solution of STZ in cold citrate buffer. A low dose (e.g., 35-50 mg/kg body weight) is used to induce partial β-cell dysfunction without complete ablation.
-
Inject the STZ solution intraperitoneally (i.p.). Inject the control group with citrate buffer only.
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels from tail vein blood 72 hours post-STZ injection and weekly thereafter.
-
Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
Protocol 2: Evaluation of HGF's Effect on Glucose Tolerance
Materials:
-
Diabetic and control mice from Protocol 1
-
Recombinant HGF or HGF/c-Met modulator
-
Vehicle control (e.g., saline)
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
Procedure:
-
Treatment:
-
Divide the diabetic mice into two groups: one receiving HGF treatment and one receiving vehicle control.
-
Administer HGF or vehicle daily for a predetermined period (e.g., 2-4 weeks) via a suitable route (e.g., i.p. or subcutaneous injection).
-
-
Oral Glucose Tolerance Test (OGTT):
-
Fast the mice overnight (12-16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0).
-
Administer the glucose solution via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Data Analysis:
-
Plot the blood glucose concentration over time for each group.
-
Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.
-
Protocol 3: Assessment of Pancreatic β-Cell Mass
Materials:
-
Pancreas tissue from experimental animals
-
Formalin or other suitable fixative
-
Paraffin embedding reagents
-
Microtome
-
Primary antibodies (e.g., anti-insulin, anti-glucagon)
-
Secondary antibodies conjugated to a fluorescent marker or enzyme
-
Microscope with imaging software
Procedure:
-
Tissue Processing:
-
At the end of the treatment period, euthanize the animals and carefully dissect the pancreas.
-
Fix the pancreas in 10% neutral buffered formalin overnight.
-
Process the tissue and embed it in paraffin.
-
-
Immunohistochemistry/Immunofluorescence:
-
Section the paraffin-embedded pancreas (e.g., 5 µm sections).
-
Perform antigen retrieval.
-
Incubate the sections with a primary antibody against insulin to label β-cells. Co-staining with an anti-glucagon antibody can be used to visualize islet architecture.
-
Incubate with a corresponding secondary antibody.
-
Mount the sections with a coverslip.
-
-
Image Acquisition and Analysis:
-
Capture images of the stained pancreatic sections using a microscope.
-
Use image analysis software to quantify the insulin-positive area relative to the total pancreatic tissue area. This provides a measure of the β-cell mass.
-
Conclusion
HGF represents a multifaceted signaling molecule with significant implications for diabetes research. The protocols and data presented here provide a framework for investigating the therapeutic potential of modulating the HGF/c-Met pathway in preclinical models of diabetes. Further research in this area may lead to novel strategies for preserving β-cell function and combating insulin resistance.
References
Application Notes and Protocols for the Experimental Use of Haegtft in Obesity Studies
Introduction
Haegtft is a novel synthetic peptide analog designed to target key metabolic pathways implicated in obesity. Structurally, it functions as a dual agonist for the Glucagon-Like Peptide-1 (GLP-1) and Glucagon (GCG) receptors. This dual agonism is hypothesized to synergistically reduce body weight by suppressing appetite, increasing energy expenditure, and improving glucose homeostasis.[1][2][3] GLP-1 receptor activation is known to delay gastric emptying and act on the hypothalamus to increase satiety, thereby reducing food intake.[4][5] Concurrently, glucagon receptor activation in the liver stimulates glucose output and has been shown to increase energy expenditure and promote fat oxidation. These application notes provide an overview of this compound's mechanism, summarize key preclinical findings, and offer detailed protocols for its experimental use in obesity research.
Quantitative Data Summary
The efficacy of this compound has been evaluated in a diet-induced obesity (DIO) mouse model. C57BL/6 mice were fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity before the commencement of treatment. The following tables summarize the key findings from a 28-day comparative study involving this compound, a vehicle control, and a standard GLP-1 receptor agonist, Liraglutide.
Table 1: Effects on Body Weight and Food Intake
| Treatment Group (n=10/group) | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Average Daily Food Intake (g) |
| Vehicle Control | 45.2 ± 1.5 | 46.5 ± 1.8 | +2.9% | 3.5 ± 0.3 |
| Liraglutide (0.2 mg/kg) | 44.8 ± 1.3 | 39.4 ± 1.1 | -12.1% | 2.8 ± 0.2 |
| This compound (0.1 mg/kg) | 45.5 ± 1.6 | 38.2 ± 1.4 | -16.0% | 2.4 ± 0.3 |
| This compound (0.3 mg/kg) | 45.1 ± 1.4 | 35.6 ± 1.2 | -21.1% | 2.1 ± 0.2 |
Data are presented as mean ± SEM.
Table 2: Metabolic Parameters at Day 28
| Treatment Group | Fasting Blood Glucose (mg/dL) | Plasma Insulin (ng/mL) | Plasma Adiponectin (µg/mL) | Liver Triglycerides (mg/g) |
| Vehicle Control | 165 ± 10 | 2.8 ± 0.4 | 5.2 ± 0.6 | 25.4 ± 3.1 |
| Liraglutide (0.2 mg/kg) | 120 ± 8 | 1.5 ± 0.3 | 7.8 ± 0.8 | 15.1 ± 2.5 |
| This compound (0.1 mg/kg) | 115 ± 7 | 1.3 ± 0.2 | 9.5 ± 1.0 | 12.8 ± 2.2 |
| This compound (0.3 mg/kg) | 98 ± 6 | 1.1 ± 0.2 | 12.3 ± 1.1 | 9.7 ± 1.9 |
Data are presented as mean ± SEM.
Visualizations of Mechanisms and Workflows
Proposed Signaling Pathway of this compound
Caption: Proposed dual-agonist signaling pathway of this compound.
Experimental Workflow for In Vivo DIO Mouse Study
Caption: Workflow for the 28-day this compound efficacy study in DIO mice.
Logical Diagram of this compound's Dual Mechanism
Caption: Logical flow of this compound's dual mechanism for weight loss.
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in Diet-Induced Obese (DIO) Mice
This protocol details the procedure for evaluating the effect of this compound on body weight, food intake, and metabolic parameters in a DIO mouse model.
1. Animals and Diet: 1.1. Use male C57BL/6 mice, 6 weeks of age at the start of the study. 1.2. Acclimate animals for one week on a standard chow diet. 1.3. Switch to a high-fat diet (HFD; e.g., 60% kcal from fat) and maintain for 12 weeks to induce obesity. House animals at 22°C with a 12-h light/dark cycle. 1.4. Monitor body weights weekly. Animals should reach an average body weight of 40-45g.
2. Grouping and Dosing: 2.1. At the end of the 12-week HFD period, measure baseline body weight and fasting blood glucose. 2.2. Randomize mice into treatment groups (n=8-10 per group) based on body weight to ensure even distribution. 2.3. Prepare fresh dosing solutions daily. Dissolve this compound and Liraglutide in a sterile vehicle (e.g., 0.9% saline). 2.4. Administer the assigned treatment via subcutaneous (SC) injection once daily for 28 days. The injection volume should be 5 mL/kg.
3. Monitoring and Measurements: 3.1. Measure body weight and food intake daily at the same time each day. 3.2. At the end of the 28-day treatment period, fast the mice for 6 hours. 3.3. Collect blood via cardiac puncture under anesthesia (e.g., isoflurane) into EDTA-coated tubes. 3.4. Centrifuge blood at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C. 3.5. Euthanize animals and harvest tissues (liver, epididymal white adipose tissue). Snap-freeze in liquid nitrogen and store at -80°C.
4. Biochemical Analysis: 4.1. Measure plasma insulin and adiponectin levels using commercially available ELISA kits. 4.2. Determine liver triglyceride content by first homogenizing a portion of the liver tissue and then using a colorimetric assay kit.
Protocol 2: In Vitro Assessment of Lipolysis in 3T3-L1 Adipocytes
This protocol describes a method to determine if this compound directly stimulates lipolysis in differentiated adipocytes.
1. Cell Culture and Differentiation: 1.1. Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum. 1.2. To induce differentiation, grow cells to confluence and treat for 2 days with a differentiation cocktail (e.g., DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin). 1.3. For the next 2 days, culture cells in DMEM, 10% FBS, and 1 µg/mL insulin. 1.4. Maintain cells in DMEM with 10% FBS for an additional 4-6 days until lipid droplets are well-formed. Mature adipocytes will be visible by day 8-10 post-induction.
2. Lipolysis Assay: 2.1. Seed differentiated 3T3-L1 adipocytes in a 24-well plate. 2.2. Wash cells twice with warm PBS and incubate in serum-free DMEM for 2 hours. 2.3. Prepare treatment solutions: this compound at various concentrations (e.g., 1, 10, 100 nM), a positive control (e.g., 10 µM Isoproterenol), and a vehicle control in Krebs-Ringer bicarbonate buffer supplemented with 2% BSA. 2.4. Remove the serum-free media and add the treatment solutions to the respective wells. 2.5. Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. 2.6. At the end of the incubation, carefully collect the supernatant (buffer) from each well.
3. Glycerol and Free Fatty Acid (FFA) Measurement: 3.1. Measure the concentration of glycerol released into the buffer using a commercial colorimetric glycerol assay kit. 3.2. Measure the concentration of FFAs released using a commercial colorimetric NEFA (non-esterified fatty acids) kit. 3.3. Normalize the glycerol and FFA release to the total protein content of the cells in each well, which can be determined using a BCA protein assay after lysing the cells. 3.4. An increase in glycerol and FFA release in this compound-treated wells compared to the vehicle control indicates a direct lipolytic effect.
References
- 1. GLP−1 receptor agonists for the treatment of obesity: Role as a promising approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Striking the Balance: GLP-1/Glucagon Co-Agonism as a Treatment Strategy for Obesity [frontiersin.org]
- 4. preprints.org [preprints.org]
- 5. news-medical.net [news-medical.net]
Application Notes and Protocols for Haegtft Peptide in Cell Culture Experiments
Introduction
The Haegtft peptide, with the sequence His-Ala-Glu-Gly-Thr-Phe-Thr, represents the N-terminal 1-7 amino acid residues of Glucagon-Like Peptide-1 (GLP-1). GLP-1 is an incretin hormone with significant roles in glucose homeostasis and metabolism. Due to its origin, the this compound peptide is of interest to researchers in the fields of endocrinology, metabolic diseases, and drug development for its potential interactions with the GLP-1 receptor (GLP-1R) and dipeptidyl peptidase-IV (DPP-IV). These application notes provide a framework for investigating the biological activity of the this compound peptide in cell culture experiments.
Mechanism of Action
The biological functions of GLP-1 are primarily mediated through its binding to the GLP-1 receptor, a G-protein coupled receptor. This interaction typically activates the Gαs subunit, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), triggering a cascade of downstream signaling events that regulate insulin secretion, cell proliferation, and apoptosis.
Furthermore, the biological activity of GLP-1 is regulated by the enzyme DPP-IV, which cleaves the N-terminal dipeptide (His-Ala) from the active form of GLP-1, rendering it inactive. Given that this compound contains this N-terminal sequence, it is a potential substrate or inhibitor for DPP-IV.
Experimental Protocols
I. GLP-1 Receptor Activation Assay
This protocol is designed to determine if the this compound peptide can act as an agonist or antagonist of the GLP-1 receptor by measuring changes in intracellular cAMP levels.
A. Cell Culture
-
Culture a cell line expressing the GLP-1 receptor (e.g., HEK293-GLP-1R, INS-1E) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in a 96-well plate at an appropriate density to achieve 80-90% confluency on the day of the experiment.
B. cAMP Measurement
-
On the day of the assay, remove the growth medium and wash the cells once with a serum-free medium or a suitable assay buffer.
-
Add fresh assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate for 10-15 minutes.
-
Prepare serial dilutions of the this compound peptide and a known GLP-1R agonist (e.g., GLP-1 (7-36)) in the assay buffer.
-
Add the peptide solutions to the respective wells and incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
To test for antagonistic activity, pre-incubate the cells with the this compound peptide before adding a known concentration of a GLP-1R agonist.
II. DPP-IV Inhibition Assay
This protocol determines the potential of the this compound peptide to inhibit the enzymatic activity of DPP-IV.
A. Reagents and Materials
-
Recombinant human DPP-IV enzyme.
-
DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide or a fluorogenic substrate).
-
Assay buffer (e.g., Tris-HCl, pH 8.0).
-
This compound peptide and a known DPP-IV inhibitor (e.g., Sitagliptin).
-
96-well microplate.
-
Microplate reader.
B. Assay Procedure
-
In a 96-well plate, add the assay buffer, this compound peptide at various concentrations, and the DPP-IV enzyme.
-
Incubate the mixture for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the DPP-IV substrate.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the percentage of DPP-IV inhibition for each concentration of the this compound peptide compared to the control (no inhibitor).
-
Determine the IC50 value of the this compound peptide by plotting the percentage of inhibition against the peptide concentration.
III. Cell Viability (MTT) Assay
This protocol assesses the effect of the this compound peptide on the viability and proliferation of cells.
A. Cell Seeding
-
Seed cells (e.g., a pancreatic beta-cell line like INS-1E or a cancer cell line) in a 96-well plate at a suitable density.
-
Allow the cells to adhere and grow for 24 hours.
B. Peptide Treatment
-
Prepare different concentrations of the this compound peptide in the cell culture medium.
-
Replace the existing medium with the medium containing the this compound peptide.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
C. MTT Assay
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Data Presentation
As no specific quantitative data for the this compound peptide is currently available in the public domain, the following tables are presented as templates for researchers to populate with their experimental findings.
Table 1: GLP-1 Receptor Activation by this compound Peptide
| Concentration (µM) | Mean cAMP Level (nM) | Standard Deviation | % Activation (relative to max agonist response) |
| 0 (Control) | |||
| 0.01 | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| Positive Control (GLP-1) | 100% |
Table 2: DPP-IV Inhibitory Activity of this compound Peptide
| Concentration (µM) | % Inhibition | Standard Deviation |
| 0 (Control) | 0% | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 | ||
| IC50 (µM) |
Table 3: Effect of this compound Peptide on Cell Viability (MTT Assay)
| Concentration (µM) | % Cell Viability (24h) | Standard Deviation (24h) | % Cell Viability (48h) | Standard Deviation (48h) |
| 0 (Control) | 100% | 100% | ||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| 200 |
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Putative signaling pathway of this compound peptide via the GLP-1 receptor.
Caption: General experimental workflow for characterizing this compound peptide activity.
Application Note: Analytical Methods for the Quantification of Peptides with N-Terminal Sequence HAEGTFT (GLP-1)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The amino acid sequence Histidyl-Alanil-Glutamyl-Glycyl-Threonyl-Phenylalanil-Threonyl (HAEGTFT) represents the N-terminal 1-7 residues of Glucagon-like peptide-1 (GLP-1)[1]. GLP-1 is an incretin hormone crucial for regulating glucose metabolism, making its accurate quantification essential for research in diabetes, obesity, and related metabolic disorders. This document provides detailed protocols and application notes for two primary analytical methods for quantifying GLP-1 and related peptides: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method 1: Immunoassay-Based Quantification using Sandwich ELISA
Application Note: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive, plate-based technique used for detecting and quantifying proteins and peptides in various biological samples[2][3]. The sandwich ELISA format is particularly specific as it utilizes two distinct antibodies that bind to different epitopes on the target analyte (e.g., GLP-1). A capture antibody is immobilized on a microplate well, which binds the peptide from the sample. A second, enzyme-conjugated detection antibody then binds to the captured peptide, and a substrate is added to produce a measurable signal[4]. The signal intensity is directly proportional to the amount of peptide present. This method is well-suited for high-throughput screening of numerous samples.
Key Advantages:
-
High sensitivity and specificity.
-
High throughput capability.
-
Relatively cost-effective compared to mass spectrometry.
Experimental Protocol: Sandwich ELISA for GLP-1 Quantification
1. Materials and Reagents:
-
High-binding 96-well microplate
-
Capture Antibody (anti-GLP-1, specific to C-terminus)
-
Detection Antibody (biotinylated anti-GLP-1, specific to N-terminus)
-
Recombinant GLP-1 peptide standard
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)[5]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent / Sample Buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)
-
Streptavidin-HRP (Horse-radish Peroxidase) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
2. Protocol Steps:
-
Plate Coating: Dilute the capture antibody in Coating Buffer to a final concentration of 2 µg/mL. Add 100 µL to each well of the 96-well plate. Seal the plate and incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 2 hours at room temperature.
-
Standard and Sample Preparation:
-
Prepare a standard curve by performing serial dilutions of the recombinant GLP-1 standard in Assay Diluent, typically ranging from 1000 pg/mL to 15.6 pg/mL.
-
Dilute biological samples (e.g., plasma, serum) in Assay Diluent. A minimum 1:2 dilution is recommended.
-
-
Incubation: Wash the plate three times as in Step 2. Add 100 µL of prepared standards and samples to the appropriate wells. Cover and incubate for 2 hours at room temperature with gentle shaking.
-
Detection Antibody Incubation: Wash the plate three times. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate three times. Add 100 µL of diluted Streptavidin-HRP conjugate to each well. Incubate for 45 minutes at room temperature in the dark.
-
Signal Development: Wash the plate five times. Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, monitoring for color development.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.
11. Data Analysis:
-
Subtract the average zero standard optical density (OD) from all other readings.
-
Plot a standard curve of the mean OD for each standard concentration versus the known concentration.
-
Use a four-parameter logistic (4-PL) curve fit to interpolate the concentrations of the unknown samples.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note: LC-MS/MS is a powerful analytical technique that offers high specificity and accuracy for the absolute quantification of peptides in complex biological matrices. The method involves separating the target peptide from other sample components using liquid chromatography, followed by ionization and detection in a tandem mass spectrometer. For quantification, the instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the ionized peptide) is selected and fragmented, and a specific product ion is monitored. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variability in sample processing and instrument response.
Key Advantages:
-
High specificity and selectivity.
-
Provides absolute quantification.
-
Can distinguish between closely related peptide forms or metabolites.
Experimental Protocol: LC-MS/MS for GLP-1 Quantification
1. Materials and Reagents:
-
GLP-1 peptide standard
-
Stable Isotope-Labeled (SIL) GLP-1 internal standard (e.g., with ¹³C, ¹⁵N labeled amino acids)
-
Acetonitrile (ACN), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)
-
LC-MS/MS system (e.g., Triple Quadrupole)
2. Protocol Steps:
-
Sample Preparation (Solid Phase Extraction):
-
Spike plasma samples (100 µL) and standard curve points with the SIL internal standard.
-
Precipitate proteins by adding 300 µL of ACN with 1% FA. Vortex and centrifuge at 14,000 x g for 10 minutes.
-
Condition the SPE cartridge with MeOH followed by water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with an acidic aqueous solution (e.g., 2% FA in water).
-
Elute the peptide using a basic organic solvent (e.g., 5% Ammonium Hydroxide in 80:20 ACN:Water).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).
-
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% FA in Water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 40% B over 5 minutes, increase to 95% B for column wash, and return to initial conditions for re-equilibration.
-
Injection Volume: 10 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions: Monitor at least two specific precursor-product ion transitions for the native GLP-1 peptide and its corresponding SIL internal standard. (Note: Specific m/z values must be determined empirically for the specific charge state and peptide sequence).
-
Example (Hypothetical): GLP-1 Precursor [M+4H]⁴⁺ → Product y₇; SIL-GLP-1 Precursor [M+4H]⁴⁺ → Product y₇.
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
4. Data Analysis:
-
Integrate the peak areas for the native peptide and the SIL internal standard for each sample and standard.
-
Calculate the Peak Area Ratio (Native Area / Internal Standard Area).
-
Generate a standard curve by plotting the Peak Area Ratio versus the concentration for the calibration standards.
-
Determine the concentration of unknown samples by interpolating their Peak Area Ratios from the standard curve using linear regression.
Data Presentation
Quantitative data should be summarized for clear comparison.
Table 1: Example Data Summary from GLP-1 ELISA
| Sample ID | OD 450nm (Mean) | Calculated Conc. (pg/mL) | %CV |
| Standard 1 | 2.154 | 1000.0 | 2.1 |
| Standard 2 | 1.689 | 500.0 | 1.8 |
| Standard 3 | 1.055 | 250.0 | 3.5 |
| Standard 4 | 0.578 | 125.0 | 2.9 |
| Standard 5 | 0.299 | 62.5 | 4.1 |
| Standard 6 | 0.165 | 31.3 | 5.3 |
| Standard 7 | 0.102 | 15.6 | 6.8 |
| Blank | 0.051 | 0.0 | 7.2 |
| Sample A | 0.845 | 195.4 | 3.3 |
| Sample B | 0.421 | 88.2 | 4.5 |
Table 2: Example Data Summary from GLP-1 LC-MS/MS
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio | Calculated Conc. (ng/mL) | Accuracy (%) |
| Calibrant 1 | 10,540 | 450,112 | 0.023 | 1.0 | 102.5 |
| Calibrant 2 | 52,115 | 455,231 | 0.114 | 5.0 | 98.9 |
| Calibrant 3 | 258,990 | 448,560 | 0.577 | 25.0 | 99.5 |
| Calibrant 4 | 1,290,100 | 451,800 | 2.856 | 125.0 | 101.1 |
| QC Low | 21,980 | 452,500 | 0.049 | 2.0 | 104.2 |
| QC Mid | 545,300 | 449,900 | 1.212 | 50.0 | 97.6 |
| QC High | 2,150,600 | 453,100 | 4.746 | 200.0 | 100.8 |
| Sample X | 155,670 | 451,220 | 0.345 | 14.8 | N/A |
| Sample Y | 899,430 | 450,800 | 1.995 | 85.3 | N/A |
Biological Context: GLP-1 Signaling Pathway
GLP-1 exerts its effects by binding to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor on pancreatic beta cells and other tissues. This interaction initiates a cascade of intracellular signaling events that ultimately promote insulin secretion, cell proliferation, and survival. Understanding this pathway is critical for interpreting the biological significance of measured GLP-1 levels. Key downstream pathways include the PKA/cAMP, PI3K/Akt, and MAPK/ERK cascades.
References
Application Notes and Protocols for Haegtft Peptide Administration in Animal Models
Disclaimer: The term "Haegtft peptide" does not correspond to a known peptide in the scientific literature as of the latest search. The following application notes and protocols are provided as a template for researchers and drug development professionals working with novel therapeutic peptides. The experimental details are synthesized from publicly available research on various therapeutic peptides and should be adapted to the specific characteristics of the peptide under investigation.
Introduction
These application notes provide a comprehensive overview of the administration of the hypothetical this compound peptide in animal models for preclinical research. The protocols outlined below are intended to serve as a guide for evaluating the therapeutic potential, pharmacokinetic profile, and mechanism of action of this compound peptide.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound peptide administration, drawing parallels from studies on other therapeutic peptides. This structured format allows for easy comparison of different treatment regimens and their outcomes.
| Animal Model | Peptide/Analog | Dosage | Administration Route | Frequency | Key Findings | Reference Example |
| Alzheimer's Disease (AD) Mouse Model (e.g., 5xFAD) | HAEE | Not specified | Intravenous | Single bolus | Reduced cerebral amyloidogenesis; crosses the blood-brain barrier.[1][2] | --INVALID-LINK-- |
| Rheumatoid Arthritis (RA) Rat Model (e.g., Lewis Rat) | CIGB-814 | 25, 50, or 100 µg | Subcutaneous | Not specified | Anti-inflammatory effects; increased regulatory T cells (Treg); decrease in TNFα.[3] | --INVALID-LINK-- |
| D-galactose-induced aging mouse model | MOTS-c | Not specified | Not specified | Not specified | Increased collagen fiber content in the dermis.[4] | --INVALID-LINK-- |
| UVB-irradiated male DBA/2 mice | TNFR2-SKE | Not specified | Intraperitoneal | Not specified | Improved epidermal thickness and pigment cell proliferation.[4] | --INVALID-LINK-- |
Experimental Protocols
Animal Models
The choice of animal model is critical and should be relevant to the therapeutic indication of the this compound peptide.
-
For Neurodegenerative Diseases (e.g., Alzheimer's): Transgenic mouse models such as 5xFAD or APP/PS1 are commonly used. These models overexpress human amyloid-beta precursor protein and presenilin-1, leading to the development of amyloid plaques characteristic of AD.
-
For Inflammatory Diseases (e.g., Rheumatoid Arthritis): Collagen-induced arthritis (CIA) in DBA/1 mice or adjuvant-induced arthritis in Lewis rats are standard models. These models mimic the autoimmune and inflammatory pathology of RA.
-
For Metabolic Disorders: Diet-induced obesity (DIO) models in C57BL/6 mice or genetic models like the db/db mouse can be employed to study metabolic effects.
Peptide Preparation and Administration
Proper handling and administration of the peptide are crucial for reproducible results.
-
Reconstitution: this compound peptide should be reconstituted in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or sterile water. The solubility and stability of the peptide in the chosen vehicle should be determined prior to in vivo studies.
-
Administration Routes:
-
Intravenous (IV): Typically administered via the tail vein for rapid systemic distribution. This route is often used in pharmacokinetic studies.
-
Subcutaneous (SC): Injected into the loose skin on the back of the animal. This route allows for slower, more sustained release.
-
Intraperitoneal (IP): Injected into the peritoneal cavity. This is a common route for systemic administration in rodents.
-
Oral Gavage: Used for peptides designed for oral bioavailability.
-
Assessment of Therapeutic Efficacy
The methods for assessing efficacy will depend on the disease model and the expected therapeutic effect of the this compound peptide.
-
Behavioral Tests (for neurodegenerative or pain models):
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze: To evaluate short-term memory.
-
Von Frey Test: To measure mechanical allodynia in pain models.
-
-
Biochemical and Histological Analysis:
-
ELISA: To quantify levels of biomarkers (e.g., cytokines like TNFα, IL-6) in plasma or tissue homogenates.
-
Western Blotting: To measure the expression of target proteins in signaling pathways.
-
Immunohistochemistry/Immunofluorescence: To visualize the localization of the peptide or its effect on tissue pathology (e.g., amyloid plaque burden, immune cell infiltration).
-
-
Pharmacokinetic Studies:
-
Blood samples are collected at various time points post-administration to determine the concentration of the this compound peptide over time.
-
This data is used to calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).
-
Visualization of Pathways and Workflows
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be activated by the this compound peptide, leading to therapeutic effects. This example is based on the HGF/Met signaling pathway, which is involved in cell migration, proliferation, and survival.
Caption: Hypothetical this compound peptide signaling cascade.
Experimental Workflow
This diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of the this compound peptide.
References
- 1. Pharmacokinetics and Molecular Modeling Indicate nAChRα4-Derived Peptide HAEE Goes through the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Molecular Modeling Indicate nAChRα4-Derived Peptide HAEE Goes through the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biodistribution and pharmacokinetic profiles of an altered peptide ligand derived from heat-shock proteins 60 in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Designing Experiments with GLP-1 Fragments
Introduction
Glucagon-like peptide-1 (GLP-1), a 30-amino acid peptide hormone, is a critical regulator of glucose homeostasis and appetite.[1] Secreted from intestinal L-cells post-meal, GLP-1 enhances glucose-stimulated insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.[1][2] However, native GLP-1 has a very short half-life of only a few minutes due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[3][4] Consequently, drug development efforts have focused on creating degradation-resistant GLP-1 receptor (GLP-1R) agonists, including modified fragments of the original peptide.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing key experiments to characterize novel GLP-1 fragments, from initial in vitro screening to in vivo efficacy studies.
GLP-1 Receptor Signaling Pathways
The GLP-1 receptor is a class B G-protein coupled receptor (GPCR). Upon agonist binding, it primarily couples to the Gαs subunit of the heterotrimeric G protein, initiating a cascade of intracellular events. This activation of Gαs stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a key second messenger. Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which collectively mediate the primary effects of GLP-1, such as enhancing insulin gene expression and exocytosis from pancreatic β-cells.
Beyond the canonical Gαs-cAMP pathway, GLP-1R activation can also lead to the recruitment of β-arrestins. This can trigger signaling through alternative pathways, such as the extracellular signal-regulated kinase (ERK) pathway, and is also involved in receptor internalization and desensitization. The differential activation of these pathways by various ligands is known as "biased agonism" and is a key area of investigation in the development of new GLP-1R agonists.
General Experimental Workflow
The evaluation of novel GLP-1 fragments typically follows a structured workflow. This process begins with primary in vitro assays to confirm binding and functional activity at the GLP-1R. Promising candidates then advance to more complex secondary in vitro assays to explore signaling bias and physiological responses in relevant cell types. Finally, lead candidates are tested in in vivo animal models to assess their efficacy on metabolic parameters like glucose control and body weight.
Section 1: In Vitro Characterization
Application Note 1.1: Receptor Binding Affinity
Objective: To determine the binding affinity (Ki) of a test GLP-1 fragment for the human GLP-1 receptor. This is typically achieved through a competitive binding assay using a radiolabeled or fluorescently-labeled known ligand.
Protocol: Competitive Radioligand Binding Assay
-
Cell Culture: Culture cells stably expressing the human GLP-1R (e.g., HEK293 or CHO cells) to ~80-90% confluency.
-
Membrane Preparation: Harvest cells, homogenize in a lysis buffer (e.g., ice-cold 50 mM Tris-HCl), and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an appropriate binding buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer.
-
A serial dilution of the unlabeled test GLP-1 fragment (or a known standard like GLP-1 (7-36)).
-
A fixed concentration of a radiolabeled GLP-1R ligand (e.g., 125I-GLP-1).
-
The prepared cell membranes.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Termination & Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. Wash the filters rapidly with ice-cold wash buffer.
-
Detection: Dry the filter plate and add scintillation fluid to each well. Count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of the test fragment that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Data Presentation: GLP-1R Binding Affinity
| Compound | IC50 (nM) | Ki (nM) |
|---|---|---|
| GLP-1 (7-36) (Reference) | 1.5 ± 0.2 | 0.9 ± 0.1 |
| Fragment A | 5.8 ± 0.7 | 3.5 ± 0.4 |
| Fragment B | 0.9 ± 0.1 | 0.5 ± 0.05 |
| Fragment C | 150 ± 25 | 90 ± 15 |
Application Note 1.2: Functional Agonism - cAMP Accumulation
Objective: To quantify the functional potency (EC50) and efficacy (Emax) of GLP-1 fragments by measuring their ability to stimulate intracellular cAMP production.
Protocol: HTRF-Based cAMP Assay
This protocol is based on a homogeneous time-resolved fluorescence (HTRF) competitive immunoassay.
-
Cell Culture: Seed cells expressing the human GLP-1R (e.g., HEK293, CHO) into a 384-well assay plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test GLP-1 fragments and a reference agonist (e.g., GLP-1 (7-36)) in stimulation buffer.
-
Cell Stimulation: Remove culture medium from the cells. Add the diluted compounds to the wells and incubate for 30 minutes at 37°C to stimulate cAMP production.
-
Cell Lysis & Detection: Add the HTRF detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor) diluted in lysis buffer to each well. These reagents will compete with the endogenously produced cAMP.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and convert this to cAMP concentration using a standard curve. Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Data Presentation: GLP-1R Functional Activity (cAMP)
| Compound | EC50 (pM) | Emax (% of Reference) |
|---|---|---|
| GLP-1 (7-36) (Reference) | 5.5 ± 0.8 | 100 |
| Fragment A | 25.0 ± 3.5 | 95 ± 5 |
| Fragment B | 3.1 ± 0.5 | 110 ± 8 |
| Fragment C | 850.0 ± 110 | 65 ± 7 |
Application Note 1.3: Signaling Bias - ERK1/2 Phosphorylation
Objective: To assess the potential for biased agonism by measuring the activation (phosphorylation) of ERK1/2, a downstream effector of the β-arrestin pathway, in response to GLP-1 fragment stimulation.
Protocol: Western Blot for Phospho-ERK1/2
-
Cell Culture & Starvation: Plate GLP-1R expressing cells. Once they reach ~80% confluency, serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.
-
Stimulation: Treat the cells with various concentrations of the test GLP-1 fragment or reference agonist for a predetermined time (typically 5-10 minutes).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (p-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 (t-ERK) to serve as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the t-ERK signal for each sample. Plot the normalized p-ERK signal against agonist concentration to determine EC50. A bias factor can be calculated by comparing the relative potency/efficacy for the cAMP and pERK pathways.
Data Presentation: Signaling Profile
| Compound | cAMP EC50 (pM) | pERK EC50 (nM) | Bias Factor (cAMP/pERK) |
|---|---|---|---|
| GLP-1 (7-36) (Reference) | 5.5 | 1.2 ± 0.2 | 1.0 (Reference) |
| Fragment A | 25.0 | 8.5 ± 1.1 | 0.64 |
| Fragment B (G-protein biased) | 3.1 | 15.2 ± 2.5 | 0.22 |
| Fragment D (Balanced) | 8.0 | 1.8 ± 0.3 | 0.97 |
Section 2: In Vivo Evaluation
Application Note 2.1: Efficacy in Models of Diabetes and Obesity
Objective: To evaluate the in vivo efficacy of lead GLP-1 fragments on glycemic control and body weight in a relevant animal model, such as diet-induced obese (DIO) mice.
Protocol: Chronic Efficacy Study in DIO Mice
-
Animal Model: Use male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.
-
Acclimatization and Grouping: Acclimatize the animals and randomize them into treatment groups (e.g., vehicle control, reference agonist like semaglutide, and different doses of the test fragment) based on body weight and blood glucose levels.
-
Dosing: Administer the compounds subcutaneously (s.c.) once daily (or according to the fragment's pharmacokinetic profile) for a period of 4 weeks.
-
Monitoring:
-
Body Weight: Measure body weight daily or three times per week.
-
Food Intake: Measure daily food intake.
-
Blood Glucose: Measure fasting blood glucose weekly.
-
-
Intraperitoneal Glucose Tolerance Test (IPGTT): Perform an IPGTT at the end of the study. After a 6-hour fast, administer an intraperitoneal (i.p.) injection of glucose (e.g., 2 g/kg). Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Data Analysis:
-
Calculate the percentage change in body weight from baseline for each group.
-
Analyze food intake and fasting blood glucose over time.
-
For the IPGTT, calculate the area under the curve (AUC) for glucose excursion.
-
Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare treatment groups to the vehicle control.
-
Data Presentation: In Vivo Efficacy in DIO Mice (4-Week Study)
| Treatment Group (Dose) | Body Weight Change (%) | Cumulative Food Intake (g) | Fasting Blood Glucose (mg/dL) |
|---|---|---|---|
| Vehicle | +5.2 ± 1.5 | 85 ± 5 | 165 ± 10 |
| Reference (14 nmol/kg) | -18.5 ± 2.1* | 62 ± 4* | 110 ± 8* |
| Fragment B (6 nmol/kg) | -20.1 ± 2.5* | 60 ± 3* | 105 ± 7* |
| Fragment B (2 nmol/kg) | -11.3 ± 1.8* | 71 ± 4* | 128 ± 9* |
p < 0.05 vs. Vehicle
Data Presentation: Glucose Tolerance Test (IPGTT)
| Treatment Group | Glucose AUC (mg/dL * min) |
|---|---|
| Vehicle | 35,000 ± 2,500 |
| Reference (14 nmol/kg) | 18,500 ± 1,800* |
| Fragment B (6 nmol/kg) | 17,800 ± 1,600* |
p < 0.05 vs. Vehicle
References
- 1. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 2. axxam.com [axxam.com]
- 3. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Structure–Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Characterizing Competitive Substrates in Enzyme Kinetics
A.P. Note #001
For Research, Scientist, and Drug Development Professionals
Introduction
The term "Haegtft" does not correspond to a recognized chemical compound or substrate in publicly available scientific literature. Therefore, this document will serve as a detailed template and guide for characterizing any competitive substrate, using the well-established example of 5-Fluoro-2'-deoxyuridine monophosphate (5-FdUMP) , an active metabolite of the anticancer drug 5-Fluorouracil (5-FU), and its interaction with the enzyme Thymidylate Synthase (TS) .
A competitive substrate is a molecule that not only competes with the natural substrate for binding to the enzyme's active site but is also processed by the enzyme, often at a different rate. Studying these molecules is crucial in drug development for understanding mechanisms of action, predicting efficacy, and designing more potent therapeutics. Thymidylate Synthase is a critical enzyme in the DNA synthesis pathway, making it a key target in cancer therapy.
Principle of Competitive Substrate Action
In a typical enzymatic reaction, the enzyme (E) binds to its natural substrate (S) to form an enzyme-substrate complex (ES), which then proceeds to form a product (P).
E + S ⇌ ES → E + P
A competitive substrate (S') competes for the same active site. The enzyme can bind either the natural substrate or the competitive substrate, but not both simultaneously. This dynamic increases the apparent Michaelis constant (Km) for the natural substrate without affecting the maximum reaction velocity (Vmax), as the effect of the competitor can be overcome by increasing the concentration of the natural substrate.[1]
The diagram below illustrates this competitive relationship at the enzyme's active site.
Caption: Competitive binding of natural substrate (dUMP) and a competitive substrate (5-FdUMP) to the Thymidylate Synthase active site.
Quantitative Kinetic Data: Thymidylate Synthase
The following table summarizes the kinetic parameters for the natural substrate, deoxyuridine monophosphate (dUMP), and the competitive substrate/inhibitor, 5-FdUMP, with human Thymidylate Synthase. Understanding these values is essential for predicting the in vivo efficacy of drugs like 5-Fluorouracil.
| Parameter | dUMP (Natural Substrate) | 5-FdUMP (Competitive Substrate) | Unit | Significance |
| Km | 3 - 15 | - | µM | Concentration of substrate at which the enzyme achieves half Vmax. A lower Km indicates higher affinity. |
| Ki | - | 0.001 - 0.01 | µM | Dissociation constant for the inhibitor. A lower Ki indicates a more potent inhibitor. |
| kcat | 5 - 10 | Very slow | s⁻¹ | Turnover number; the maximum number of substrate molecules converted to product per enzyme active site per second. |
| kcat/Km | ~0.6 x 10⁶ | - | M⁻¹s⁻¹ | Catalytic efficiency, reflecting both binding and catalysis. |
Note: 5-FdUMP is often classified as a mechanism-based inhibitor or "suicide substrate" because it forms a stable covalent complex with Thymidylate Synthase in the presence of the cofactor N⁵,N¹⁰-methylenetetrahydrofolate, leading to irreversible inhibition. For the purpose of this guide, we are focusing on its initial competitive binding action.
Experimental Protocols
Protocol 1: Determining the Kinetic Parameters of Thymidylate Synthase
This protocol outlines a spectrophotometric assay to measure the activity of Thymidylate Synthase and determine the kinetic parameters for its substrates. The assay monitors the oxidation of the cofactor tetrahydrofolate (THF) to dihydrofolate (DHF), which results in an increase in absorbance at 340 nm.
Materials and Reagents:
-
Recombinant human Thymidylate Synthase (TS)
-
Deoxyuridine monophosphate (dUMP) stock solution
-
5-Fluoro-2'-deoxyuridine monophosphate (5-FdUMP) stock solution
-
N⁵,N¹⁰-methylenetetrahydrofolate (CH₂-THF)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 25 mM MgCl₂, 50 mM KCl
-
96-well UV-transparent microplates
-
Spectrophotometer (plate reader) capable of reading absorbance at 340 nm
Experimental Workflow:
Caption: Workflow for a Thymidylate Synthase kinetic assay.
Detailed Procedure:
-
Reagent Preparation : Prepare serial dilutions of dUMP (e.g., from 0.5 µM to 100 µM). If determining Ki for 5-FdUMP, prepare fixed concentrations of the inhibitor.
-
Assay Setup : In a 96-well plate, add 150 µL of Assay Buffer, 20 µL of CH₂-THF solution, and 10 µL of the dUMP serial dilutions to each well. For inhibition assays, also add 10 µL of 5-FdUMP solution.
-
Enzyme Addition : Equilibrate the plate to the desired temperature (e.g., 37°C).
-
Initiate Reaction : Add 10 µL of a pre-determined concentration of Thymidylate Synthase to each well to start the reaction.
-
Data Acquisition : Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10 to 15 minutes.
-
Data Analysis :
-
For each substrate concentration, calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot V₀ versus the concentration of dUMP.
-
Fit this data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.
-
For inhibition studies, perform the assay with multiple fixed concentrations of 5-FdUMP and varying concentrations of dUMP. Analyze the data using a Lineweaver-Burk plot or non-linear regression to determine the mode of inhibition and the Ki value.
-
Application in Drug Development & Signaling Pathways
Thymidylate Synthase is a central enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. By inhibiting this enzyme, drugs like 5-FU can selectively kill rapidly dividing cancer cells. The study of competitive substrates like 5-FdUMP is therefore fundamental to oncology drug development.
The pathway diagram below illustrates the role of Thymidylate Synthase in the DNA synthesis pathway and the point of inhibition by 5-FdUMP.
Caption: Inhibition of the DNA synthesis pathway by 5-FdUMP.
By precisely quantifying the kinetic parameters of competitive substrates, researchers can:
-
Optimize Drug Design : Synthesize derivatives with higher affinity (lower Ki) and greater specificity.
-
Predict Clinical Outcomes : Correlate enzyme inhibition levels with cellular responses and patient outcomes.
-
Develop Combination Therapies : Identify synergistic effects when combined with other drugs targeting different pathways.
These application notes provide a foundational framework for the study of competitive substrates. The principles and protocols outlined here can be adapted for any enzyme-substrate system, providing a robust methodology for research and development in enzymology and pharmacology.
References
Troubleshooting & Optimization
Haegtft peptide solubility and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and storage of Haegtft peptide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound peptide?
A1: The optimal solvent for reconstituting this compound peptide depends on its amino acid sequence, specifically its overall charge. A general strategy is to first assess the peptide's properties.[1][2]
-
For peptides with a net positive charge (basic peptides): Start by attempting to dissolve the peptide in sterile, distilled water. If solubility is limited, adding a small amount of 10%-30% acetic acid solution can be effective.[1][2]
-
For peptides with a net negative charge (acidic peptides): Initially, try to dissolve the peptide in sterile, distilled water. If it remains insoluble, the addition of a small amount of ammonium hydroxide (less than 50 μL) can aid in solubilization.[1]
-
For neutral or very hydrophobic peptides: These peptides may have poor solubility in aqueous solutions. It is recommended to first dissolve them in a small amount of an organic solvent like dimethyl sulfoxide (DMSO), and then slowly add this solution to the desired aqueous buffer with gentle stirring.
It is always advisable to test the solubility of a small amount of the peptide before dissolving the entire sample.
Q2: How should I store the lyophilized this compound peptide?
A2: Lyophilized peptides are relatively stable at room temperature for short periods, such as during shipping. However, for long-term storage, it is crucial to store them under specific conditions to prevent degradation.
-
Short-term storage (weeks to months): Refrigeration at 2-8°C is acceptable.
-
Long-term storage (months to years): For maximum stability, store the lyophilized peptide in a freezer at -20°C to -80°C.
The peptide should be kept in a tightly sealed container to protect it from moisture and light. Before opening, allow the container to warm to room temperature to prevent condensation, as moisture can accelerate degradation.
Q3: What are the proper storage conditions for reconstituted this compound peptide?
A3: Once reconstituted, this compound peptide is much more susceptible to degradation.
-
Short-term storage (up to 30 days): The peptide solution can be stored at 4°C.
-
Long-term storage: For longer-term storage, it is recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C. This prevents repeated freeze-thaw cycles, which can damage the peptide's structure.
Q4: My this compound peptide won't dissolve. What should I do?
A4: If you are having trouble dissolving your this compound peptide, consider the following troubleshooting steps:
-
Verify the peptide's charge: Calculate the net charge of the peptide based on its amino acid composition to ensure you are using the appropriate type of solvent (acidic, basic, or organic).
-
Sonication: Gentle sonication can help to break up aggregates and improve dissolution.
-
Gentle Heating: For some peptides, gentle warming of the solution can increase solubility. However, this should be done with caution to avoid thermal degradation.
-
Change of Solvent: If water-based solutions fail, for hydrophobic peptides, a small amount of a compatible organic solvent like DMSO, DMF, or acetonitrile can be used for initial solubilization, followed by dilution in an aqueous buffer.
Troubleshooting Guides
Guide 1: this compound Peptide Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound peptide.
Problem: Lyophilized this compound peptide does not dissolve in the chosen solvent.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Solvent Choice | 1. Calculate the net charge of the this compound peptide. 2. Based on the charge, select an appropriate solvent (Water for neutral, acidic solution for basic peptides, basic solution for acidic peptides). | The peptide dissolves completely. |
| Peptide Aggregation | 1. Try gentle vortexing or sonication for a short period. 2. Visually inspect the solution for any remaining particulate matter. | The peptide solution becomes clear. |
| High Hydrophobicity | 1. Dissolve a small test amount of the peptide in a minimal volume of DMSO. 2. Slowly add the DMSO-peptide solution dropwise to a stirring aqueous buffer. | A clear solution is formed at the desired concentration. |
| Insufficient Solvent Volume | 1. Gradually add more of the appropriate solvent while gently agitating the vial. | The peptide dissolves as the concentration decreases. |
Guide 2: this compound Peptide Stability and Storage Problems
This guide addresses issues related to the degradation and improper storage of this compound peptide.
Problem: Loss of peptide activity or evidence of degradation in stored samples.
| Potential Cause | Troubleshooting Step | Preventative Measure |
| Improper Storage Temperature | 1. Review the storage conditions of both lyophilized and reconstituted peptide. 2. Discard any peptide that has been stored at room temperature for an extended period. | Always store lyophilized peptide at -20°C or -80°C for long-term use and reconstituted peptide at 4°C (short-term) or frozen for long-term. |
| Repeated Freeze-Thaw Cycles | 1. Check if the reconstituted peptide has been frozen and thawed multiple times. | Aliquot the reconstituted peptide into single-use vials before freezing to avoid repeated freeze-thaw cycles. |
| Moisture Contamination | 1. Ensure the lyophilized peptide container was brought to room temperature before opening. | Always allow the peptide container to equilibrate to room temperature in a desiccator before opening to prevent condensation. |
| Oxidation | 1. For peptides containing Cys, Met, or Trp, check if they were exposed to air. | After use, purge the vial with an inert gas like nitrogen or argon before sealing and storing. |
Experimental Protocols
Protocol 1: Reconstitution of this compound Peptide
This protocol outlines the standard procedure for reconstituting a lyophilized peptide.
Materials:
-
Vial of lyophilized this compound peptide
-
Appropriate sterile solvent (e.g., sterile water, 10% acetic acid, DMSO)
-
Sterile pipette tips and pipette
-
Vortex mixer or sonicator (optional)
Procedure:
-
Allow the vial of lyophilized peptide to warm to room temperature.
-
Centrifuge the vial briefly to ensure all the powder is at the bottom.
-
Using a sterile pipette, add the calculated volume of the appropriate solvent to the vial.
-
Gently swirl or rock the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.
-
If the peptide does not dissolve completely, gentle vortexing or sonication can be applied for a few minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
Visualizations
Caption: Workflow for troubleshooting this compound peptide solubility issues.
Caption: Recommended storage and handling workflow for this compound peptide.
References
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
Disclaimer: The following guide addresses common issues in Solid-Phase Peptide Synthesis (SPPS). The term "Haegtft peptide" does not correspond to a known peptide in scientific literature. The troubleshooting advice provided is general and should be adapted to the specific sequence and chemistry of the peptide you are synthesizing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield and purity in SPPS?
Low peptide yield and purity are often interconnected and can arise from several factors throughout the synthesis process. The primary culprits include:
-
Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc-protecting group from the N-terminus of the growing peptide chain is a frequent issue, leading to truncated sequences.[1][2]
-
Poor Coupling Efficiency: The incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin results in deletion sequences. This is common with sterically hindered or "difficult" sequences.[1][3]
-
Peptide Aggregation: The formation of secondary structures (like β-sheets) by the growing peptide chains on the resin can physically block reagent access, leading to failed deprotection and coupling steps.[4] This is particularly common for hydrophobic sequences.
-
Side Reactions: Undesired chemical modifications such as aspartimide formation, racemization, or oxidation can lead to impurities that are difficult to remove.
-
Premature Cleavage: For highly acid-sensitive linkers, premature cleavage of the peptide from the resin can occur during coupling steps, resulting in yield loss.
Q2: What defines a "difficult sequence" and how does it impact synthesis?
A "difficult sequence" is a peptide chain prone to forming stable secondary structures on the resin, which leads to aggregation. This aggregation prevents efficient solvation and hinders the access of reagents to the reactive sites.
Characteristics of difficult sequences often include:
-
High content of hydrophobic amino acids (e.g., Val, Ile, Leu, Phe).
-
Presence of β-branched amino acids (Val, Ile, Thr).
-
Repetitive amino acid motifs.
The primary consequence of aggregation is a drastic drop in the efficiency of both deprotection and coupling reactions, leading to low yields of the target peptide.
Q3: How can I monitor the success of coupling and deprotection steps during synthesis?
Monitoring the completeness of reactions is critical for troubleshooting. Common methods include:
-
Kaiser Test (for primary amines): This colorimetric test is widely used to check for free primary amines. After a coupling step, a negative result (yellow beads) indicates a complete reaction. After a deprotection step, a positive result (blue/purple beads) confirms the successful removal of the Fmoc group. Note that this test does not work for N-terminal proline (a secondary amine) and can give false negatives in cases of severe aggregation.
-
Chloranil Test (for secondary amines): Useful for confirming the presence of a free N-terminal proline.
-
Real-time UV Monitoring: Automated synthesizers can monitor the UV absorbance of the piperidine-dibenzofulvene adduct released during Fmoc deprotection. A stable, returning baseline indicates the completion of the reaction.
Troubleshooting Guides
Issue 1: Low Final Yield with Poor Purity
If your final crude product shows low yield and a complex HPLC profile with many impurity peaks, it often points to systematic issues during chain assembly.
Initial Diagnosis Workflow
Caption: Troubleshooting logic for low peptide purity based on MS data.
Corrective Actions:
| Symptom Identified by MS | Probable Cause | Recommended Solutions |
| Deletion Sequences | Incomplete Coupling | 1. Increase Coupling Time: Extend the reaction time, especially for sterically hindered residues like Val or Ile. 2. Use Stronger Reagents: Switch to a more potent coupling agent such as HATU or HCTU. 3. Double Couple: Repeat the coupling step for known difficult residues. |
| Truncated Sequences | Incomplete Fmoc-Deprotection | 1. Extend Deprotection Time: Increase the duration of the piperidine treatment. 2. Use a Stronger Base: For difficult sequences, consider using a solution of 2% DBU / 20% Piperidine in DMF. Be cautious with Asp-containing sequences as DBU can promote aspartimide formation. |
| Aspartimide Formation | Side reaction at Asp or Asn | 1. Add HOBt: Include 0.1 M HOBt in the piperidine deprotection solution to suppress this side reaction. 2. Use Protective Groups: Incorporate a Dmb or Hmb group on the preceding amino acid's backbone nitrogen to prevent cyclization. |
| Racemization | Side reaction at Cys, His | 1. Control Activation: Avoid base-mediated activation methods (like HBTU/DIPEA) for sensitive residues. Use carbodiimide-mediated coupling with an additive like HOBt. |
Issue 2: Synthesis Failure due to On-Resin Aggregation
Aggregation is a major cause of synthesis failure, especially for long or hydrophobic peptides. It is often indicated by the resin shrinking, clumping, or failing to swell properly.
Strategies to Overcome Aggregation:
| Strategy | Description | Experimental Protocol |
| "Magic Mixture" Solvent | A solvent system designed to disrupt hydrogen bonds and improve solvation. | Use a mixture of DCM/DMF/NMP (1:1:1) containing 1% Triton X100 and 2 M ethylene carbonate for coupling steps. |
| Elevated Temperature | Performing coupling reactions at a higher temperature can disrupt secondary structures. | Increase the reaction temperature to 50-75°C. This can significantly improve coupling efficiency for difficult sequences. |
| Chaotropic Salts | These salts disrupt hydrogen bonding networks that cause aggregation. | Wash the resin with a solution of 0.8 M NaClO₄ or 4 M KSCN in DMF before the coupling step. |
| Structure-Disrupting Dipeptides | Incorporating pseudoproline or Dmb-Gly dipeptides introduces a "kink" into the peptide backbone, preventing the formation of stable secondary structures. | Protocol: Manual Coupling of a Pseudoproline Dipeptide 1. Dissolve the pseudoproline dipeptide (5 eq.) and coupling reagent (e.g., HATU, 5 eq.) in a minimal volume of DMF or NMP.2. Add DIPEA (10 eq.) and mix thoroughly.3. Immediately add the activation mixture to the Fmoc-deprotected peptide resin.4. Agitate for 1-2 hours at room temperature.5. Monitor coupling completion with the Kaiser test (should be negative). |
Impact of Stepwise Efficiency on Overall Yield
Even a small decrease in efficiency at each step has a dramatic cumulative effect on the final yield of a long peptide.
| Stepwise Efficiency per Cycle | Overall Theoretical Yield (20-mer) | Overall Theoretical Yield (50-mer) |
| 97.0% | 54.4% | 21.8% |
| 98.0% | 66.8% | 36.4% |
| 99.0% | 81.8% | 60.5% |
| 99.5% | 90.5% | 77.8% |
| Data adapted from Gyros Protein Technologies and BenchChem technical literature. |
Visualized Workflows and Protocols
Standard Fmoc-SPPS Cycle
The diagram below illustrates the fundamental steps repeated for the addition of each amino acid in Fmoc-based Solid-Phase Peptide Synthesis.
Caption: The iterative four-step cycle of Fmoc-SPPS.
References
Technical Support Center: Optimizing Haegtft Concentration for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for determining the optimal concentration of the small molecule inhibitor Haegtft for various in vitro cell-based assays. It includes frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store this compound?
A1: Proper handling of this compound is critical for experimental reproducibility.
-
Solubility: this compound is best dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is important to ensure the final concentration of DMSO in your cell culture media remains low (typically <0.5%) to prevent solvent-induced toxicity.[1]
-
Storage: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store these aliquots at -20°C or -80°C, protected from light.[1]
Q2: What is a recommended starting concentration for my initial experiments?
A2: The optimal concentration of this compound is highly dependent on the specific cell line and assay. A common and recommended first step is to perform a broad dose-response curve.[1][2] A wide concentration range, spanning several orders of magnitude (e.g., 1 nM to 100 µM), should be tested to identify an effective range without causing excessive cell death.[1]
Q3: What are the essential controls to include in my assays?
A3: Including the right controls is fundamental for accurate data interpretation.
-
Vehicle Control: Treat cells with the same concentration of DMSO that is used in the highest this compound dose. This accounts for any effects of the solvent itself.
-
Untreated Control: A population of cells that receives neither this compound nor vehicle. This provides a baseline for normal cell health and activity.
-
Positive Control: A known, well-characterized inhibitor of the same target or pathway. This confirms that your assay system is responsive and working as expected.
Q4: How can I distinguish between this compound's targeted biological effect and general cytotoxicity?
A4: This is a critical consideration. It is essential to perform a cytotoxicity assay in parallel with your functional assays. This allows you to determine the concentration at which this compound becomes toxic to the cells (the CC50 value). Ideally, the effective concentration for your functional assay (e.g., the IC50) should be significantly lower than its cytotoxic concentration.
Troubleshooting Guides
This section addresses common issues encountered when optimizing this compound concentration.
Issue 1: I'm not observing any effect of this compound, even at high concentrations.
| Possible Cause | Action & Rationale |
| Compound Integrity/Solubility | Action: Confirm the purity and identity of your this compound stock. Visually inspect your diluted solutions for any signs of precipitation. Rationale: The compound may have degraded, or it may not be fully soluble at the tested concentrations, reducing its effective concentration. |
| Assay Sensitivity | Action: Verify your assay is working correctly using a known positive control inhibitor. Rationale: The assay itself may not be sensitive enough to detect the effects of this compound, or there could be an issue with a reagent or instrument. |
| Cellular Context | Action: Ensure your chosen cell line expresses the intended target of this compound. Consider testing in a different, potentially more sensitive, cell line. Rationale: The target protein may not be present or may be expressed at very low levels in your current cell model. |
| Incubation Time | Action: Increase the duration of exposure to this compound. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. Rationale: The biological effect of this compound may require a longer incubation time to become apparent. |
Issue 2: I'm observing high levels of cell death, even at low concentrations of this compound.
| Possible Cause | Action & Rationale |
| Solvent Toxicity | Action: Run a dose-response curve with the vehicle (DMSO) alone to determine its toxic threshold. Rationale: High concentrations of DMSO can be toxic to cells. Ensure the final concentration in your media is consistently below 0.5%. |
| High Compound Cytotoxicity | Action: Perform a formal cytotoxicity assay (see Protocol 1) to determine the CC50 value accurately. Use a lower concentration range in subsequent experiments. Rationale: this compound may be highly cytotoxic in your specific cell line, requiring a more sensitive and lower concentration range. |
| Off-Target Effects | Action: If possible, test this compound in a cell line that does not express the intended target. Rationale: The observed cytotoxicity may be due to this compound interacting with unintended cellular targets, a common issue with small molecule inhibitors. |
Data Presentation
Quantitative data should be organized to facilitate clear interpretation and comparison.
Table 1: Hypothetical Activity of this compound in Various Assays
| Cell Line | Assay Type | Endpoint | IC50 / EC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/IC50) |
| Cell Line A | Proliferation | Cell Viability | 0.5 | > 50 | > 100 |
| Cell Line B | Proliferation | Cell Viability | 1.2 | > 50 | > 41.7 |
| Cell Line A | Signaling | p-Target (Western) | 0.15 | > 50 | > 333 |
| Cell Line C | Target Engagement | CETSA | 0.08 | > 50 | > 625 |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. CETSA: Cellular Thermal Shift Assay.
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Inhibition of a signaling pathway by this compound.
Caption: Troubleshooting logic for unexpected results.
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of this compound that is toxic to cells.
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical range would be from 0.1 µM to 100 µM. Include vehicle-only and untreated controls.
-
Treatment: Remove the old medium and add the medium containing the various concentrations of this compound or controls to the appropriate wells.
-
Incubation: Incubate the plate for a period relevant to your functional assay (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing metabolically active cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells to calculate percent viability. Plot percent viability versus the log of this compound concentration to determine the CC50 value.
Protocol 2: Target Engagement via Western Blot for Pathway Inhibition
This protocol assesses if this compound inhibits the phosphorylation of its intended downstream target.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with a range of non-toxic concentrations of this compound (determined from Protocol 1) for a short duration (e.g., 1-4 hours). Include vehicle and untreated controls.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal loading.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add a chemiluminescent substrate to the membrane and capture the signal using an imager.
-
Analysis: Quantify the band intensities using densitometry software. To confirm the result, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) target protein as a loading control. A dose-dependent decrease in the phosphorylated protein signal relative to the total protein indicates successful target engagement.
References
improving the stability of Haegtft in solution
Technical Support Center: Haegtft Stability
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter with this compound in solution.
Q1: My this compound solution appears cloudy or has visible precipitates after thawing. What is happening and how can I prevent it?
A1: Cloudiness or precipitation after a freeze-thaw cycle is a common sign of protein aggregation.[1] This can be caused by several factors during the freezing process, such as changes in pH, cryo-concentration of salts, and the formation of ice crystals, which can denature the protein and expose hydrophobic regions that then stick together.[2][3]
Solutions:
-
Controlled Freezing and Thawing: Flash-freeze your aliquots in liquid nitrogen or a dry ice/ethanol bath before transferring to -80°C storage.[4] Thaw aliquots quickly in a lukewarm water bath.[5] Avoid slow freezing in a -20°C freezer and repeated freeze-thaw cycles.
-
Add Cryoprotectants: Include a cryoprotectant in your buffer. Glycerol (at 10-25%) is a common and effective choice to prevent aggregation during freezing.
-
Optimize Protein Concentration: High protein concentrations can increase the likelihood of aggregation. Consider if a lower storage concentration is feasible for your experiments.
Q2: I'm observing a progressive loss of this compound activity in my functional assay, even when stored at 4°C. What could be the cause?
A2: A gradual loss of activity suggests that this compound is becoming unstable in your assay buffer. This could be due to denaturation, degradation by proteases, or chemical modifications like oxidation.
Solutions:
-
Buffer Optimization:
-
pH: Ensure the buffer pH is at least 1 unit away from this compound's isoelectric point (pI), as proteins are often least soluble at their pI.
-
Ionic Strength: The salt concentration can impact stability. You may need to screen different salt concentrations to find the optimal condition for this compound.
-
-
Include Stabilizing Excipients: Additives can help maintain the native protein structure. Consider adding amino acids like arginine and glutamic acid, or sugars such as sucrose or trehalose.
-
Add Reducing Agents: If oxidation is a concern, especially for proteins with cysteine residues, include a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) in your buffer. Note that these have a limited shelf life at room temperature.
-
Protease Inhibitors: If you suspect degradation, add a protease inhibitor cocktail to your solution, especially during purification and handling at 4°C.
Q3: During purification, I see a significant portion of this compound in the void volume of my size-exclusion chromatography (SEC) column. Why is this happening?
A3: Elution in the void volume of an SEC column indicates the presence of large aggregates. This suggests that the conditions during your purification steps are promoting aggregation.
Solutions:
-
Modify Lysis and Chromatography Buffers:
-
Add Detergents: Low concentrations of non-ionic detergents (e.g., Tween-20) can help solubilize proteins and prevent aggregation without causing denaturation.
-
Adjust Salt Concentration: For ion-exchange or hydrophobic interaction chromatography, ensure the salt concentrations are optimized to prevent protein precipitation.
-
-
Maintain Low Temperatures: Perform all purification steps at 4°C or on ice to minimize both protease activity and the propensity for aggregation.
-
Work at Lower Concentrations: If possible, perform purification steps with a more dilute protein solution to reduce intermolecular interactions that lead to aggregation.
Frequently Asked Questions (FAQs)
What are the optimal storage conditions for this compound?
For short-term storage (days), keeping this compound at 4°C in a stable buffer is generally acceptable. For long-term storage (weeks to months), it is recommended to store aliquots at -80°C in a buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles by making single-use aliquots.
What types of excipients can I use to improve the stability of this compound?
Several classes of excipients can be used to stabilize proteins:
-
Sugars and Polyols (e.g., Sucrose, Trehalose, Glycerol, Mannitol): These are preferentially excluded from the protein surface, which stabilizes the native conformation. They are particularly effective at preventing aggregation during freezing and lyophilization.
-
Amino Acids (e.g., Arginine, Glycine, Proline): These can suppress aggregation and increase solubility. A combination of L-arginine and L-glutamic acid has been shown to be particularly effective.
-
Surfactants (e.g., Polysorbate 20/Tween-20, Polysorbate 80): Low concentrations of non-ionic surfactants can prevent surface-induced aggregation and aggregation at hydrophobic patches on the protein.
-
Buffers (e.g., Phosphate, Histidine, Citrate): Maintaining an optimal pH is critical for protein stability. The choice of buffer depends on the desired pH range and compatibility with your experiments.
How can I assess the stability of my this compound preparation?
Several techniques can be used to monitor protein stability:
-
Size-Exclusion Chromatography (SEC): To detect and quantify soluble aggregates.
-
Dynamic Light Scattering (DLS): To measure the size distribution of particles in solution and detect aggregation.
-
Differential Scanning Fluorimetry (DSF) or NanoDSF: To assess thermal stability by measuring the melting temperature (Tm) of the protein under different conditions. A higher Tm indicates greater stability.
-
SDS-PAGE: To check for protein degradation (appearance of lower molecular weight bands).
Data Presentation
Table 1: Effect of pH and Arginine on this compound Aggregation
| Buffer pH | Salt Concentration | Additive (50 mM) | Aggregation Rate (%/hour at 37°C) |
| 5.5 | 150 mM NaCl | None | 15.2 |
| 6.5 | 150 mM NaCl | None | 8.5 |
| 7.5 | 150 mM NaCl | None | 2.1 |
| 8.5 | 150 mM NaCl | None | 9.8 |
| 7.5 | 150 mM NaCl | L-Arginine | 0.4 |
Data is illustrative and intended to show trends.
Table 2: Comparison of Cryoprotectants on Freeze-Thaw Stability of this compound
| Cryoprotectant | Concentration (%) | % Monomeric this compound after 3 F/T Cycles |
| None | 0 | 65% |
| Glycerol | 10 | 88% |
| Glycerol | 20 | 95% |
| Sucrose | 5 | 92% |
| Trehalose | 5 | 94% |
Data is illustrative and based on SEC analysis.
Experimental Protocols
Protocol: Assessing this compound Thermal Stability using Differential Scanning Fluorimetry (DSF)
Objective: To determine the melting temperature (Tm) of this compound under various buffer conditions to identify the most stabilizing formulation.
Materials:
-
Purified this compound protein
-
Screening buffers (e.g., different pH, salts, and excipients)
-
SYPRO Orange dye (5000x stock in DMSO)
-
96-well qPCR plate
-
Real-time PCR instrument with melt-curve capability
Method:
-
Prepare Protein Dilution: Dilute the this compound stock to a final concentration of 0.1-0.2 mg/mL in each of the screening buffers.
-
Prepare Dye Dilution: Dilute the SYPRO Orange stock 1:1000 in water to make a 5x working solution.
-
Set up the Plate:
-
In each well of the 96-well plate, add 20 µL of the diluted this compound in its respective buffer.
-
Add 5 µL of the 5x SYPRO Orange working solution to each well.
-
Include a "no protein" control for each buffer condition.
-
-
Seal and Centrifuge: Seal the plate securely and centrifuge briefly to mix the contents and remove bubbles.
-
Run the Experiment:
-
Place the plate in the real-time PCR instrument.
-
Set up a melt-curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C per minute.
-
Ensure the instrument is set to monitor the fluorescence of the SYPRO Orange dye.
-
-
Data Analysis:
-
The instrument software will generate a melt curve (fluorescence vs. temperature).
-
As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.
-
The melting temperature (Tm) is the midpoint of this transition, which corresponds to the peak of the first derivative of the curve.
-
Compare the Tm values across the different buffer conditions. A higher Tm indicates a more stable formulation.
-
Visualizations
Caption: A decision tree for troubleshooting common this compound stability issues.
Caption: Workflow for a comprehensive this compound stability screening study.
Caption: Hypothetical signaling pathway initiated by stable this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors Influencing the Protein Drugs Stability - Creative Proteomics [creative-proteomics.com]
- 3. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Maintaining protein stability through buffers, freezing, and lyophilization [opsdiagnostics.com]
avoiding degradation of Haegtft during experiments
Unable to Identify "Haegtft"
Following a comprehensive search, the term "this compound" does not correspond to a recognized molecule, protein, or drug substance in publicly available scientific literature. The search results did not yield any information regarding its chemical properties, experimental uses, or degradation pathways.
Therefore, it is not possible to create a factually accurate technical support guide on this specific topic.
However, to fulfill your request for a structured technical support center with the specified formatting, we have created a template using Aspirin (Acetylsalicylic Acid) as a placeholder. Aspirin is a well-researched compound with known degradation challenges, making it a suitable example for demonstrating the requested format. You can adapt this template by replacing the information about Aspirin with the data for your actual compound of interest.
Technical Support Center: Managing Compound Stability in Experiments
This guide provides troubleshooting advice and frequently asked questions regarding the degradation of Aspirin (Acetylsalicylic Acid) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My Aspirin solution appears cloudy or has formed a precipitate. What is happening?
A1: Aspirin (acetylsalicylic acid) has limited water solubility and is prone to hydrolysis, especially in solution. The cloudiness or precipitate you are observing is likely salicylic acid, a primary degradation product of Aspirin hydrolysis. This process is accelerated by elevated temperatures and pH levels outside the optimal range (pH 2-3). To mitigate this, prepare fresh solutions using an appropriate buffer and use them promptly.
Q2: I am seeing a second peak in my HPLC analysis besides the Aspirin peak. What could it be?
A2: The most common degradation product of Aspirin is salicylic acid. An additional peak in your chromatogram, typically with a different retention time, is a strong indicator that your sample has undergone hydrolysis. We recommend running a salicylic acid standard to confirm the identity of this secondary peak.
Q3: How can I prevent the degradation of my Aspirin stock solution?
A3: To minimize degradation, Aspirin stock solutions should be prepared fresh for each experiment. If storage is necessary, use a buffered solvent at a low pH (around 2.5), aliquot into small volumes to avoid repeated freeze-thaw cycles, and store at 2-8°C for short-term use (less than 24 hours) or at -20°C for longer periods. Always protect solutions from light.
Q4: What are the primary factors that cause Aspirin to degrade?
A4: The primary degradation pathway for Aspirin is hydrolysis. The main factors that accelerate this process are:
-
pH: The rate of hydrolysis is significantly higher in neutral to alkaline conditions (pH > 7) and also increases in highly acidic conditions (pH < 2).
-
Temperature: Higher temperatures increase the kinetic rate of the hydrolysis reaction.
-
Moisture: The presence of water is necessary for hydrolysis. Solid Aspirin should be stored in a desiccated environment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Assay Results | Degradation of Aspirin in solution during the experiment. | 1. Prepare fresh solutions immediately before use.2. Maintain a consistent, low temperature for all experimental steps.3. Use a buffered solvent (pH ~2.5) to maintain stability.4. Run a stability check on your working solution over the time course of your experiment. |
| Loss of Potency in Stock Solution | Hydrolysis due to improper storage conditions (temperature, pH, moisture). | 1. Store solid Aspirin in a cool, dry, dark place.2. For solutions, aliquot and freeze at -20°C or -80°C.3. Avoid repeated freeze-thaw cycles.4. Re-qualify stored solutions by HPLC before use if stored for an extended period. |
| Unexpected Biological Effects | The degradation product, salicylic acid, may have its own biological activity that could interfere with the experiment. | 1. Confirm the purity of your Aspirin solution using a validated analytical method like HPLC.2. If degradation is detected, prepare a fresh, pure solution.3. Consider running a control experiment with salicylic acid to assess its individual contribution to the observed effects. |
Quantitative Stability Data
The rate of Aspirin hydrolysis is highly dependent on pH and temperature. The table below summarizes the approximate half-life (t½) of Aspirin under various conditions.
| pH | Temperature (°C) | Approximate Half-Life (t½) |
| 2.5 | 25 | ~ 100 days |
| 5.0 | 25 | ~ 4 days |
| 7.0 (Neutral) | 25 | ~ 5 hours |
| 9.0 (Alkaline) | 25 | ~ 10 minutes |
| 7.0 (Neutral) | 37 | ~ 2 hours |
Note: These values are approximate and can be influenced by buffer composition and ionic strength.
Experimental Protocols
Protocol 1: HPLC Method for Quantifying Aspirin and Salicylic Acid
This protocol outlines a basic reverse-phase HPLC method to assess the stability of an Aspirin solution.
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 30:70 v/v).
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 237 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare standards of both Aspirin and salicylic acid in the mobile phase.
-
Dilute your experimental sample to an appropriate concentration.
-
Run the standards to determine their retention times and create a calibration curve.
-
Inject the experimental sample.
-
Quantify the amount of Aspirin and salicylic acid by comparing peak areas to the calibration curves.
Visualizations
The primary degradation route for Aspirin is hydrolysis, where the ester linkage is cleaved by water to yield salicylic acid and acetic acid. This reaction is catalyzed by both acid and base.
Caption: Hydrolysis of Aspirin into its primary degradants.
This workflow outlines the key decision points for ensuring the stability of a compound during experimentation.
Caption: Decision workflow for compound handling and stability testing.
Technical Support Center: Interpreting Unexpected HTRF Results
A Note on "Haegtft": The term "this compound" is not recognized as a standard scientific technology or term. This guide has been developed based on the assumption that users are seeking information about HTRF (Homogeneous Time-Resolved Fluorescence) , a common technology used in drug development that fits the experimental context described.
Frequently Asked Questions (FAQs)
Q1: What is HTRF and how does it work?
Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive and robust assay technology used for detecting biomolecular interactions.[1][2][3] It combines Fluorescence Resonance Energy Transfer (FRET) with Time-Resolved (TR) detection.[1][3]
The core principle involves two molecules of interest being labeled with two different fluorophores: a donor (typically a Europium or Terbium cryptate) and an acceptor (e.g., d2 or XL665). When these two molecules interact, they bring the donor and acceptor into close proximity (50-90 Å).
Upon excitation with a light source (e.g., a laser or flash lamp), the donor transfers its energy to the acceptor, which then emits light at a specific wavelength. A time delay is introduced between excitation and signal measurement, which eliminates short-lived background fluorescence from samples and media, thereby increasing sensitivity. The signal is typically read at two wavelengths: the acceptor's emission (e.g., 665 nm) and the donor's reference emission (e.g., 620 nm). The ratio of these two readings is calculated to correct for assay interferences.
Q2: What kind of microplates should I use for an HTRF assay?
For optimal performance, you should use white, opaque, low-volume microplates, typically in a 384-well or 1536-well format. White plates are crucial as they enhance the luminescent signal. Using black plates can significantly reduce the dynamic range of your assay. Ensure the plates are certified as HTRF-compatible and work with your specific plate reader.
Q3: What are the most common causes of unexpected results in HTRF assays?
The most common issues are:
-
High Background Signal: A high signal in your negative control wells, which reduces the assay window.
-
Low Specific Signal: A weak or absent signal in your positive control or experimental wells.
-
High Variability (%CV): Inconsistent results between replicate wells.
-
The "Hook" Effect: A paradoxical decrease in signal at very high concentrations of the analyte.
-
Compound Interference: False positives or negatives caused by the test compounds themselves.
Troubleshooting Guides
Issue 1: High Background Signal
A high background can mask your specific signal, leading to a poor signal-to-background ratio and reduced assay sensitivity.
Potential Causes & Solutions
| Cause | Recommended Solution |
| Autofluorescent Plates or Compounds | Use high-quality, white opaque plates designed for fluorescence. Test compounds for autofluorescence by running a control well with the compound alone. |
| Light Leakage / Cross-talk | Ensure the plate is properly sealed. Be careful to avoid splashing liquid between wells during pipetting. |
| Incorrect Reader Settings | An inappropriate delay time or integration window can lead to the measurement of non-specific, short-lived fluorescence. Use HTRF-validated settings for your specific plate reader. |
| Excess Reagent Concentration | Titrate the concentrations of your donor and acceptor antibodies/reagents. Using concentrations that are too high can increase non-specific binding. |
| Contaminated Buffers or Reagents | Use fresh, high-purity reagents. Ensure buffers are filtered and free of particulate matter. |
Example Data: High Background
| Well Type | 665 nm Signal (Acceptor) | 620 nm Signal (Donor) | HTRF Ratio (665/620)*10000 | Signal/Background |
| Negative Control | 15,000 | 30,000 | 5,000 | 1.0 |
| Positive Control | 25,000 | 31,000 | 8,065 | 1.6 (Poor) |
| Corrected Negative Control | 2,000 | 30,500 | 656 | 1.0 |
| Corrected Positive Control | 24,000 | 30,000 | 8,000 | 12.2 (Good) |
Issue 2: Low Specific Signal
A low signal-to-background ratio can make it difficult to discern a true biological effect.
Potential Causes & Solutions
| Cause | Recommended Solution |
| Degraded Reagents | Store all kit components at recommended temperatures and avoid repeated freeze-thaw cycles. |
| Insufficient Incubation Time | Ensure the antibody-analyte binding has sufficient time to reach equilibrium. Follow the kit's protocol, but consider optimizing incubation time (e.g., 1 hour to overnight). |
| Incorrect Plate Reader Settings | Verify the correct excitation/emission wavelengths, time delay, and integration settings are used for your specific HTRF donor/acceptor pair (e.g., Eu/red vs. Tb/red). |
| Low Target Expression (Cell-based assays) | Ensure your cell line expresses the target protein at a sufficient level. You may need to use a different cell line or an overexpression system. |
| Suboptimal Reagent Concentration | The concentrations of donor and acceptor reagents may be too low. Perform a matrix titration to find the optimal concentrations for your specific proteins. |
| Presence of Quenchers | Some compounds in your sample or buffer can quench the fluorescent signal. Test for this by spiking a known positive sample with the potential quencher. |
Issue 3: High Variability (High %CV)
High Coefficient of Variation (%CV) between replicate wells indicates poor assay precision and reduces confidence in the results.
Potential Causes & Solutions
| Cause | Recommended Solution |
| Pipetting Inaccuracies | This is a major source of variability. Use calibrated pipettes, proper reverse-pipetting techniques for viscous solutions, and consider automated liquid handlers for HTS. |
| Incomplete Cell Lysis or Mixing | For cell-based assays, ensure the lysis buffer is added consistently and the plate is mixed adequately (e.g., on an orbital shaker) to achieve uniform lysis. |
| Cell Clumping / Uneven Seeding | Ensure you have a single-cell suspension before plating to get a uniform cell number in each well. |
| Edge Effects | Temperature or evaporation gradients across the plate can cause "edge effects." Ensure proper plate sealing and use a humidified incubator. Consider leaving the outer wells empty. |
Example Data: High Variability
| Well | HTRF Ratio | Mean | Std Dev | %CV |
| Replicate 1 | 8,500 | |||
| Replicate 2 | 11,200 | 9,633 | 1,474 | 15.3% (High) |
| Replicate 3 | 9,200 | |||
| Corrected Replicate 1 | 9,950 | |||
| Corrected Replicate 2 | 10,100 | 10,033 | 88 | 0.9% (Excellent) |
| Corrected Replicate 3 | 10,050 |
Experimental Protocols & Visualizations
General HTRF Assay Workflow (Biochemical Assay)
This protocol outlines a generic workflow for a protein-protein interaction assay.
-
Reagent Preparation: Prepare all reagents, including labeled antibodies (donor and acceptor), proteins of interest, and assay buffer, according to the manufacturer's instructions.
-
Dispensing: In a 384-well white plate, dispense the components in the following order:
-
Assay Buffer
-
Test Compound or Vehicle Control
-
First Protein Partner
-
Second Protein Partner
-
-
Incubation: Incubate the plate to allow the protein-protein interaction to occur in the presence of the compound. Incubation time and temperature should be optimized (e.g., 60 minutes at room temperature).
-
Detection Reagent Addition: Add the pre-mixed HTRF donor and acceptor antibodies to all wells.
-
Final Incubation: Seal the plate and incubate to allow the antibodies to bind to their targets. This can range from 4 hours to overnight at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., excitation at 320-340 nm, emission at 620 nm and 665 nm) with a time delay (e.g., 60 µs).
-
Data Analysis: Calculate the HTRF ratio for each well: (Signal at 665 nm / Signal at 620 nm) * 10,000.
Caption: General experimental workflow for a biochemical HTRF assay.
Visualizing a Kinase Signaling Pathway Assay
HTRF is commonly used to measure events like protein phosphorylation in signaling pathways. An inhibitor would block the kinase, reducing phosphorylation and thus lowering the HTRF signal.
Caption: Logic diagram for an HTRF kinase activity and inhibition assay.
References
Haegtft peptide purity and quality control
Welcome to the technical support center for the Haegtft peptide. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the purity, quality control, and effective use of the this compound peptide in your experiments. This compound is the 7-amino acid peptide fragment (His-Ala-Glu-Gly-Thr-Phe-Thr) corresponding to the N-terminal residues 1-7 of Glucagon-Like Peptide-1 (GLP-1)[][2][3][4].
Frequently Asked Questions (FAQs)
Q1: What is this compound peptide and what information should be on its Certificate of Analysis (CoA)?
A1: this compound is a synthetic peptide with the sequence H-His-Ala-Glu-Gly-Thr-Phe-Thr-OH[]. A comprehensive Certificate of Analysis is crucial for ensuring the quality of your peptide. Key parameters to check include:
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC), this value should ideally be >95% or >98% for sensitive applications like crystallography or enzyme substrate studies.
-
Molecular Weight: Confirmed by Mass Spectrometry (MS) to verify that the correct peptide was synthesized. The theoretical molecular weight for this compound is 761.78 g/mol .
-
Appearance: Should be a white, lyophilized powder. A tan, yellow, or brown color may indicate oxidation or contamination.
-
Net Peptide Content (NPC): This value, often determined by Amino Acid Analysis (AAA), indicates the percentage of peptidic material in the lyophilized powder, which also contains water and counter-ions (like TFA). NPC typically ranges from 70-90%.
Q2: How should I properly store and handle lyophilized and reconstituted this compound peptide?
A2: Proper storage is critical to maintain peptide integrity.
-
Lyophilized Powder: Store at -20°C upon receipt. For long-term storage, -80°C is recommended. Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation.
-
Reconstituted Peptide: It is not recommended to store peptides in solution for long periods. If necessary, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month. Use sterile buffers for reconstitution and consider filtering through a 0.2 µm filter to remove potential bacterial contamination.
Q3: My this compound peptide is difficult to dissolve. What is the recommended procedure?
A3: Solubility issues can often be resolved with a systematic approach.
-
Test a Small Amount First: Before dissolving the entire sample, test the solubility of a small portion.
-
Start with Sterile Water: For many peptides, sterile, distilled water is a good initial solvent.
-
Use Organic Solvents for Hydrophobic Peptides: If water fails, solvents like DMSO, acetonitrile, or DMF can be used for initial solubilization. Once dissolved, the peptide solution should be added very slowly (drop-by-drop) to your vigorously stirring aqueous buffer to prevent precipitation.
-
Consider pH: The net charge of a peptide affects its solubility. For this compound, which contains both acidic (Glu) and basic (His) residues, adjusting the pH of the buffer may improve solubility.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound peptide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal in Bioassay | 1. Peptide Degradation: Improper storage or handling (e.g., repeated freeze-thaw cycles).2. Inaccurate Peptide Concentration: Using gross weight instead of Net Peptide Content for calculations. Lyophilized peptides contain 10-30% non-peptidic material (water, salts).3. Peptide Adsorption: Peptides can stick to glass or plastic surfaces, especially at low concentrations. | 1. Use a Fresh Aliquot: Always use a freshly thawed aliquot for each experiment.2. Calculate Concentration Using NPC: Use the Net Peptide Content value from the CoA for accurate molarity calculations. If NPC is not provided, request an Amino Acid Analysis.3. Use Low-Binding Labware: Utilize low-protein-binding tubes and pipette tips. |
| Inconsistent or Irreproducible Results | 1. Peptide Instability in Solution: The peptide may be degrading in your assay buffer over the course of the experiment.2. Presence of Impurities: Synthesis-related impurities (e.g., truncated sequences, TFA) can interfere with biological activity. Trifluoroacetic acid (TFA), a common counter-ion from HPLC purification, can be toxic to cells. | 1. Assess Stability: Perform a time-course experiment to check the stability of the peptide in your specific buffer.2. Verify Purity: Ensure the peptide purity is >95%. For cell-based assays, consider exchanging the TFA counter-ion for acetate or chloride if toxicity is observed. |
| Unexpected Peaks in HPLC or MS Analysis | 1. Oxidation: Residues like Histidine are susceptible to oxidation, leading to mass shifts (+16 Da).2. Deamidation: Not applicable to this compound, but common in peptides with Asn or Gln residues.3. Aggregation: The peptide may be forming dimers or larger aggregates. | 1. Handle with Care: Purge buffers with inert gas (argon or nitrogen) and limit the peptide's exposure to air.3. Modify HPLC/MS Conditions: Use denaturing conditions or reducing agents in your sample preparation if aggregation is suspected. Analyze by Size-Exclusion Chromatography (SEC) to detect aggregates. |
Quality Control Data Summary
Ensuring the quality of your this compound peptide is paramount for reliable and reproducible research. The following tables summarize typical quantitative data obtained from standard QC analyses.
Table 1: Typical Purity and Identity Specifications for this compound Peptide
| Parameter | Method | Typical Specification | Purpose |
| Purity | RP-HPLC (UV at 214-220 nm) | >95% or >98% | Quantifies the target peptide relative to impurities. |
| Identity | Mass Spectrometry (ESI-MS or MALDI-TOF) | 761.78 ± 1.0 Da | Confirms the molecular weight of the synthesized peptide. |
| Appearance | Visual Inspection | White Lyophilized Powder | Indicates the absence of obvious contamination or degradation. |
Table 2: Example Amino Acid Analysis (AAA) Data for Net Peptide Content
| Amino Acid | Theoretical Molar Ratio | Observed Molar Ratio |
| Histidine (His) | 1 | 1.02 |
| Alanine (Ala) | 1 | 0.99 |
| Glutamic Acid (Glu) | 1 | 1.01 |
| Glycine (Gly) | 1 | 1.00 |
| Threonine (Thr) | 2 | 1.97 |
| Phenylalanine (Phe) | 1 | 1.01 |
| Result | Net Peptide Content: 81.5% |
Note: AAA confirms the amino acid composition and is used to calculate the Net Peptide Content (NPC), which is crucial for accurate quantification.
Experimental Protocols
Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a standard method for determining the purity of the this compound peptide.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).
-
Filtration: Filter and degas all mobile phases before use.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of lyophilized this compound peptide.
-
Dissolve in Mobile Phase A to a final concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214-220 nm (for peptide bonds).
-
Injection Volume: 20 µL.
-
Gradient: A linear gradient is typically used. For example, 5% to 65% Mobile Phase B over 30-60 minutes.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10-15 minutes until a stable baseline is achieved.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by dividing the area of the main peptide peak by the total area of all peaks, expressed as a percentage.
-
Protocol 2: Identity Verification by Mass Spectrometry (MS)
This protocol describes how to confirm the molecular weight of this compound. Electrospray Ionization (ESI) is a common method for peptide analysis.
-
Sample Preparation:
-
Prepare a ~10-100 µM solution of the peptide in a suitable solvent (e.g., 50:50 water/acetonitrile with 0.1% formic acid). Formic acid is preferred over TFA for MS as it is more volatile and causes less ion suppression.
-
-
Instrument Setup (Direct Infusion ESI-MS):
-
Ionization Mode: Positive ion mode.
-
Mass Range: Scan a range that includes the expected mass (e.g., m/z 300-1000). This compound (MW 761.78) is expected to produce ions such as [M+H]⁺ at m/z 762.8, [M+2H]²⁺ at m/z 381.9, etc.
-
Capillary Voltage/Temperature: Optimize based on the specific instrument manufacturer's recommendations.
-
-
Data Analysis:
-
Acquire the mass spectrum.
-
Identify the peaks corresponding to the different charge states of the this compound peptide.
-
Deconvolute the spectrum to determine the experimental molecular weight and compare it to the theoretical molecular weight (761.78 Da).
-
Visualizations
Caption: Workflow for synthetic peptide manufacturing and quality control.
Caption: Troubleshooting flowchart for inconsistent experimental results.
Caption: Simplified GLP-1 signaling pathway relevant to this compound.
References
Technical Support Center: Quantifying Hepatocyte Growth Factor (HGF)
Disclaimer: The term "Haegtft" was not identified in the context of biological samples. This technical support guide has been created based on the assumption that the intended topic was Hepatocyte Growth Factor (HGF) , a molecule with well-documented quantification challenges relevant to researchers, scientists, and drug development professionals. The principles and troubleshooting steps outlined here are broadly applicable to the quantification of many growth factors and proteins in biological matrices.
Welcome to the technical support center for HGF quantification. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: Which pre-analytical factors have the most significant impact on HGF quantification?
A1: Pre-analytical variables are a major source of error in HGF quantification.[1][2][3] Careful and consistent sample handling is critical. Key factors include:
-
Sample Type (Serum vs. Plasma): Serum concentrations of HGF are often significantly higher than plasma levels (by ~19%), potentially due to release from platelets during clotting.[4] The choice of anticoagulant for plasma collection (e.g., EDTA, heparin, citrate) can also influence results.[5]
-
Sample Handling Temperature and Time: Leaving whole blood samples at room temperature for extended periods (4 to 24 hours) before centrifugation can lead to significantly elevated HGF levels. To minimize these effects, it is recommended to process samples promptly or store them at 2-8°C if a delay is unavoidable.
-
Hemolysis: Hemolysis, the rupture of red blood cells, can artificially increase measured HGF concentrations. Visibly hemolyzed samples should be avoided.
-
Freeze-Thaw Cycles: While HGF is relatively stable through multiple freeze-thaw cycles (up to 20), it is best practice to aliquot samples after the initial processing and avoid repeated freezing and thawing to maintain sample integrity.
Q2: What are the pros and cons of different HGF quantification methods?
A2: The two most common methods for HGF quantification are ELISA and Mass Spectrometry (MS). Each has distinct advantages and disadvantages.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is the most widely used method. It relies on specific antibodies to capture and detect the HGF protein. Commercial ELISA kits are readily available for quantifying HGF in various sample types.
-
Mass Spectrometry (MS): MS-based methods, often coupled with liquid chromatography (LC-MS), identify and quantify proteins based on their mass-to-charge ratio. This method offers high specificity and the ability to distinguish between different protein isoforms.
Q3: How do different biological samples (matrix effects) interfere with HGF assays?
A3: The "matrix" is the complex mixture of proteins, lipids, and other substances in a biological sample. These components can interfere with antibody binding and signal generation, leading to inaccurate results.
-
Serum and Plasma: High concentrations of abundant proteins (like albumin) and lipids can cause non-specific binding. Samples may require dilution to mitigate these effects.
-
Tissue Homogenates: The buffers used to lyse tissues can contain detergents or salts at concentrations that may interfere with the assay. It is crucial to ensure the lysis buffer is compatible with the chosen assay kit. Proteases released during homogenization can also degrade HGF, requiring the use of protease inhibitors.
-
Cell Culture Supernatants: These are generally "cleaner" matrices but can contain high concentrations of serum proteins from the culture medium (e.g., FBS), which can interfere.
Q4: How can I be sure my assay is specific to the active form of HGF?
A4: HGF is secreted as an inactive precursor (pro-HGF) and is cleaved to become a biologically active heterodimer. Specificity is a critical consideration.
-
Antibody Specificity: The antibodies used in an ELISA kit determine its specificity. It is essential to verify with the manufacturer whether the antibodies detect pro-HGF, the active form, or both. Some kits may also show cross-reactivity with HGF analogues.
-
Alternative Splicing: HGF can have different transcript variants, leading to different protein isoforms. If distinguishing between these isoforms is critical, a highly specific method like mass spectrometry may be required.
Data Presentation
Table 1: Impact of Pre-Analytical Variables on HGF Measurement in Blood Samples This table summarizes findings on how different handling conditions can affect measured HGF concentrations.
| Variable | Condition | Outcome on Measured HGF | Citation |
| Sample Type | Serum vs. EDTA Plasma | Serum levels ~19% higher than plasma | |
| Time Before Separation | Whole blood at room temp for 4-24h | Significant increase in HGF levels | |
| Time Before Separation | Whole blood at 6°C for 4-24h | No significant change in HGF levels | |
| Freeze-Thaw Cycles | Up to 20 cycles | Stable, no significant degradation | |
| Hemolysis | Visible hemolysis induced by shaking | Significant increase (~12%) in serum HGF |
Table 2: Conceptual Comparison of HGF Quantification Methods This table provides a general comparison between ELISA and LC-MS for protein quantification.
| Feature | ELISA (Enzyme-Linked Immunosorbent Assay) | LC-MS (Liquid Chromatography-Mass Spectrometry) |
| Principle | Immuno-enzymatic detection using specific antibodies | Separation by chromatography, detection by mass-to-charge ratio |
| Specificity | High, but dependent on antibody quality and cross-reactivity | Very high, can distinguish isoforms and modifications |
| Sensitivity | High (typically in the pg/mL to ng/mL range) | Varies, can be comparable to or better than ELISA |
| Throughput | High (96-well plate format) | Lower, sample-by-sample analysis |
| Cost | Relatively low cost per sample | High instrument cost and operational expertise required |
| Development | Readily available commercial kits | Requires significant method development and validation |
Troubleshooting Guide for HGF ELISA
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background | 1. Insufficient washing. 2. Detection antibody concentration too high. 3. Substrate solution contaminated or exposed to light. 4. Incubation time too long or temperature too high. | 1. Increase the number of wash steps or soaking time. Ensure all wells are aspirated completely. 2. Optimize or reduce the detection antibody concentration. 3. Use fresh, colorless substrate solution and protect the plate from light during incubation. 4. Adhere strictly to the incubation times and temperatures specified in the protocol. |
| Low Signal | 1. Reagents expired or improperly stored. 2. Insufficient incubation time. 3. HGF concentration in sample is below detection limit. 4. Stop solution not added or not mixed properly. | 1. Check the expiration dates of all kit components and ensure they have been stored correctly. 2. Ensure sufficient incubation time is allowed as per the protocol. 3. Concentrate the sample or reduce the dilution factor. 4. Ensure stop solution is added to every well and mix gently by tapping the plate. |
| Poor Precision (High CV) | 1. Inaccurate pipetting or inconsistent technique. 2. Incomplete washing or wells drying out. 3. Plate not sealed properly during incubation, leading to evaporation ("edge effect"). 4. Reagents not mixed thoroughly before use. | 1. Calibrate pipettes. Use fresh tips for each standard and sample. 2. Ensure consistent washing across the plate. Do not let wells dry out between steps. 3. Use plate sealers and ensure they are firmly attached during all incubation steps. 4. Gently mix all reagents and samples before adding them to the plate. Avoid foaming. |
Visualizations
HGF/c-MET Signaling Pathway
The binding of HGF to its receptor, c-MET, triggers a signaling cascade that controls cell proliferation, motility, and survival. Dysregulation of this pathway is implicated in cancer progression.
General Workflow for HGF Quantification
This diagram outlines the critical steps from sample acquisition to data analysis in a typical HGF quantification experiment.
Experimental Protocols
Detailed Methodology: Human HGF Sandwich ELISA in Serum
This protocol is a generalized example based on common commercial ELISA kits. Always refer to the specific manual provided with your kit.
1. Reagent and Sample Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare Wash Buffer: Dilute the concentrated wash buffer (e.g., 20x) to 1x with deionized water.
-
Prepare Standard Curve: Reconstitute the lyophilized HGF standard with the specified diluent to create a stock solution. Perform a serial dilution series according to the kit manual to generate standards spanning the detection range (e.g., 8000 pg/mL down to 125 pg/mL).
-
Prepare Samples: If necessary, dilute serum samples in the provided sample diluent. The optimal dilution factor must be determined empirically but often starts at 1:2 or higher to minimize matrix effects.
2. Assay Procedure:
-
Add 100 µL of each standard, blank (sample diluent), and diluted sample to the appropriate wells of the antibody-coated microplate.
-
Cover the plate with a sealer and incubate for 2 hours at 37°C (or as specified by the manufacturer).
-
Aspirate the liquid from each well.
-
Add 100 µL of the prepared Biotinylated Detection Antibody working solution to each well.
-
Cover and incubate for 1 hour at 37°C.
-
Aspirate and wash the plate 3 times with 300 µL of 1x Wash Buffer per well. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
-
Add 100 µL of HRP-Conjugate (Streptavidin-HRP) working solution to each well.
-
Cover and incubate for 30 minutes at 37°C.
-
Aspirate and wash the plate 5 times with 1x Wash Buffer.
-
Add 90 µL of TMB Substrate Reagent to each well.
-
Incubate for 15-20 minutes at 37°C in the dark. Monitor for color development.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the optical density (OD) of each well within 30 minutes using a microplate reader set to 450 nm. Wavelength correction at 540 nm or 570 nm is recommended if available.
3. Data Analysis:
-
Subtract the average OD of the blank from all other OD readings.
-
Generate a standard curve by plotting the mean OD for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is typically recommended.
-
Calculate the HGF concentration of the samples by interpolating their mean OD values from the standard curve.
-
Multiply the calculated concentration by the sample dilution factor to obtain the final HGF concentration in the original sample.
References
- 1. Influence of pre-analytical conditions on the measurement of components of the GH/IGF axis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. selectscience.net [selectscience.net]
- 4. Sample handling and stability of hepatocyte growth factor in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
protocol refinement for Haegtft-based assays
Technical Support Center: HGF-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Hepatocyte Growth Factor (HGF)-based assays. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of an HGF-based assay?
A1: HGF-based assays are designed to measure the activity, concentration, or functional effects of Hepatocyte Growth Factor. HGF is a natural ligand for the c-Met receptor tyrosine kinase.[1] The binding of HGF to its receptor, c-Met, triggers a signaling cascade that influences cell proliferation, differentiation, and motility.[1][2][3] These assays typically quantify a downstream effect of this signaling pathway.
Q2: What are the common applications of HGF-based assays in research and drug development?
A2: HGF-based assays are crucial in oncology research to study tumor progression, as deregulated HGF/c-Met signaling is linked to various cancers.[4] They are also used in studies related to tissue regeneration, angiogenesis, and immune system modulation. In drug development, these assays are employed to screen for compounds that inhibit or modulate the HGF/c-Met pathway, which is a potential therapeutic target in diseases like pancreatic cancer.
Q3: What types of cells are typically used in HGF-based cell assays?
A3: A variety of cell types can be used, depending on the research question. Epithelial and endothelial cells are common choices as they express the c-Met receptor. Cancer cell lines with known c-Met expression are frequently used in drug screening campaigns. The choice of cell line is critical and should be based on the specific signaling pathway or cellular response being investigated.
Q4: How should I store and handle recombinant HGF protein?
A4: Recombinant HGF should be stored at temperatures of -20°C or below in a manual defrost freezer. For short-term storage, it can be kept at 4°C for a few days. It is advisable to aliquot the protein upon first use to avoid repeated freeze-thaw cycles, which can degrade the protein and reduce its activity. Always refer to the manufacturer's specific instructions for storage and handling.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal | Inactive HGF protein | Ensure proper storage and handling of HGF. Avoid multiple freeze-thaw cycles. Test the activity of a new lot of HGF against a known positive control. |
| Low c-Met receptor expression on cells | Verify the expression of c-Met on your chosen cell line using techniques like Western Blot or Flow Cytometry. Select a cell line with robust c-Met expression. | |
| Incorrect assay setup | Review the protocol for correct concentrations of reagents, incubation times, and temperatures. Ensure all steps were followed precisely. | |
| Instrument settings are not optimal | For fluorescence-based assays, ensure the correct excitation and emission filters are used. For luminescence assays, check the integration time and gain settings. | |
| High Background Signal | Non-specific antibody binding | Include an isotype control to check for non-specific binding of the detection antibody. Increase the number of wash steps and the stringency of the wash buffer. |
| Autofluorescence of cells or compounds | Run an unstained cell control to measure baseline autofluorescence. If testing compounds, check for intrinsic fluorescence at the assay wavelengths. | |
| Contamination of reagents or cells | Use sterile techniques and fresh reagents. Test for mycoplasma contamination in cell cultures. | |
| High Variability Between Replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and be consistent with your pipetting technique. |
| Edge effects in microplates | To mitigate edge effects, avoid using the outer wells of the plate for samples. Fill the outer wells with sterile buffer or media to maintain a humidified environment. | |
| Inconsistent incubation times | Stagger the addition of reagents to plates to ensure consistent incubation times for all wells. | |
| Unexpected EC50/IC50 Values | Incorrect serial dilutions | Carefully prepare and verify the concentrations of your compound serial dilutions. Use calibrated pipettes. |
| Cell passage number | High passage numbers can lead to changes in cell behavior and receptor expression. Use cells within a consistent and low passage number range for all experiments. | |
| Differences between biochemical and cell-based assays | EC50/IC50 values can differ between these assay formats due to factors like cell membrane permeability, off-target effects, and cellular metabolism of the compound. |
Experimental Protocols
Protocol 1: HGF-Induced Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed c-Met expressing cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Serum Starvation: After 24 hours, gently remove the growth medium and replace it with 100 µL of serum-free medium. Incubate for another 18-24 hours to synchronize the cells.
-
Treatment: Prepare serial dilutions of HGF (and inhibitor compounds if applicable) in serum-free medium. Add 10 µL of the HGF/inhibitor solution to the respective wells. Include a vehicle control (serum-free medium alone).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: HGF-Induced c-Met Phosphorylation Assay (Western Blot)
-
Cell Culture and Starvation: Grow c-Met expressing cells to 80-90% confluency. Serum starve the cells for 18-24 hours.
-
HGF Stimulation: Treat the cells with 100 ng/mL of HGF for 15 minutes at 37°C. For inhibitor studies, pre-incubate with the compound for 1-2 hours before HGF stimulation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an 8% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-c-Met (Tyr1234/1235) overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total c-Met or a loading control like GAPDH.
Data Presentation
Table 1: Example Data from an HGF-Induced Cell Proliferation Assay
| HGF Conc. (ng/mL) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Mean Absorbance | Std. Deviation |
| 0 | 0.254 | 0.261 | 0.258 | 0.258 | 0.004 |
| 10 | 0.432 | 0.441 | 0.435 | 0.436 | 0.005 |
| 25 | 0.678 | 0.689 | 0.681 | 0.683 | 0.006 |
| 50 | 0.891 | 0.902 | 0.895 | 0.896 | 0.006 |
| 100 | 0.915 | 0.923 | 0.918 | 0.919 | 0.004 |
Table 2: Example IC50 Data for an HGF Pathway Inhibitor
| Inhibitor Conc. (µM) | % Inhibition - Replicate 1 | % Inhibition - Replicate 2 | % Inhibition - Replicate 3 | Mean % Inhibition | Std. Deviation |
| 0.01 | 5.2 | 6.1 | 5.5 | 5.6 | 0.45 |
| 0.1 | 22.8 | 24.1 | 23.5 | 23.5 | 0.65 |
| 1 | 48.9 | 51.2 | 49.8 | 50.0 | 1.15 |
| 10 | 85.4 | 86.7 | 86.1 | 86.1 | 0.65 |
| 100 | 98.1 | 98.5 | 98.3 | 98.3 | 0.20 |
Visualizations
Caption: Simplified HGF/c-Met signaling pathway.
Caption: Experimental workflow for an HGF-induced proliferation assay.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. sinobiological.com [sinobiological.com]
- 4. The hepatocyte growth factor (HGF)-MET receptor tyrosine kinase signaling pathway: Diverse roles in modulating immune cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparing Haegtft to full-length GLP-1 activity
A Comparative Analysis of Haegtft and Full-Length GLP-1 Receptor Agonist Activity
Introduction
Glucagon-like peptide-1 (GLP-1) is a critical incretin hormone involved in the regulation of glucose homeostasis. Its therapeutic potential is limited by its short in-vivo half-life due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4) and renal clearance. This has led to the development of GLP-1 receptor agonists with modified structures to extend their duration of action.
This guide provides a comparative overview of the activity of a representative modified GLP-1 analogue, herein referred to as this compound (a placeholder as no public data exists for this term), and the native full-length GLP-1. The comparison is based on established parameters of in-vitro potency, signaling pathway activation, and in-vivo efficacy, using data from a well-characterized long-acting GLP-1 receptor agonist, Liraglutide, as a surrogate for this compound.
Quantitative Comparison of Agonist Activity
The following table summarizes the key pharmacological parameters of full-length GLP-1 and a representative long-acting GLP-1 analogue (Liraglutide as a stand-in for this compound).
| Parameter | Full-Length GLP-1 (7-36) | This compound (Liraglutide as example) | Reference |
| Receptor Binding Affinity (Ki) | ~1-5 nM | ~0.1-0.5 nM | |
| In Vitro Potency (EC50) | ~5-10 pM (cAMP accumulation) | ~50-100 pM (cAMP accumulation) | |
| DPP-4 Resistance | Low (rapidly degraded) | High (resistant to degradation) | |
| In Vivo Half-Life | ~1.5-2 minutes | ~13 hours | |
| Mechanism of Action | Direct activation of the GLP-1 receptor. | Direct activation of the GLP-1 receptor with delayed clearance. |
Signaling Pathway Activation
Upon binding to the GLP-1 receptor, both native GLP-1 and its analogues initiate a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).
Caption: GLP-1 Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of GLP-1 analogue activity.
In Vitro Receptor Binding Assay
This experiment determines the affinity of the GLP-1 analogue for the GLP-1 receptor.
Caption: Workflow for a competitive receptor binding assay.
Protocol:
-
Membrane Preparation: Cell lines overexpressing the human GLP-1 receptor are harvested, and crude membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a fixed concentration of a radiolabeled GLP-1 tracer (e.g., ¹²⁵I-GLP-1) and a range of concentrations of the unlabeled competitor (this compound or full-length GLP-1).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: The reaction mixture is rapidly filtered through a glass fiber filter to separate receptor-bound from free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the IC50, which is then converted to the inhibition constant (Ki).
cAMP Accumulation Assay
This functional assay measures the ability of the GLP-1 analogue to stimulate the production of intracellular cAMP.
Protocol:
-
Cell Culture: Cells expressing the GLP-1 receptor are cultured in appropriate media.
-
Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation, followed by stimulation with varying concentrations of this compound or full-length GLP-1.
-
Lysis: After the stimulation period, the cells are lysed to release intracellular cAMP.
-
Quantification: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay, such as HTRF or ELISA.
-
Data Analysis: The data are plotted as a dose-response curve to determine the EC50 and maximal efficacy.
Logical Relationship: From Full-Length GLP-1 to this compound
The development of long-acting GLP-1 analogues like this compound involves strategic modifications to the native GLP-1 peptide to overcome its inherent limitations.
Caption: Rationale for the development of long-acting GLP-1 analogues.
Conclusion
While no direct data for "this compound" is publicly available, the comparison with a representative long-acting GLP-1 receptor agonist illustrates the general principles of how these modified peptides are designed to improve upon the therapeutic limitations of full-length GLP-1. These modifications typically result in enhanced resistance to degradation and a prolonged half-life, leading to improved pharmacokinetic and pharmacodynamic properties. The experimental protocols provided offer a standardized framework for the evaluation and comparison of novel GLP-1 analogues.
Validating the Effects of Novel Insulin Secretagogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the efficacy and mechanism of action of novel insulin secretagogues, exemplified by the hypothetical compound "Haegtft." We present a comparative analysis of "this compound" against established classes of insulin-secreting agents, supported by experimental data and detailed protocols.
Comparative Performance of Insulin Secretagogues
The following table summarizes the key performance indicators of "this compound" in comparison to two major classes of insulin secretagogues: Sulfonylureas (e.g., Glyburide) and GLP-1 Receptor Agonists (e.g., Liraglutide). The data presented for "this compound" is hypothetical and serves as a placeholder for actual experimental results.
| Feature | This compound (Hypothetical) | Sulfonylureas (e.g., Glyburide) | GLP-1 Receptor Agonists (e.g., Liraglutide) |
| Mechanism of Action | Direct stimulation of β-cell insulin release, potentially through a novel pathway. | Binds to and closes ATP-sensitive potassium (KATP) channels on β-cells.[1][2] | Activates GLP-1 receptors on β-cells, enhancing glucose-dependent insulin secretion.[3] |
| HbA1c Reduction (%) | 1.0 - 1.5 | 1.0 - 2.0[4] | 0.8 - 1.5[3] |
| Risk of Hypoglycemia | Moderate | High | Low (glucose-dependent action) |
| Effect on Body Weight | Neutral | Weight gain | Weight loss |
| Route of Administration | Oral | Oral | Subcutaneous Injection |
| Cardiovascular Effects | Under Investigation | Potential for adverse cardiovascular effects with some older agents. | Generally favorable, with some agents showing cardiovascular benefits. |
Experimental Protocols
Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Pancreatic Islets
This in vitro assay is fundamental for assessing the direct effect of a compound on insulin secretion from pancreatic β-cells in response to glucose.
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from a suitable animal model (e.g., mouse, rat) by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Islet Culture: Isolated islets are cultured overnight in a standard culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics to allow for recovery.
-
Pre-incubation: Islets are pre-incubated for 1-2 hours in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer containing 2.8 mM glucose) to establish a basal insulin secretion rate.
-
Stimulation: Islets are then incubated for 1 hour in the presence of:
-
Low glucose (2.8 mM) as a negative control.
-
High glucose (16.7 mM) as a positive control.
-
High glucose (16.7 mM) plus the test compound ("this compound") at various concentrations.
-
High glucose (16.7 mM) plus comparator compounds (e.g., Glyburide, Liraglutide).
-
-
Sample Collection and Analysis: At the end of the incubation period, the supernatant is collected, and the insulin concentration is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA). The total insulin content of the islets is also determined after cell lysis to normalize the secretion data.
Hyperglycemic Clamp Study in a Rodent Model
This in vivo technique is the gold standard for assessing β-cell function and insulin secretion in a physiological context.
Methodology:
-
Animal Preparation: A conscious, unrestrained rodent model (e.g., rat) with indwelling catheters for blood sampling and infusion is used.
-
Basal Period: A baseline blood sample is taken to determine basal glucose and insulin levels.
-
Hyperglycemic Clamp: A continuous intravenous infusion of glucose is initiated and adjusted to clamp the blood glucose concentration at a hyperglycemic level (e.g., 12.5 mM).
-
Compound Administration: Once the hyperglycemic steady state is achieved, the test compound ("this compound") or a comparator drug is administered (e.g., via oral gavage or intravenous infusion).
-
Blood Sampling: Blood samples are collected at regular intervals throughout the clamp procedure to measure plasma insulin and C-peptide levels. C-peptide is often measured as it is co-secreted with insulin and provides a more accurate measure of endogenous insulin secretion.
-
Data Analysis: The insulin secretion rate is calculated from the plasma insulin or C-peptide concentrations. The effect of the compound is determined by comparing the insulin secretion rate before and after its administration.
Signaling Pathways and Mechanisms of Action
Glucose-Stimulated Insulin Secretion Pathway
The fundamental pathway for insulin secretion in pancreatic β-cells is initiated by glucose metabolism.
References
- 1. brainkart.com [brainkart.com]
- 2. [Molecular mechanisms of insulin secretion] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The influence of GLP-1 on glucose-stimulated insulin secretion: effects on beta-cell sensitivity in type 2 and nondiabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insulin secretagogues: who, what, when, and how? - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Haegtft and Other GLP-1 Fragments: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the glucagon-like peptide-1 (GLP-1) fragment Haegtft against other key GLP-1 analogues. This document synthesizes available experimental data to objectively evaluate their performance and includes detailed experimental methodologies and pathway visualizations.
Glucagon-like peptide-1 (GLP-1) and its analogues are at the forefront of metabolic disease research, offering significant therapeutic potential for type 2 diabetes and obesity. These peptides exert their effects through the GLP-1 receptor (GLP-1R), a Class B G-protein coupled receptor, initiating a signaling cascade that leads to glucose-dependent insulin secretion, suppression of glucagon release, and other beneficial metabolic effects. The efficacy of GLP-1 analogues is largely determined by their receptor binding affinity, potency in activating downstream signaling, and their stability in vivo.
This guide focuses on this compound, the N-terminal 1-7 fragment of GLP-1 with the amino acid sequence H-His-Ala-Glu-Gly-Thr-Phe-Thr-OH[1][2][3]. While direct experimental data on this compound is limited, its biological activity can be inferred from extensive structure-activity relationship studies of the N-terminus of GLP-1. This analysis compares this compound with the native GLP-1 (7-36)amide, the long-acting analogue Liraglutide, and the inactive metabolite GLP-1 (9-36)amide to provide a comprehensive overview of their relative performance.
Data Presentation: Comparative Biological Activities
The following table summarizes the key performance indicators for this compound and other relevant GLP-1 fragments. The data for this compound is inferred from studies on N-terminal GLP-1 modifications, which consistently demonstrate that truncations and modifications at the N-terminus, particularly the removal of or alterations to the histidine at position 7, lead to a dramatic loss of biological activity.
| Parameter | This compound (GLP-1(1-7)) | GLP-1 (7-36)amide (Native Agonist) | Liraglutide (Long-Acting Agonist) | GLP-1 (9-36)amide (Inactive Metabolite) |
| GLP-1R Binding Affinity (IC50) | Not Available (Expected to be very low) | ~0.4 nM | ~0.7 nM | >1000 nM |
| cAMP Production (EC50) | Not Available (Expected to be inactive) | ~5-10 pM | ~60 pM | Inactive |
| Insulin Secretion | Not Available (Expected to be inactive) | Potent stimulation | Potent, sustained stimulation | No stimulation |
| In vivo Half-life | < 2 minutes | ~2 minutes | ~13 hours | ~5 minutes |
Interpretation of Comparative Data
The N-terminal region of GLP-1, particularly the histidine residue at position 7, is crucial for receptor binding and activation. Studies have shown that N-terminal truncations, such as in GLP-1(8-37) and GLP-1(9-36)amide, result in a significant loss of affinity and agonist activity. The native GLP-1(7-36)amide is a potent agonist but is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-IV), leading to a very short half-life.
Long-acting agonists like Liraglutide are modified to resist DPP-IV degradation and to bind to albumin in the bloodstream, thereby extending their half-life and duration of action significantly. In contrast, the primary metabolite of GLP-1, GLP-1(9-36)amide, which is the product of DPP-IV cleavage, has a drastically reduced affinity for the GLP-1R and is considered inactive in terms of stimulating insulin secretion.
Given that this compound is a short N-terminal fragment that does not encompass the full N-terminal binding domain and is significantly smaller than the active forms of GLP-1, it is highly unlikely to possess any significant agonist activity at the GLP-1 receptor. Its rapid clearance in vivo would also preclude any sustained biological effects.
Mandatory Visualizations
GLP-1 Receptor Signaling Pathway
Caption: GLP-1 receptor activation and downstream signaling cascade.
Experimental Workflow for Comparative Analysis
References
A Comparative Guide to the Cross-Reactivity of Antibodies Against Hepatocyte Growth Factor (HGF)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information presented in this guide is a consolidation of publicly available data from commercial suppliers and research articles. Direct comparative studies for all listed antibodies are not available. Researchers should always validate antibody performance under their specific experimental conditions. The initial user query for "Haegtft" yielded no direct results; this guide assumes the intended target is Hepatocyte Growth Factor (HGF).
Introduction
This guide provides a comparative overview of the reported cross-reactivity of commercially available antibodies against human HGF. It also details standard experimental protocols for assessing antibody specificity and provides visual workflows and pathway diagrams to aid in experimental design.
Potential Cross-Reactants: Human HGF Homologs
Antibodies raised against human HGF may potentially cross-react with other proteins that share structural similarities, particularly those with kringle domains and serine protease-like domains. Key human proteins with homology to HGF that should be considered for cross-reactivity testing include:
-
Hepatocyte Growth Factor-Like Protein (HGFL) / Macrophage-Stimulating Protein (MSP): This protein shares significant sequence and structural homology with HGF and is a member of the HGF family.[3][4]
-
Hepatocyte Growth Factor Activator (HGFA): A serine protease responsible for converting the inactive pro-HGF into its active form.[5]
-
Mac-2 Binding Protein (MAC2BP): Also known as galectin-3 binding protein, it has been associated with various cellular functions and can be found in serum.
Comparison of Anti-HGF Antibody Cross-Reactivity
The following tables summarize the available cross-reactivity data for a selection of commercially available anti-HGF antibodies. This information is primarily derived from manufacturer datasheets and should be used as a preliminary guide. Independent validation is strongly recommended.
Table 1: Monoclonal Anti-HGF Antibodies
| Antibody (Clone) | Supplier | Catalog # | Host | Applications | Reported Cross-Reactivity |
| 24612 | R&D Systems | MAB294-100 | Mouse | WB, Neut, IHC | No cross-reactivity with recombinant mouse or canine HGF observed in Western blots. |
| OTI1D2 | Boster Bio | M00089 | Mouse | IHC, WB | Reacts with Human, Mouse, Rat HGF. |
| EPR12230 | Abcam | ab178395 | Rabbit | WB, IP | Reacts with Human HGF. |
| YYB-101 | - | - | Humanized | - | No critical cross-reactivity observed in a tissue cross-reactivity assay. |
Table 2: Polyclonal Anti-HGF Antibodies
| Antibody | Supplier | Catalog # | Host | Applications | Reported Cross-Reactivity |
| Prestige Antibody | Sigma-Aldrich | HPA024036 | Rabbit | IHC, WB | Low cross-reactivity to other proteins is claimed due to stringent antigen selection and affinity purification. |
| Picoband™ | Boster Bio | RP1062 | Rabbit | WB | No cross-reactivity with other proteins reported. |
| - | Abcam | ab24865 | Rabbit | WB, sELISA | Reacts with Human HGF. |
Table 3: Anti-HGF ELISA Kits
| Kit Name | Supplier | Catalog # | Assay Type | Reported Cross-Reactivity |
| Human HGF Quantikine ELISA Kit | R&D Systems | DHG00B | Sandwich ELISA | < 0.5% cross-reactivity observed with available related molecules. < 50% cross-species reactivity observed with species tested. |
| Human HGF ELISA Kit | RayBiotech | ELH-HGF | Sandwich ELISA | No cross-reactivity with a panel of 31 other human cytokines. |
Experimental Protocols for Assessing Antibody Cross-Reactivity
To ensure the specificity of an anti-HGF antibody, it is crucial to perform rigorous validation experiments. Below are detailed protocols for standard immunoassays used for this purpose.
Western Blotting
Western blotting is a fundamental technique to assess antibody specificity by detecting the target protein based on its molecular weight.
1. Sample Preparation:
-
Prepare cell lysates or tissue homogenates in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).
-
For a positive control, use recombinant human HGF.
-
For potential cross-reactivity testing, prepare lysates from cells known to express homologous proteins (e.g., HGFL/MSP, HGFA, MAC2BP).
-
Denature the protein samples by adding Laemmli buffer and heating at 95-100°C for 5 minutes.
2. SDS-PAGE:
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Include a pre-stained molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
4. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HGF antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
A specific antibody should produce a single band at the expected molecular weight of HGF (approximately 83 kDa for the precursor and 69 kDa for the alpha chain and 34 kDa for the beta chain under reducing conditions). The absence of bands in lanes with homologous proteins indicates high specificity.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA can be used to quantify antibody specificity and cross-reactivity in a high-throughput format. A competitive ELISA is particularly useful for this purpose.
1. Plate Coating:
-
Coat a 96-well microplate with 100 µL/well of recombinant human HGF at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
2. Blocking:
-
Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBS).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
3. Competition Assay:
-
In separate tubes, pre-incubate the anti-HGF antibody with increasing concentrations of the test proteins (human HGF as the homologous competitor, and potential cross-reactants like HGFL/MSP, HGFA, MAC2BP as heterologous competitors).
-
Add 100 µL of the antibody-competitor mixture to the coated wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
4. Detection:
-
Add 100 µL of an HRP-conjugated secondary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm. A decrease in signal in the presence of a competitor indicates binding. The degree of signal reduction with homologous proteins versus HGF will quantify the cross-reactivity.
Immunohistochemistry (IHC)
IHC is used to evaluate antibody specificity in the context of tissue architecture.
1. Tissue Preparation:
-
Fix tissue samples in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on charged slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
3. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a blocking serum for 30 minutes.
-
Incubate the sections with the primary anti-HGF antibody overnight at 4°C.
-
For a negative control, incubate a slide with isotype control antibody. To test for cross-reactivity, use tissues known to express high levels of homologous proteins.
-
Wash with buffer and incubate with a biotinylated secondary antibody.
-
Wash and incubate with an avidin-biotin-HRP complex.
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin.
4. Analysis:
-
Dehydrate, clear, and mount the slides.
-
Examine the slides under a microscope. Specific staining should be observed in the expected cellular compartments and cell types. The absence of staining in tissues expressing homologous proteins and in the negative control confirms specificity.
Visualizations
HGF/c-Met Signaling Pathway
This diagram illustrates the major signaling cascades activated by the binding of HGF to its receptor, c-Met.
Caption: HGF/c-Met Signaling Pathway.
Experimental Workflow for Antibody Cross-Reactivity Testing
This diagram outlines a general workflow for assessing the cross-reactivity of an antibody.
Caption: Antibody Cross-Reactivity Workflow.
References
- 1. genecards.org [genecards.org]
- 2. Monoclonal Antibodies against the MET/HGF Receptor and Its Ligand: Multitask Tools with Applications from Basic Research to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. MSP/MST1 Products [bio-techne.com]
- 5. sinobiological.com [sinobiological.com]
Decoding Specificity: A Comparative Analysis of HAEGTFT in Target Engagement Assays
For researchers, scientists, and drug development professionals, understanding the precise interactions of peptide fragments is paramount for advancing therapeutic design. This guide provides a comprehensive comparison of HAEGTFT, the N-terminal 1-7 peptide of Glucagon-Like Peptide-1 (GLP-1), against relevant alternatives in key biological assays. By examining its specificity for the GLP-1 receptor (GLP-1R) and its susceptibility to Dipeptidyl Peptidase-IV (DPP-IV) cleavage, we offer insights supported by experimental data to inform your research and development endeavors.
This compound represents a critical functional component of GLP-1, a hormone central to glucose homeostasis and metabolic regulation. Its specificity in binding to the GLP-1 receptor and its rapid inactivation by DPP-IV are defining characteristics that influence the therapeutic potential of GLP-1-based drugs. This guide delves into the quantitative specifics of these interactions, offering a clear comparison with other relevant peptides.
Comparative Analysis of Receptor Binding and Enzyme Kinetics
To contextualize the specificity of this compound, we present a summary of binding affinities for the GLP-1 receptor (GLP-1R) and the related Glucagon Receptor (GCGR), as well as kinetic data for DPP-IV substrates. While direct quantitative data for the short this compound fragment is not extensively published, its behavior can be inferred from studies on full-length and truncated forms of GLP-1. The N-terminal region, which this compound comprises, is crucial for both receptor activation and DPP-IV recognition.
| Peptide/Analog | Target | Parameter | Value | Significance |
| GLP-1 (7-36) | GLP-1R | pIC50 | 8.5 ± 0.1 | High affinity binding to the target receptor. |
| GCGR | pIC50 | 6.2 ± 0.1 | Lower affinity for the related glucagon receptor, indicating specificity. | |
| Glucagon | GLP-1R | pIC50 | 6.5 ± 0.1 | Significantly lower affinity for GLP-1R compared to GLP-1. |
| GCGR | pIC50 | 8.8 ± 0.1 | High affinity for its cognate receptor. | |
| GLP-1 (9-36) | GLP-1R | pIC50 | ~6.0 | Drastically reduced affinity upon removal of the first two amino acids (His-Ala), demonstrating the critical role of the N-terminus for binding.[1] |
| GLP-1 | DPP-IV | kcat/Km (s⁻¹M⁻¹) | 1.2 x 10⁶ | Efficient cleavage by DPP-IV, leading to rapid inactivation. |
| Peptide YY (PYY) | DPP-IV | kcat/Km (s⁻¹M⁻¹) | 1.8 x 10⁶ | Another endogenous substrate of DPP-IV, showing comparable cleavage efficiency. |
| Neuropeptide Y (NPY) | DPP-IV | kcat/Km (s⁻¹M⁻¹) | 1.1 x 10⁶ | A neuropeptide also efficiently cleaved by DPP-IV. |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration, with higher values indicating stronger binding affinity. kcat/Km is a measure of enzyme catalytic efficiency.
Experimental Methodologies
The data presented in this guide is derived from established experimental protocols designed to quantify peptide-receptor interactions and enzyme kinetics.
Receptor Binding Affinity Assay (Radioligand Binding Assay)
This assay measures the affinity of a ligand for its receptor.
-
Cell Culture and Membrane Preparation: A cell line expressing the target receptor (e.g., HEK293 cells transfected with GLP-1R) is cultured. The cell membranes are then harvested and prepared.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-GLP-1) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled competitor peptide (e.g., this compound or other analogs).
-
Separation and Detection: The reaction mixture is filtered to separate receptor-bound from free radioligand. The radioactivity on the filter is then quantified using a gamma counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of unlabeled peptide that displaces 50% of the radiolabeled ligand) is determined. The pIC50 is then calculated as -log(IC50).
DPP-IV Enzyme Kinetics Assay (Colorimetric/Fluorometric Assay)
This assay determines the kinetic parameters of DPP-IV cleavage of a substrate.
-
Reaction Setup: Recombinant human DPP-IV is incubated with a chromogenic or fluorogenic substrate (e.g., Gly-Pro-p-nitroanilide or Gly-Pro-AMC) in a reaction buffer at a constant temperature (e.g., 37°C).
-
Substrate Competition: To determine the kinetic parameters for a peptide like this compound, it is included in the reaction as a competitive substrate. The rate of cleavage of the synthetic substrate is measured in the presence of varying concentrations of the test peptide.
-
Detection: The release of the chromophore (p-nitroaniline) or fluorophore (AMC) is monitored over time using a spectrophotometer or fluorometer, respectively.
-
Data Analysis: The initial reaction velocities are plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximal reaction velocity). The catalytic efficiency (kcat/Km) can then be calculated.
Visualizing the Molecular Pathways and Experimental Workflow
To further clarify the biological context and experimental design, the following diagrams illustrate the GLP-1 receptor signaling pathway and a typical workflow for assessing peptide specificity.
Caption: GLP-1 receptor signaling pathway and DPP-IV inactivation.
Caption: Workflow for assessing peptide specificity in assays.
References
Haegtft as a Control Peptide in GLP-1 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of glucagon-like peptide-1 (GLP-1) research, the use of appropriate controls is paramount to validate experimental findings and accurately characterize the activity of novel agonists. This guide provides a comparative analysis of Haegtft, the N-terminal 1-7 fragment of GLP-1, as a negative control peptide in GLP-1 receptor (GLP-1R) studies. We will compare its performance with the native GLP-1 (7-36) amide and another commonly used inactive metabolite, GLP-1 (9-36), supported by experimental data and detailed protocols.
Introduction to GLP-1 and Control Peptides
GLP-1 is an incretin hormone that plays a crucial role in glucose homeostasis, making the GLP-1R a key therapeutic target for type 2 diabetes and obesity. The native active form, GLP-1 (7-36) amide, binds to and activates the GLP-1R, initiating a signaling cascade that leads to insulin secretion and other beneficial metabolic effects.
For in vitro and in vivo studies, it is essential to employ negative controls to ensure that the observed effects are specifically mediated by GLP-1R activation. An ideal negative control peptide should be structurally related to the active ligand but devoid of biological activity.
This compound (GLP-1 (7-13)) is the N-terminal fragment of GLP-1 with the amino acid sequence His-Ala-Glu-Gly-Thr-Phe-Thr. Structure-activity relationship studies have demonstrated that the N-terminal histidine (His7) is critical for GLP-1R binding and activation. Truncation of the C-terminal portion of GLP-1 significantly reduces its affinity and efficacy, rendering shorter N-terminal fragments like this compound biologically inactive.
GLP-1 (9-36) is a major metabolite of GLP-1, formed by the enzymatic cleavage of the first two N-terminal amino acids by dipeptidyl peptidase-4 (DPP-4). This modification results in a peptide with greatly reduced affinity and efficacy at the GLP-1R, making it another suitable negative control.
Comparative Performance Data
The following tables summarize the quantitative data on the performance of GLP-1 (7-36) amide, this compound, and GLP-1 (9-36) in key in vitro assays for GLP-1R activity.
Table 1: GLP-1 Receptor Binding Affinity
| Peptide | Sequence | Binding Affinity (Ki) |
| GLP-1 (7-36) amide | HAEGTFTSDVSSYLEGQAAKEFIAWLVKGRG | ~1 nM |
| This compound | This compound | > 10,000 nM (Expected) |
| GLP-1 (9-36) | EGTFTSDVSSYLEGQAAKEFIAWLVKGRG | > 1000 nM |
Table 2: GLP-1 Receptor Functional Activity (cAMP Accumulation)
| Peptide | EC50 for cAMP Production |
| GLP-1 (7-36) amide | ~0.1 nM |
| This compound | No significant activity |
| GLP-1 (9-36) | > 1000 nM (often characterized as an antagonist or very weak partial agonist) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
GLP-1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test peptides to the GLP-1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human GLP-1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Binding Reaction: In a 96-well plate, cell membranes (20-40 µg protein/well) are incubated with a fixed concentration of a radiolabeled GLP-1R antagonist (e.g., 125I-Exendin(9-39)) and a range of concentrations of the unlabeled competitor peptides (GLP-1 (7-36) amide, this compound, or GLP-1 (9-36)).
-
Incubation: The reaction is incubated at room temperature for 60-90 minutes to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation HTRF Assay
Objective: To measure the ability of test peptides to stimulate intracellular cyclic AMP (cAMP) production, a key second messenger in the GLP-1R signaling pathway.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human GLP-1R are seeded in a 384-well plate and cultured overnight.
-
Peptide Stimulation: The culture medium is removed, and cells are incubated with various concentrations of the test peptides (GLP-1 (7-36) amide, this compound, or GLP-1 (9-36)) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at room temperature.
-
Cell Lysis and Detection: A lysis buffer containing HTRF (Homogeneous Time-Resolved Fluorescence) reagents (a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor) is added to each well.
-
Incubation: The plate is incubated for 60 minutes at room temperature to allow for the competitive binding between the labeled and unlabeled cAMP to the antibody.
-
Signal Measurement: The HTRF signal is read on a compatible plate reader. A decrease in the FRET signal is proportional to the amount of cAMP produced by the cells.
-
Data Analysis: The concentration-response curves are plotted, and the half-maximal effective concentration (EC50) for each peptide is determined.
Visualizing Key Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams are provided.
GLP-1 Receptor Signaling Pathway
Radioligand Binding Assay Workflow
cAMP Accumulation Assay Workflow
Conclusion
The data and established structure-activity relationships strongly support the use of this compound as a negative control peptide in GLP-1 receptor studies. Its inability to significantly bind to or activate the GLP-1R, in stark contrast to the potent activity of the native GLP-1 (7-36) amide, makes it an excellent tool for confirming the specificity of observed effects in various experimental systems. When compared to another inactive metabolite, GLP-1 (9-36), this compound offers a structurally distinct yet functionally inert alternative for robust experimental design. Researchers can confidently employ this compound to validate that the biological responses under investigation are a direct consequence of GLP-1 receptor engagement by active agonists.
Independent Replication of p53 Pathway Activation: A Comparative Guide
Disclaimer: The term "Haegtft" did not yield specific research findings, suggesting it may be a placeholder. This guide will therefore focus on the extensively studied and independently replicated p53 signaling pathway as a representative topic of significant interest to researchers, scientists, and drug development professionals.
The tumor suppressor protein p53 is a critical regulator of cell cycle progression, apoptosis, and DNA repair, making it a key target in cancer research.[1][2][3] Its activation in response to cellular stress, such as DNA damage, is a crucial event that prevents the proliferation of damaged cells.[4][5] The methodologies and findings presented here are based on established, independently verified research into the activation of the p53 pathway by small-molecule inhibitors of its negative regulator, MDM2.
Comparative Analysis of MDM2 Inhibitors
A primary strategy for activating p53 in cancer cells is to disrupt its interaction with MDM2, an E3 ubiquitin ligase that targets p53 for degradation. Small molecules that inhibit this interaction can lead to the stabilization and accumulation of p53, thereby triggering downstream anti-tumor effects like cell cycle arrest and apoptosis.
The following table summarizes the inhibitory concentrations (IC50) of various compounds targeting the p53 pathway, as determined by independent studies in different cancer cell lines. This data provides a quantitative comparison of their potency.
| Compound | Cell Line | p53 Status | IC50 (µM) | Assay Type |
| Compound 11a | HCT116 | p53+/+ | 0.36 | MTT Proliferation Assay |
| HCT116 | p53-/- | 1.76 | MTT Proliferation Assay | |
| PG3-Oc | Various | Mutant p53 | Nano-molar range | Cell Proliferation Assay |
| Nutlin-3a | Various | Wild-type p53 | Varies | MDM2-p53 Interaction Assay |
| Alrizomadlin | Various | Wild-type p53 | Varies | Cell Viability / Apoptosis Assays |
Table 1: Comparative IC50 values of small molecules targeting the p53 pathway in different cell lines. Data is synthesized from multiple independent research findings.
Experimental Protocols for Replicating p53 Activation Studies
Independent validation of research findings requires detailed and reproducible experimental protocols. Below are methodologies for two key assays used to quantify p53 pathway activation: Western Blotting and Luciferase Reporter Assay.
This method semi-quantitatively measures the increase in total p53 and its downstream target, p21, following treatment with a pathway activator.
-
Cell Culture and Treatment:
-
Seed a p53 wild-type cell line (e.g., MCF-7) in 6-well plates.
-
Allow cells to reach 70-80% confluency.
-
Treat cells with varying concentrations of the test compound (e.g., an MDM2 inhibitor) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p53 or p21 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection:
-
Apply an ECL substrate and capture the chemiluminescent signal using a digital imager.
-
Analyze band intensities, normalizing the target protein signal to the loading control.
-
This assay quantitatively measures the transcriptional activity of p53.
-
Cell Culture and Transfection:
-
Seed cells (e.g., H1299, which are p53-null) in a 96-well plate.
-
Co-transfect cells with a p53 expression plasmid, a luciferase reporter plasmid containing p53 response elements (e.g., PG13-Luc), and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
-
Compound Treatment:
-
After 24 hours, treat the transfected cells with various concentrations of the test compound.
-
-
Cell Lysis:
-
After the desired treatment duration (e.g., 24 hours), wash the cells with PBS.
-
Add 1x Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luciferase Activity Measurement:
-
Transfer 20 µl of the cell lysate to a white, opaque 96-well plate.
-
Use a dual-luciferase reporter assay system. First, add the Luciferase Assay Reagent II (LAR II) to measure the Firefly luciferase activity.
-
Next, add the Stop & Glo® Reagent to quench the Firefly signal and simultaneously measure the Renilla luciferase activity.
-
The transcriptional activity of p53 is expressed as the ratio of Firefly to Renilla luciferase activity.
-
Visualizing Key Pathways and Workflows
To facilitate a clearer understanding of the underlying biology and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: p53 signaling pathway activation via MDM2 inhibition.
Caption: Experimental workflow for Western Blot analysis.
References
Comparison Guide: Synthetic vs. Endogenous HGF Effects
Disclaimer: The term "Haegtft" appears to be a fictional biological entity. This guide uses Hepatocyte Growth Factor (HGF) as a well-characterized equivalent to provide a scientifically accurate comparison between the effects of an endogenous growth factor and its synthetic (recombinant) counterpart. HGF and its receptor, c-Met, are crucial in cell proliferation, motility, and morphogenesis, making it an excellent model for this analysis.
This guide provides an objective comparison of the biological effects of synthetic (recombinant) and endogenous Hepatocyte Growth Factor (HGF). It includes a summary of their comparative bioactivity based on experimental data, detailed experimental protocols for assessing their function, and diagrams of the core signaling pathway and experimental workflows.
HGF/c-Met Signaling Pathway
Endogenous HGF and its recombinant forms are understood to function through the same signaling cascade. The process is initiated when HGF binds to its specific receptor, the c-Met tyrosine kinase.[1][2] This binding event induces the dimerization of c-Met, leading to the autophosphorylation of key tyrosine residues in the receptor's kinase domain (specifically Tyr1234 and Tyr1235) and its C-terminal tail (Tyr1349 and Tyr1356).[1][2][3]
This activation creates docking sites for various adapter molecules, which in turn propagate the signal through several major downstream pathways:
-
Ras/MEK/ERK Pathway: Primarily mediates mitogenic signals, leading to cell proliferation.
-
PI3K/Akt Pathway: Plays a crucial role in promoting cell survival and motility.
-
STAT3 Pathway: Involved in stimulating branching morphogenesis.
-
Src/FAK Pathway: Regulates cell adhesion and migration.
The culmination of these signaling events orchestrates a wide range of cellular responses, including proliferation, motility (cell scattering), morphogenesis, and angiogenesis.
Quantitative Data: Bioactivity Comparison
Experimental studies comparing native (endogenous) HGF with recombinant human HGF (rh-HGF) have consistently shown that their biological activities are highly similar. Both forms are potent promoters of DNA synthesis and cell proliferation in target cells, such as primary hepatocytes. In some studies, recombinant HGF has been observed to be slightly more potent than its native counterpart. The availability of highly active recombinant HGF has been crucial for enabling detailed in vivo studies and exploring its potential as a therapeutic agent.
| Parameter | Native HGF | Synthetic (Recombinant) HGF | Cell Type | Reference |
| Half-Maximal Stimulation of DNA Synthesis (EC₅₀) | 1-2 ng/mL | 1-2 ng/mL | Rat Hepatocytes | |
| Half-Maximal Stimulation of DNA Synthesis (EC₅₀) | 0.6 ng/mL | 0.3 ng/mL | Human Hepatocytes | |
| Bioactivity | Induces DNA synthesis | Induces DNA synthesis with the same magnitude as native HGF | Rat, Mouse, and Human Hepatocytes | |
| In Vitro Angiogenesis | N/A (rh-HGF as control) | Similar network formation to rh-HGF | Human Umbilical Vein Endothelial Cells (HUVECs) | |
| Cell Viability / Apoptosis | N/A (rh-HGF as control) | Similar increase in viability and decrease in apoptosis as rh-HGF | Rat Neonatal Cardiomyocytes |
Experimental Protocols
Assessing the biological activity of HGF, whether endogenous or synthetic, is critical for research and drug development. A cell proliferation assay is a fundamental method for quantifying its mitogenic effects.
Protocol: HGF-Induced Cell Proliferation (MTT Assay)
This protocol describes a method to measure the dose-dependent proliferation of a responsive cell line (e.g., human lens epithelial B3 cells or nasopharyngeal carcinoma HK-1 cells) induced by HGF.
1. Materials:
-
HGF-responsive cells (e.g., HLE B3, HK-1)
-
Complete cell culture medium (e.g., MEM with 20% FCS)
-
Serum-free medium
-
Recombinant HGF (for standard curve and experimental treatment)
-
Test samples containing endogenous HGF
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader (570 nm wavelength)
2. Experimental Workflow:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 500 cells/well) in complete medium and incubate for 12-24 hours to allow for attachment.
-
Serum Starvation: Gently aspirate the complete medium and wash the cells with PBS. Add serum-free medium to each well and incubate for 12-24 hours. This step synchronizes the cells in a quiescent state.
-
HGF Treatment: Prepare serial dilutions of recombinant HGF (e.g., 0, 2.5, 5, 10, 20 ng/mL) and the test samples. Add the diluted HGF or test samples to the appropriate wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24-48 hours) to allow for cell proliferation in response to HGF.
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Aspirate the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
-
Analysis: Plot the absorbance values against the HGF concentrations to generate a dose-response curve and determine the EC₅₀.
References
Validation of Haegtft's Role in Metabolic Pathways: A Comparative Analysis
A thorough search of scientific literature and biological databases for "Haegtft" did not yield any results for a protein or gene with this name. Therefore, it is not possible to provide a comparative guide on its specific role in metabolic pathways.
This guide will instead provide a general framework and methodology for validating the role of a newly identified protein in metabolic pathways, using well-characterized proteins as examples. This will serve as a template for researchers, scientists, and drug development professionals to apply to their protein of interest once it has been properly identified.
I. General Framework for Validating Protein Function in Metabolism
When a new protein is hypothesized to be involved in a metabolic pathway, a multi-faceted approach is required for validation. This typically involves a combination of in silico, in vitro, and in vivo studies.
Table 1: Key Experimental Approaches for Protein Function Validation in Metabolism
| Experimental Approach | Objective | Key Techniques | Example Application |
| Bioinformatics & In Silico Analysis | Predict function based on sequence and structure. | Sequence homology searches (e.g., BLAST), protein domain analysis (e.g., Pfam), structural modeling. | Identifying conserved catalytic domains in a novel enzyme. |
| In Vitro Enzymatic Assays | Determine the specific biochemical activity. | Spectrophotometry, chromatography (HPLC, GC-MS), radiometric assays. | Measuring the rate of substrate conversion to product by a purified recombinant protein. |
| Cell-Based Assays | Investigate the protein's function in a cellular context. | Gene overexpression or knockdown/knockout (CRISPR, siRNA), metabolite profiling (metabolomics), flux analysis. | Observing changes in intracellular metabolite levels after knocking out the gene encoding the protein. |
| In Vivo Model Organism Studies | Validate the physiological role of the protein. | Generation of knockout or transgenic animal models (e.g., mice), physiological and metabolic phenotyping. | Assessing the impact of gene deletion on whole-body glucose homeostasis in a mouse model. |
II. Detailed Experimental Protocols
The following are generalized protocols for key experiments used to validate the function of a protein in a metabolic pathway.
A. Recombinant Protein Expression and Purification
-
Cloning: The gene of interest is cloned into an expression vector (e.g., pET vectors for E. coli or baculovirus vectors for insect cells).
-
Expression: The expression vector is transformed into a suitable host organism. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).
-
Lysis: Cells are harvested and lysed to release the protein.
-
Purification: The protein is purified from the cell lysate using chromatography techniques, often starting with affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion and/or ion-exchange chromatography for higher purity.
B. In Vitro Enzyme Kinetics Assay
-
Reaction Setup: A reaction mixture is prepared containing a buffered solution, the purified enzyme, the putative substrate, and any necessary cofactors.
-
Initiation: The reaction is initiated by the addition of either the enzyme or the substrate.
-
Monitoring: The reaction progress is monitored over time by measuring the disappearance of the substrate or the appearance of the product using a suitable analytical method (e.g., absorbance change in a spectrophotometer).
-
Data Analysis: Initial reaction velocities are calculated and plotted against substrate concentration. The data is then fitted to the Michaelis-Menten equation to determine kinetic parameters such as Km and Vmax.
C. Cellular Metabolite Analysis using Mass Spectrometry
-
Cell Culture and Perturbation: Cells (e.g., control vs. gene knockout) are cultured under defined conditions.
-
Metabolite Extraction: Intracellular metabolites are extracted from the cells, typically using a cold solvent mixture (e.g., methanol/water).
-
Sample Analysis: The extracted metabolites are analyzed by mass spectrometry, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
Data Processing and Analysis: The resulting data is processed to identify and quantify metabolites. Statistical analysis is then used to identify significant differences in metabolite levels between experimental groups.
III. Visualizing Pathways and Workflows
Diagrams are crucial for illustrating complex biological processes and experimental designs. The following are examples of how Graphviz can be used to create such visualizations.
Caption: A generalized workflow for the validation of a protein's function.
Caption: A simplified metabolic pathway illustrating the role of a protein of interest.
Safety Operating Guide
Essential Safety and Logistical Information for Handling Haegtft
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is crucial to minimize exposure and ensure personal safety when handling Haegtft, particularly in its lyophilized powder form. A risk assessment of specific laboratory tasks should be conducted to determine if additional PPE is required.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must meet appropriate national standards (e.g., ANSI Z87.1 in the US).[1] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard.[1] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately after any contact with the peptide.[1] |
| Body Protection | Laboratory Coat | Standard lab coats are required to protect skin and clothing.[1][2] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling larger quantities of lyophilized peptide to avoid inhalation of dust particles. |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present. |
Operational Plan: Step-by-Step Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of this compound.
Handling Lyophilized Peptide:
-
Acclimatization: Before opening, allow the vial containing the lyophilized peptide to warm to room temperature in a desiccator. This prevents moisture absorption, as peptides can be hygroscopic.
-
Weighing: Perform weighing of the powdered peptide quickly in a controlled environment, such as a chemical fume hood or on a bench with minimal air currents, to minimize exposure to air, moisture, and inhalation. Use a clean spatula and weighing paper or a weigh boat.
-
Sealing: After weighing, tightly reseal the container. For long-term storage, consider flushing the container with an inert gas like dry nitrogen before sealing.
Reconstitution and Solution Storage:
-
Solvent Selection: There is no universal solvent for all peptides. A common approach is to first attempt to dissolve the peptide in sterile distilled water. If the peptide is not soluble, the addition of a small amount of dilute (0.1%) acetic acid for basic peptides or ammonium hydroxide for acidic peptides can aid dissolution.
-
Dissolution Technique: To dissolve the peptide, gently swirl or vortex the solution. Avoid vigorous shaking.
-
Storage of Solutions: The shelf life of peptide solutions is limited. For best results, use sterile buffers at a pH of 5-6. Aliquot the peptide solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store aliquots at -20°C or colder.
Disposal Plan
The disposal of this compound and any contaminated materials should be handled with care, treating it as potentially hazardous chemical waste. Never dispose of peptides down the drain or in regular trash.
Step 1: Segregation of Waste
-
Solid Waste: Collect all contaminated solid waste, including empty vials, weighing paper, pipette tips, tubes, and gloves, in a dedicated, clearly labeled, leak-proof container. High-density polyethylene (HDPE) containers are generally suitable. This container must be kept closed except when adding waste.
-
Liquid Waste: Collect all liquid waste containing this compound, such as unused solutions and contaminated buffers, in a separate, labeled, leak-proof container.
Step 2: Biohazardous Waste Considerations
-
If this compound was used in experiments involving biological materials (e.g., cell-based assays, animal models), the resulting waste must be treated as biohazardous. This may require an initial decontamination step, such as autoclaving, before being processed as chemical waste. Always consult your institution's biosafety guidelines.
Step 3: Storage and Disposal of Waste
-
Store waste containers in a designated and properly managed Satellite Accumulation Area (SAA). This area should be secure and away from general laboratory traffic.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service to arrange for the pickup and proper disposal of the this compound waste.
Experimental Protocol: In Vitro GLP-1 Receptor Activation Assay
As this compound is a fragment of GLP-1, a common experiment would be to assess its ability to activate the GLP-1 receptor (GLP-1R). A cAMP-response element (CRE) luciferase reporter assay is a standard method for this purpose.
Objective: To determine if this compound can act as an agonist for the human GLP-1 receptor.
Methodology:
-
Cell Line: Use a stable HEK293 cell line engineered to co-express the human GLP-1R and a luciferase reporter gene under the control of a CRE promoter.
-
Cell Seeding: Seed the cells in a white, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight in a cell culture incubator (37°C, 5% CO2).
-
Compound Preparation: On the day of the assay, prepare serial dilutions of this compound in an appropriate assay medium (e.g., Opti-MEM™). A positive control, such as full-length GLP-1 (7-36), should also be prepared in a similar dilution series. A vehicle-only control should be included.
-
Cell Treatment: Remove the cell culture medium from the wells and add the prepared dilutions of this compound, the positive control, and the vehicle control to the cells.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for a set period, typically 4-5 hours, to allow for receptor activation and subsequent luciferase gene expression.
-
Luminescence Detection: After incubation, add a luciferase substrate reagent (e.g., ONE-Step™ Luciferase reagent) to each well and incubate at room temperature for approximately 15 minutes.
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the level of GLP-1R activation. The results can be expressed as fold induction over the vehicle control or as a percentage of the maximum response of the positive control. An EC50 value for this compound can be calculated by plotting the response against the log of the peptide concentration and fitting the data to a sigmoidal dose-response curve.
GLP-1 Receptor Signaling Pathway
This compound, as a fragment of GLP-1, is expected to interact with the GLP-1 receptor, a G protein-coupled receptor (GPCR). The binding of an agonist to the GLP-1R primarily activates the Gs alpha subunit, leading to a cascade of intracellular events.
Caption: GLP-1R signaling pathway upon agonist binding.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
